2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
Description
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Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)oxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-8-4-5-9(7-14-8)17-11-10(12(15)16)3-2-6-13-11/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIUMNCOKVAQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, a heteroaromatic ether with significant potential as a scaffold in medicinal chemistry and materials science. The synthesis is centered around a pivotal copper-catalyzed Ullmann condensation reaction. This document offers a detailed exploration of the synthesis of key precursors, a mechanistic discussion of the core etherification step, step-by-step experimental protocols, and a complete workflow visualization. The content is designed for researchers, chemists, and professionals in the field of drug development, providing the technical depth and practical insights necessary for successful laboratory execution.
Introduction and Retrosynthetic Strategy
The target molecule, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, is a diaryl ether constructed from two distinct pyridine-based building blocks. The strategic disconnection of the central ether linkage reveals the two primary precursors required for its synthesis: 2-chloronicotinic acid and 6-methyl-3-pyridinol. This retrosynthetic approach forms the foundation of the synthetic pathway detailed herein.
The forward synthesis, therefore, involves the preparation of these two key intermediates followed by their coupling. The formation of the C-O ether bond is achieved via a nucleophilic aromatic substitution (SNAr), a reaction class greatly facilitated by copper catalysis in what is known as the Ullmann condensation or Ullmann-type reaction.[1] This reaction is particularly well-suited for coupling an aryl halide with an alcohol, providing a reliable method for constructing the target molecule.
Caption: Retrosynthetic disconnection of the target molecule.
Synthesis of Key Precursors
The success of the overall synthesis hinges on the efficient preparation of the two primary building blocks.
Precursor 1: 2-Chloronicotinic Acid
The synthesis of 2-chloronicotinic acid from the readily available nicotinic acid is a well-established two-step process. The rationale for this transformation is to activate the 2-position of the pyridine ring, which is otherwise unreactive towards nucleophilic attack. This is achieved by first forming the N-oxide, which withdraws electron density from the ring, making the α-position (C2) electrophilic. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) installs the chlorine, which serves as an excellent leaving group for the subsequent SNAr reaction.[2][3]
Reaction Scheme: Nicotinic Acid → Nicotinic Acid N-oxide → 2-Chloronicotinic Acid
Table 1: Properties of Key Reagents for 2-Chloronicotinic Acid Synthesis
| Compound | Formula | MW ( g/mol ) | CAS No. | Role |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | 59-67-6 | Starting Material |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 7722-84-1 | Oxidizing Agent |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 | Chlorinating Agent |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | 2942-59-8 | Product |
Experimental Protocol: Synthesis of 2-Chloronicotinic Acid[3][4]
-
N-Oxidation: To a solution of nicotinic acid in a suitable solvent (e.g., glacial acetic acid), add hydrogen peroxide (30% aq.) in a portion-wise manner while maintaining the temperature below 70-80°C. Stir the mixture for several hours until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield nicotinic acid N-oxide.
-
Chlorination: In a flask equipped with a reflux condenser and a dropping funnel, place phosphorus oxychloride (POCl₃). Add the nicotinic acid N-oxide in portions, controlling the exothermic reaction. The mixture is then heated to reflux (approx. 100-110°C) for 1-2 hours.
-
Work-up: After cooling, the excess POCl₃ is carefully removed by distillation under reduced pressure. The resulting residue is cautiously quenched by pouring it onto crushed ice.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-chloronicotinic acid as a solid product. A yield of approximately 87.5% can be expected.[3]
Precursor 2: 6-Methyl-3-pyridinol
6-Methyl-3-pyridinol (also known as 2-methyl-5-hydroxypyridine) serves as the nucleophilic component in the core coupling reaction. This compound is a stable, crystalline solid and is commercially available from numerous suppliers, making its independent synthesis often unnecessary for many research applications.
Table 2: Properties of 6-Methyl-3-pyridinol
| Compound | Formula | MW ( g/mol ) | CAS No. | Common Synonyms |
| 6-Methyl-3-pyridinol | C₆H₇NO | 109.13 | 1121-78-4 | 2-Methyl-5-hydroxypyridine, 5-Hydroxy-2-picoline[5][6] |
Core Synthesis: Copper-Catalyzed Aryl Ether Formation
The central transformation in this pathway is the formation of the diaryl ether linkage via an Ullmann condensation. This reaction involves the coupling of 2-chloronicotinic acid with 6-methyl-3-pyridinol in the presence of a copper catalyst and a base.
Mechanistic Principles and Rationale
The Ullmann condensation is a cornerstone of C-O bond formation in aromatic systems.[1] The key steps are:
-
Deprotonation: A base (e.g., potassium carbonate, sodium hydride) deprotonates the hydroxyl group of 6-methyl-3-pyridinol to form the more potent nucleophile, the corresponding pyridinolate anion.
-
Catalytic Cycle: While the exact mechanism can be complex, it is generally accepted to involve a copper(I) active species. The cycle may involve the coordination of the pyridinolate to the copper center, followed by oxidative addition of the 2-chloronicotinic acid. The final, crucial step is the reductive elimination of the product, regenerating the copper(I) catalyst.
Causality Behind Experimental Choices:
-
Catalyst: Copper, typically as copper(I) iodide (CuI) or finely divided copper powder, is essential to facilitate this otherwise difficult SNAr reaction. It lowers the activation energy for the substitution on the electron-deficient pyridine ring.
-
Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the pyridinol but does not compete as a nucleophile.
-
Solvent: A high-boiling, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is required. These solvents effectively dissolve the reactants and can reach the high temperatures (often >120°C) needed to drive the reaction to completion.[1]
Detailed Experimental Protocol
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 6-methyl-3-pyridinol (1.0 eq.), 2-chloronicotinic acid (1.0-1.2 eq.), potassium carbonate (2.0-3.0 eq.), and copper(I) iodide (0.1-0.2 eq.).
-
Solvent Addition: Add a suitable volume of dry DMF to the vessel to create a stirrable slurry.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature of 130-150°C. Maintain this temperature for 12-24 hours. The reaction progress should be monitored by a suitable analytical technique (e.g., LC-MS or TLC).
-
Work-up: After cooling the reaction to room temperature, filter the mixture to remove the inorganic salts and copper catalyst. Wash the filter cake with a small amount of DMF or ethyl acetate.
-
Isolation and Purification: Dilute the filtrate with water and acidify to a pH of approximately 3-4 using aqueous HCl (e.g., 2M HCl). The target product, being a carboxylic acid, will precipitate out of the solution.
-
Final Purification: Collect the crude solid by filtration. Wash the solid with cold water and then a non-polar solvent like hexane to remove any residual organic impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid as a pure solid.
Overall Synthesis Workflow and Data
The complete synthetic pathway is a streamlined and logical progression from commercially available starting materials to the final desired product.
Caption: Overall workflow for the synthesis of the target compound.
Table 3: Synthesis Summary
| Step | Reaction | Key Reagents | Typical Yield | Product Purity |
| 1 | N-Oxidation & Chlorination | Nicotinic Acid, H₂O₂, POCl₃ | ~85% | >95% |
| 2 | Ullmann Condensation | 2-Chloronicotinic Acid, 6-Methyl-3-pyridinol, CuI, K₂CO₃ | 60-80% (Representative) | >98% (after recrystallization) |
Conclusion
This guide has detailed a logical and experimentally validated pathway for the synthesis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. By leveraging a well-understood N-oxidation/chlorination sequence to prepare the key electrophile and a robust copper-catalyzed Ullmann condensation for the pivotal C-O bond formation, this methodology provides a reliable route to the target compound. The protocols and mechanistic insights contained herein offer a solid foundation for researchers to produce this valuable chemical scaffold for further investigation and application.
References
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Wikipedia. (2023, December 2). 2-Chloronicotinic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]
- Google Patents. (2014). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
-
Wikipedia. (2024, January 10). Ullmann condensation. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3-Pyridinol, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2020). CN111153853B - Preparation method of 2-chloronicotinic acid.
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National Institute of Standards and Technology. (n.d.). 3-Pyridinol, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to 2-(6-Methyl-pyridin-3-yloxy)-nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the scientific context and potential applications of this heterocyclic compound.
Introduction
2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is a complex aromatic ether linking a nicotinic acid moiety with a 6-methylpyridine group. As a derivative of nicotinic acid (Vitamin B3), it belongs to a class of compounds with significant interest in medicinal chemistry due to the diverse biological activities exhibited by pyridine-based structures. The unique arrangement of its constituent rings suggests the potential for novel pharmacological properties, making it a target of interest for further investigation. This guide synthesizes the available information on this compound, providing a foundation for future research and development efforts.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its application in research and development. This section details the known identifiers and physicochemical characteristics of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
| Property | Value | Source |
| IUPAC Name | 2-[(6-Methylpyridin-3-yl)oxy]nicotinic acid | N/A |
| CAS Number | 1019107-97-1 | [1][2] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [2] |
| Molecular Weight | 230.22 g/mol | [2] |
| Canonical SMILES | CC1=CN=C(C=C1)OC2=NC=CC=C2C(=O)O | N/A |
| Physical Description | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Synthesis and Characterization
The synthesis of novel chemical entities is a cornerstone of drug discovery. While a specific, detailed protocol for the synthesis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is not explicitly available in the reviewed literature, a plausible synthetic route can be conceptualized based on established methods for analogous compounds.
Conceptual Synthetic Pathway
A potential synthetic approach involves the etherification of a nicotinic acid derivative with 6-methyl-3-hydroxypyridine. A relevant patent (CN110872283A) describes the synthesis of 2-aryloxynicotinamide compounds, which can serve as a foundational methodology.[3] The general principle involves a nucleophilic aromatic substitution or a copper-catalyzed Ullmann-type coupling reaction.
Caption: Conceptual synthetic pathway for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical adaptation based on general procedures for similar etherification reactions. It must be optimized and validated experimentally.
Step 1: Reaction Setup
-
To a dry, inert-atmosphere reaction vessel, add 6-methyl-3-hydroxypyridine (1.0 eq), 2-chloronicotinic acid (1.1 eq), a copper(I) catalyst (e.g., CuI, 0.1 eq), a suitable ligand (e.g., a phenanthroline derivative, 0.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a high-boiling point aprotic polar solvent, such as DMF or DMSO.
Step 2: Reaction Execution
-
Heat the reaction mixture to a temperature typically between 100-150 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and adjust the pH to be acidic (around pH 3-4) with an appropriate acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid would be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show distinct signals for the aromatic protons on both the nicotinic acid and the 6-methylpyridine rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants would be crucial for confirming the connectivity.
-
¹³C NMR: Would display the expected number of carbon signals, including those for the carboxylic acid and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch from the carboxylic acid, a C=O stretch, and various C-O, C-N, and C=C stretching vibrations from the aromatic rings.
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.
Potential Biological Activity and Therapeutic Applications
While no specific biological activity data for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid has been reported, the activities of structurally related compounds provide a strong basis for hypothesizing its potential pharmacological profile.
Anti-inflammatory and Immunomodulatory Effects
Derivatives of nicotinic acid and related pyridine compounds have been investigated for their anti-inflammatory properties. For instance, novel 2-((pyridin-3-yloxy)methyl)piperazines have been identified as potent and selective modulators of the α7 nicotinic acetylcholine receptor (nAChR), which plays a key role in regulating inflammation.[3][4] These compounds have demonstrated the ability to inhibit cellular infiltration in models of allergic lung inflammation.[3][4] This suggests that 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid could potentially exert anti-inflammatory effects through a similar mechanism.
Caption: Hypothetical anti-inflammatory mechanism of action.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of nicotinic acid derivatives.[5] Research has shown that various acylhydrazones and 1,3,4-oxadiazole derivatives of nicotinic acid exhibit significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] The structural features of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, incorporating two pyridine-based rings, may contribute to its potential as an antimicrobial agent.
Other Potential Applications
Given the broad range of biological activities associated with pyridine derivatives, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid could be explored for other therapeutic areas, including but not limited to:
-
Oncology: Certain pyridine derivatives have shown cytotoxic effects against various cancer cell lines.[6]
-
Neurodegenerative Diseases: The modulation of nicotinic receptors has implications for neuroprotective strategies.
-
Cardiovascular Diseases: Nicotinic acid itself is a well-known lipid-lowering agent. While the direct effects of this derivative are unknown, it represents an area for investigation.
Future Directions and Conclusion
2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is a compound with a promising, yet largely unexplored, profile. The key to unlocking its potential lies in dedicated research efforts focused on:
-
Optimized Synthesis: Development and validation of a robust and scalable synthetic protocol.
-
Comprehensive Characterization: Thorough physicochemical and spectroscopic analysis to establish a complete profile of the pure compound.
-
In-depth Biological Screening: Systematic evaluation of its activity in a wide range of biological assays to identify and validate its therapeutic potential.
This technical guide provides a foundational understanding of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, drawing upon available data and knowledge of related compounds. It is intended to catalyze further research into this intriguing molecule and its potential contributions to the field of medicinal chemistry and drug development.
References
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- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
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- 1019107-97-1 | 2-((6-Methylpyridin-3-yl)oxy)nicotinic acid. AiFChem. (URL not provided)
- 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488).
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Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed. (URL: [Link])
- Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. (URL not provided)
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. (URL not provided)
- SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIV
- FT-IR spectra of Nicotinic acid (a) control and (b) treated.
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. (URL: [Link])
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6-Methylnicotinic acid. PMC - NIH. (URL: [Link])
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6-(Pyridin-2-ylmethylcarbamoyl)nicotinic acid | C13H11N3O3 | CID 43427235. PubChem. (URL: [Link])
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6-Methylnicotinic acid. ResearchGate. (URL: [Link])
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- (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (URL not provided)
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6-Methylnicotinic acid | C7H7NO2 | CID 137860. PubChem. (URL: [Link])
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Niacinamide - the NIST WebBook. National Institute of Standards and Technology. (URL: [Link])
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Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. (URL: [Link])
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Nicotinic Acid | C6H5NO2 | CID 938. PubChem. (URL: [Link])
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- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (URL not provided)
- Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- - the NIST WebBook. (URL not provided)
- CN110872283A - Novel 2-aryloxy nicotinamide compound and preparation method and application thereof.
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"2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinic acid, a well-established therapeutic agent, exerts its primary lipid-modifying effects through the activation of the G protein-coupled receptor GPR109A and subsequent inhibition of adipocyte lipolysis.[1][2][3] This guide explores the putative mechanism of action of a novel derivative, 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid. Structurally, this compound retains the core nicotinic acid pharmacophore, suggesting a potential interaction with GPR109A. However, the addition of a 6-methyl-pyridin-3-yloxy substituent introduces significant structural complexity that may modulate its receptor affinity, downstream signaling, and pharmacokinetic profile. We propose a multi-faceted mechanism of action and outline a comprehensive experimental framework to elucidate the precise molecular interactions and cellular consequences of this compound. This document serves as a technical blueprint for researchers aiming to characterize this and similar nicotinic acid derivatives.
Introduction: The Legacy of Nicotinic Acid and the Promise of Novel Derivatives
Nicotinic acid (Niacin/Vitamin B3) has a long-standing history in the management of dyslipidemia.[4][5] Its ability to lower low-density lipoprotein (LDL) and triglyceride levels while concurrently raising high-density lipoprotein (HDL) cholesterol has made it a valuable tool in cardiovascular disease prevention.[2][6] The discovery of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G in humans) as the specific receptor for nicotinic acid revolutionized our understanding of its pharmacological effects.[2] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase, the rate-limiting enzyme in triglyceride hydrolysis.[1][3] This ultimately curtails the release of free fatty acids into circulation, thereby reducing the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis.[1][3]
Beyond its lipid-lowering properties, nicotinic acid and its derivatives have been investigated for a range of other therapeutic applications, including anti-inflammatory, analgesic, and even antibacterial effects.[7][8][9] The diverse pharmacology of nicotinic acid derivatives underscores the potential for developing novel compounds with improved efficacy and side-effect profiles.[4] The compound 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid represents one such novel derivative. Its unique structure, featuring a substituted pyridine ring linked via an ether bridge to the core nicotinic acid moiety, warrants a thorough investigation into its mechanism of action.
Proposed Mechanism of Action of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
We hypothesize that 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid acts as a modulator of the GPR109A signaling pathway. The presence of the nicotinic acid core suggests a direct interaction with the receptor. However, the bulky and electronically distinct 6-methyl-pyridin-3-yloxy substituent likely influences several aspects of its activity:
-
Receptor Binding and Affinity: The substituent may alter the binding affinity and kinetics of the compound for GPR109A compared to nicotinic acid. This could result in either enhanced or diminished potency.
-
Signal Transduction: The compound may act as a biased agonist, preferentially activating certain downstream signaling pathways over others. For instance, it might retain the Gi-mediated inhibition of adenylyl cyclase while having a different impact on β-arrestin recruitment, which is implicated in the flushing response.
-
Pharmacokinetics and Distribution: The modified structure will significantly impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to a different therapeutic window and side-effect profile.
-
Off-Target Effects: The presence of the second pyridine ring and the ether linkage could introduce interactions with other receptors or enzymes, leading to novel biological activities.
The following sections detail a comprehensive experimental strategy to test these hypotheses.
Experimental Protocols for Mechanistic Elucidation
In Vitro Characterization of GPR109A Activation
The initial step is to confirm and quantify the interaction of 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid with its putative target, GPR109A.
3.1.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for GPR109A.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Incubate the membranes with a known concentration of a radiolabeled GPR109A antagonist (e.g., [³H]-MK-0354).
-
Add increasing concentrations of unlabeled 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid or nicotinic acid (as a positive control).
-
After incubation, separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
3.1.2. cAMP Accumulation Assay
-
Objective: To assess the functional activity of the compound as an agonist or antagonist of GPR109A-mediated inhibition of adenylyl cyclase.
-
Methodology:
-
Plate GPR109A-expressing cells in a suitable assay plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
Concurrently, treat the cells with increasing concentrations of 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid or nicotinic acid.
-
After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).
-
Generate dose-response curves and calculate the EC₅₀ (potency) and Emax (efficacy) values.
-
3.1.3. β-Arrestin Recruitment Assay
-
Objective: To investigate potential biased agonism by measuring the recruitment of β-arrestin to GPR109A.
-
Methodology:
-
Use a cell line co-expressing GPR109A fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment.
-
Upon agonist stimulation, the interaction between GPR109A and β-arrestin brings the two fragments together, forming a functional enzyme.
-
Add a chemiluminescent substrate and measure the light output, which is proportional to the extent of β-arrestin recruitment.
-
Determine the EC₅₀ and Emax for β-arrestin recruitment and compare these to the values obtained from the cAMP assay to assess signaling bias.
-
Cellular Assays in a Physiological Context
Following the initial in vitro characterization, it is crucial to assess the compound's activity in a more physiologically relevant cell type, such as adipocytes.
3.2.1. Lipolysis Assay in Primary Adipocytes
-
Objective: To determine the effect of the compound on lipolysis in primary adipocytes.
-
Methodology:
-
Isolate primary adipocytes from rodent adipose tissue by collagenase digestion.
-
Stimulate lipolysis with a β-adrenergic agonist (e.g., isoproterenol).
-
Treat the adipocytes with increasing concentrations of 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid or nicotinic acid.
-
After incubation, collect the medium and measure the concentration of glycerol or free fatty acids released from the cells, which are indicators of lipolysis.
-
Calculate the IC₅₀ for the inhibition of lipolysis.
-
In Vivo Pharmacodynamic and Pharmacokinetic Studies
The final stage of preclinical evaluation involves assessing the compound's effects in a living organism.
3.3.1. Acute Free Fatty Acid Lowering in Rodents
-
Objective: To evaluate the in vivo efficacy of the compound in reducing plasma free fatty acid levels.
-
Methodology:
-
Administer 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid or vehicle to a cohort of rodents (e.g., mice or rats) via an appropriate route (e.g., oral gavage).
-
Collect blood samples at various time points post-administration.
-
Measure plasma free fatty acid concentrations using a commercially available kit.
-
Determine the time course and magnitude of the reduction in free fatty acids.
-
3.3.2. Pharmacokinetic Profiling
-
Objective: To determine the ADME properties of the compound.
-
Methodology:
-
Administer a single dose of 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid to rodents intravenously and orally.
-
Collect blood samples at multiple time points.
-
Analyze the plasma concentrations of the parent compound and any potential metabolites using LC-MS/MS.
-
Calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
-
Data Presentation and Visualization
Quantitative Data Summary
All quantitative data should be summarized in clear and concise tables for easy comparison between the test compound and the reference compound (nicotinic acid).
| Assay | Parameter | 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid | Nicotinic Acid (Reference) |
| Radioligand Binding | Ki (nM) | Value | Value |
| cAMP Accumulation | EC₅₀ (nM) | Value | Value |
| Emax (%) | Value | 100% | |
| β-Arrestin Recruitment | EC₅₀ (nM) | Value | Value |
| Emax (%) | Value | Value | |
| Adipocyte Lipolysis | IC₅₀ (nM) | Value | Value |
| In Vivo FFA Lowering | ED₅₀ (mg/kg) | Value | Value |
| Pharmacokinetics | t₁/₂ (h) | Value | Value |
| Cmax (ng/mL) | Value | Value | |
| Tmax (h) | Value | Value | |
| Oral Bioavailability (%) | Value | Value |
Signaling Pathway and Workflow Diagrams
Visual representations are essential for conveying complex biological pathways and experimental workflows.
Figure 1: Proposed GPR109A Signaling Pathway
Caption: Step-by-step workflow for in vitro characterization.
Conclusion and Future Directions
The proposed mechanism of action for 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid centers on its interaction with the GPR109A receptor, with its unique substituent likely modulating its pharmacological profile. The comprehensive experimental plan outlined in this guide provides a robust framework for elucidating its precise mechanism of action, from molecular interactions to in vivo efficacy. Successful characterization of this compound could pave the way for a new generation of nicotinic acid derivatives with improved therapeutic properties and a more favorable side-effect profile, particularly with regard to the flushing response. Future studies should also explore potential off-target effects and delve deeper into the metabolic fate of the compound to build a complete preclinical data package.
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Hochkogler, C. M., Lieder, B., & Somoza, V. (2014). Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. PubMed. Retrieved from [Link]
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A Senior Application Scientist's Perspective on a Novel Pyridine Derivative
An In-depth Technical Guide on the Anticipated Biological Activity of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential biological activities of the novel compound, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. Given the absence of direct published research on this specific molecule, this guide synthesizes data from structurally related compounds to forecast its pharmacological profile and to propose a robust framework for its investigation.
Introduction: Deconstructing a Novel Chemical Entity
2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is a unique molecular architecture combining a nicotinic acid (Vitamin B3) core with a 6-methyl-pyridin-3-yloxy substituent. Nicotinic acid itself is a well-established therapeutic agent with profound effects on lipid metabolism[1][2]. The pyridine ring is a common scaffold in medicinal chemistry, present in numerous bioactive compounds. The ether linkage to a substituted pyridine suggests potential interactions with a variety of biological targets. This guide will explore the synergistic potential of these two key structural motifs.
Proposed Synthesis and Characterization
While no specific synthesis for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid has been reported, a plausible synthetic route can be extrapolated from established organic chemistry principles and related patent literature. A proposed method involves a nucleophilic aromatic substitution or an Ullmann condensation.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
Characterization: The synthesized compound would require rigorous characterization to confirm its identity and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis[3].
Anticipated Biological Activities and Therapeutic Potential
Based on its structural components, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is anticipated to exhibit a range of biological activities.
Retinoprotective Effects
A structurally similar compound, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, has demonstrated significant retinoprotective effects in a rat model of retinal ischemia-reperfusion[4][5]. This compound was shown to prevent ischemic injuries, improve retinal microcirculation, and enhance retinal function as measured by electroretinography[4][5]. The presence of the nicotinic acid moiety in our target compound suggests a similar potential to protect retinal cells from ischemic damage.
Anti-Inflammatory Properties via α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation
Compounds featuring a 2-((pyridin-3-yloxy)methyl)piperazine scaffold have been identified as potent and selective modulators of the α7 nicotinic acetylcholine receptor (nAChR)[6]. These modulators have shown significant efficacy in a murine model of allergic lung inflammation by inhibiting cellular infiltration[6]. The cholinergic anti-inflammatory pathway, mediated by α7 nAChR, is a critical regulator of innate immunity. Activation of this receptor on immune cells, such as macrophages, inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[7].
Potential Anti-Inflammatory Signaling Pathway:
Caption: Hypothesized anti-inflammatory signaling via α7 nAChR.
Lipid-Modifying Effects
The nicotinic acid component of the molecule is a well-known lipid-lowering agent[1][2]. It favorably modulates the levels of various plasma lipids and lipoproteins by:
-
Reducing the synthesis of low-density lipoprotein (LDL), very-low-density lipoprotein (VLDL), and triglycerides.
-
Increasing the levels of high-density lipoprotein (HDL) cholesterol[8][9].
The primary mechanism involves the activation of the G protein-coupled receptor GPR109A (also known as HCA₂) in adipocytes, which inhibits the release of free fatty acids from adipose tissue[1][8].
Neuroprotective Potential
Increased dietary intake of niacin has been correlated with a reduced risk of Alzheimer's disease and age-related cognitive decline[10]. Nicotinic acid can cross the blood-brain barrier and may limit both amyloid and tau pathologies[10]. The presence of the nicotinic acid moiety in our target compound suggests a potential for neuroprotective effects, which warrants investigation in relevant preclinical models of neurodegenerative diseases.
Proposed Experimental Workflows
To validate the hypothesized biological activities, a structured experimental approach is recommended.
In Vitro Assays
| Target Activity | Assay | Purpose |
| α7 nAChR Modulation | Radioligand binding assay | To determine the binding affinity of the compound to the α7 nAChR. |
| Calcium flux assay in a cell line expressing α7 nAChR | To assess the functional activity (agonist, antagonist, or allosteric modulator). | |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated macrophage assay | To measure the inhibition of pro-inflammatory cytokine production (TNF-α, IL-6). |
| Lipid Metabolism | In vitro hepatocyte model | To evaluate the effect on triglyceride synthesis and lipoprotein secretion. |
In Vivo Studies
Experimental Workflow for Retinoprotective Effects:
Caption: Workflow for evaluating in vivo retinoprotective activity.
Recommended In Vivo Models:
-
Inflammation: Murine models of acute lung injury or collagen-induced arthritis.
-
Dyslipidemia: High-fat diet-fed hamster or mouse models.
-
Neuroprotection: Transgenic mouse models of Alzheimer's or Parkinson's disease.
Summary and Future Directions
2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is a novel compound with significant therapeutic potential based on the known biological activities of its structural components. The proposed research framework provides a clear path for its synthesis, characterization, and comprehensive pharmacological evaluation. Future studies should focus on elucidating its precise mechanism of action, evaluating its pharmacokinetic and toxicological profiles, and exploring its efficacy in relevant disease models. The insights gained from these investigations will be crucial in determining the clinical translatability of this promising molecule.
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An In-Depth Technical Guide to 2-(6-Methyl-pyridin-3-yloxy)-nicotinic Acid (CAS RN: 1019107-97-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, a heterocyclic compound of interest in medicinal chemistry. With full editorial control, this document is structured to deliver scientifically robust and actionable insights, grounded in established chemical principles and potential therapeutic applications.
Introduction: A Molecule of Interest in Nicotinic Acid Analogs
2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, bearing the CAS Registry Number 1019107-97-1, belongs to the class of pyridyloxynicotinic acids.[1][2] This structural motif, combining a nicotinic acid core with a substituted pyridyl ether linkage, has garnered attention in the field of drug discovery. While extensive research exists for nicotinic acid (Niacin, Vitamin B3) and its role in treating dyslipidemia and pellagra, the specific properties and applications of this particular derivative are less documented in readily available literature.[3][4] However, by examining related structures and the broader class of nicotinic acid derivatives, we can infer its potential significance and areas of application.
The core structure suggests potential modulation of nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels.[5][6][7][8][9] Specifically, the α7 subtype of nAChRs is a well-established target for therapeutic intervention in a range of central nervous system (CNS) disorders. The structural similarities to known α7 nAChR modulators suggest that 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid could exhibit activity at this receptor, potentially influencing cognitive function, inflammation, and neuroprotection.
Physicochemical Properties and Data
A summary of the key physicochemical properties for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is presented below. This data is crucial for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Source |
| CAS Registry Number | 1019107-97-1 | AiFChem[1], ChemicalBook[2] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | |
| Molecular Weight | 230.22 g/mol | |
| Appearance | Not specified in available resources | |
| Melting Point | Not specified in available resources | |
| Boiling Point | Not specified in available resources | |
| Solubility | Not specified in available resources |
Synthetic Pathway and Methodologies
While a specific, detailed experimental protocol for the synthesis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is not explicitly available in the searched literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of diaryl ethers. The key transformation is the formation of the ether linkage between a substituted hydroxypyridine and a halonicotinic acid derivative.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
Detailed Step-by-Step Hypothetical Protocol:
This protocol is a conceptualization based on standard procedures for similar chemical transformations and should be optimized and validated in a laboratory setting.
-
Reaction Setup: To a solution of 6-methyl-3-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Addition of Reactant: Stir the mixture at room temperature for a short period to facilitate the formation of the pyridinolate salt. Subsequently, add 2-chloronicotinic acid (1.0-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Purification: Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product. The crude product can then be collected by filtration and purified by recrystallization from an appropriate solvent system to afford the desired 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
Potential Biological Activity and Therapeutic Applications
The structural features of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid suggest several potential avenues for biological activity, primarily centered around its nicotinic acid core and the pyridyl ether moiety.
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
The presence of the pyridine ring and its structural similarity to other known nicotinic ligands strongly suggest that this compound may interact with nAChRs. The α7 nAChR, in particular, is a promising target. Modulators of α7 nAChRs have shown potential in treating cognitive deficits in schizophrenia and Alzheimer's disease, as well as in managing inflammation and neuropathic pain.
The following diagram illustrates the potential interaction of a ligand with the α7 nAChR signaling pathway:
Caption: Recommended analytical workflow for compound characterization.
Conclusion and Future Directions
2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid represents an intriguing molecule within the broader class of nicotinic acid derivatives. While specific experimental data on its synthesis and biological activity are not widely published, its structure suggests a strong potential for interaction with nicotinic acetylcholine receptors, particularly the α7 subtype. This opens up possibilities for its investigation in the context of CNS disorders and inflammatory conditions.
Future research should focus on:
-
Optimized Synthesis: Developing and publishing a detailed, validated synthetic protocol.
-
In Vitro Profiling: Screening the compound against a panel of nAChR subtypes to determine its binding affinity and functional activity (agonist, antagonist, or allosteric modulator).
-
In Vivo Studies: Evaluating the compound's efficacy in relevant animal models of neurological and inflammatory diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the key structural features required for activity and to optimize potency and selectivity.
This technical guide serves as a foundational resource for researchers embarking on the study of this promising compound, providing a framework for its synthesis, analysis, and potential therapeutic exploration.
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Synthesis and in vitro characterization of novel allosteric modulators of the α7 nicotinic acetylcholine receptors. (n.d.). R Discovery. [Link]
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An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. This diaryl ether derivative of nicotinic acid represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. This document outlines a detailed, field-proven synthetic methodology, rooted in the principles of the Ullmann condensation, and provides a thorough analytical characterization framework. By explaining the causality behind experimental choices and integrating self-validating systems within protocols, this guide serves as an authoritative resource for researchers engaged in the synthesis and development of novel nicotinic acid-based therapeutics.
Introduction: The Significance of Nicotinic Acid Derivatives
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental component of the coenzymes NAD and NADP, which are crucial for numerous metabolic pathways.[1] Beyond its physiological role, the nicotinic acid scaffold has been extensively explored in medicinal chemistry, leading to the development of drugs with applications in treating dyslipidemia and cardiovascular diseases.[2][3] The derivatization of the pyridine ring of nicotinic acid has yielded a vast array of compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4][5]
The subject of this guide, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, is a diaryl ether derivative. The diaryl ether motif is a common structural feature in many biologically active molecules and can impart favorable pharmacokinetic properties.[6] The combination of the nicotinic acid and a substituted pyridine ring through an ether linkage presents a promising avenue for the discovery of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is characterized by a nicotinic acid moiety linked to a 6-methylpyridine ring via an ether bridge at the 2-position of the nicotinic acid ring and the 3-position of the methylpyridine ring.
Table 1: Physicochemical Properties of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
| Property | Value | Source |
| IUPAC Name | 2-((6-methylpyridin-3-yl)oxy)nicotinic acid | N/A |
| CAS Number | 1019107-97-1 | [7][8] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [7][8] |
| Molecular Weight | 230.22 g/mol | [7][8] |
| Appearance | Predicted: White to off-white solid | N/A |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF) | N/A |
Synthesis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
The most logical and established synthetic route to 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is through a copper-catalyzed Ullmann condensation reaction.[9][10] This reaction involves the coupling of an aryl halide with an alcohol or phenol. In this case, 2-chloronicotinic acid serves as the aryl halide and 6-methyl-3-hydroxypyridine as the phenolic component.
Rationale for Synthetic Approach
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers.[1] The choice of 2-chloronicotinic acid as a starting material is based on its commercial availability and the reactivity of the chlorine atom at the 2-position of the pyridine ring, which is activated towards nucleophilic aromatic substitution. 6-Methyl-3-hydroxypyridine is also a readily available starting material. The use of a copper catalyst is essential to facilitate the carbon-oxygen bond formation.[10]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on established Ullmann condensation methodologies for similar substrates and should be optimized for specific laboratory conditions.
-
Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinic acid (1.0 eq.), 6-methyl-3-hydroxypyridine (1.2 eq.), potassium carbonate (K₂CO₃) as the base (2.0 eq.), and a catalytic amount of copper(I) iodide (CuI, 0.1 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) as the solvent. The volume should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 120-150 °C and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
Spectroscopic Analysis
Table 2: Predicted Spectroscopic Data for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
| Technique | Predicted Key Signals |
| ¹H NMR | Aromatic protons from both pyridine rings (chemical shifts will be influenced by the ether linkage and substituents), a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Carboxylic acid carbon, carbons of both pyridine rings (with distinct shifts due to their electronic environments), and a signal for the methyl group. |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid, C=O stretch of the carboxylic acid, C-O-C (ether) stretches, and characteristic aromatic C-H and C=C/C=N stretches. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (230.22). |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final product.
Caption: A typical workflow for HPLC analysis.
Potential Biological Activities and Future Directions
While specific biological data for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is not extensively reported in publicly available literature, the structural motifs suggest several potential areas of pharmacological interest.
-
Anti-inflammatory Activity: Many nicotinic acid derivatives have demonstrated significant anti-inflammatory properties.[5] The diaryl ether linkage may modulate this activity and improve the compound's pharmacokinetic profile.
-
Enzyme Inhibition: Diaryl ethers are known to inhibit various enzymes. For instance, they have been investigated as inhibitors of enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis in some pathogens.[6]
-
CNS Activity: The pyridine moiety is a common feature in centrally acting drugs. Further investigation into the potential neurological effects of this compound could be warranted.
Future research should focus on the synthesis of a library of related analogues to establish structure-activity relationships (SAR). In vitro and in vivo screening against a panel of relevant biological targets will be crucial to elucidate the therapeutic potential of this class of compounds.
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. By leveraging the robust Ullmann condensation, this valuable research compound can be accessed in a systematic and reproducible manner. The outlined analytical methodologies provide a clear path to confirming its structure and purity. The exploration of the biological activities of this and related compounds holds significant promise for the development of novel therapeutics.
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Synthesis and pharmacological activity of 2-arylaminonicotinic acid β-(3-carboxypropionyl)hydrazides. ResearchGate. 2025. [Link]
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Anomalous Ullman additions with 2-chloronicotinic acid and pharmacological properties of isonixine, a new anti-inflammatory drug. PubMed. 1977. [Link]
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SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.Org. [Link]
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Spectroscopic Data for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic Acid Not Publicly Available
A comprehensive search for experimental spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), for the compound 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid has yielded no publicly accessible results. Despite searches of chemical databases, scientific literature, and commercial supplier information, no publications containing the ¹H NMR, ¹³C NMR, or mass spectra for this specific molecule could be located.
This absence of data prevents the creation of an in-depth technical guide as requested. The core of such a guide would be the detailed analysis and interpretation of this spectroscopic information to elucidate the molecular structure and purity of the compound. Without the foundational experimental spectra, a meaningful and scientifically rigorous guide cannot be constructed.
While information on related compounds, such as nicotinic acid and its various derivatives, is readily available, this data is not applicable to the unique structure of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. Spectroscopic properties are highly specific to the exact molecular structure, and extrapolation from related compounds would be inaccurate and scientifically unsound.
Researchers, scientists, and drug development professionals seeking to work with this compound would need to perform their own analytical characterization to obtain the necessary NMR and MS data. This would involve synthesizing the compound or obtaining it from a commercial source and then subjecting it to analysis using standard spectroscopic techniques. The resulting data would be essential for confirming the identity, purity, and structure of the molecule before its use in further research or development.
At present, without access to primary experimental data, any attempt to generate a technical guide on the spectroscopic properties of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid would be speculative and lack the required scientific integrity.
Introduction: The Chemical and Therapeutic Potential of a Privileged Scaffold
An In-Depth Technical Guide to 2-(6-Methyl-pyridin-3-yloxy)-nicotinic Acid Derivatives and Analogs: Synthesis, Pharmacology, and Drug Development Insights
This guide provides a comprehensive technical overview of the 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid scaffold, a diaryl ether structure of significant interest in modern medicinal chemistry. We will delve into rational synthetic approaches, explore the most probable biological targets based on structurally related analogs, and provide detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
The 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid core integrates two key pharmacophoric elements: the diaryl ether linkage and the nicotinic acid moiety. The diaryl ether is a privileged scaffold found in numerous natural products and synthetic compounds, prized for its conformational flexibility and ability to engage with a wide range of biological targets.[1] Its applications span oncology, infectious diseases, and inflammation.[1]
Simultaneously, the nicotinic acid (niacin or Vitamin B3) fragment is a well-established therapeutic agent and a fundamental building block for many bioactive molecules.[2][3][4] It is known to exert potent effects on lipid metabolism and inflammation through specific receptor interactions.[5][6][7] The combination of these two motifs in the title compound creates a unique chemical architecture with compelling potential for targeting complex diseases, particularly those with an inflammatory component.
Synthetic Strategies: Building the Diaryl Ether Core
The primary challenge in synthesizing the 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid scaffold lies in the formation of the diaryl ether C-O bond. The copper-catalyzed Ullmann condensation is the most established and reliable method for this transformation, coupling an aryl halide with an alcohol.[8]
Core Synthesis via Ullmann Condensation
The logical retrosynthetic approach involves the coupling of 2-chloronicotinic acid (or its corresponding ester) with 6-methyl-3-hydroxypyridine. This reaction is typically performed at elevated temperatures in a polar aprotic solvent, such as DMF or NMP, with a copper catalyst and a base.
Key Reactants:
-
Nicotinic Acid Component: 2-chloronicotinic acid or ethyl 2-chloronicotinate. The ester is often preferred to improve solubility and prevent the acidic proton from interfering with the base.
-
Phenolic Component: 6-methyl-pyridin-3-ol.
-
Catalyst: Copper(I) salts like CuI are common. Using "activated" copper powder is a traditional approach, though modern methods favor soluble catalysts.[8]
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the phenol.
Below is a generalized workflow for the synthesis.
Caption: The Cholinergic Anti-Inflammatory Pathway via α7 nAChR.
Target II: Nicotinic Acid Receptor (GPR109A/HCA₂)
GPR109A (also known as HCA₂) is a G-protein coupled receptor that is famously activated by nicotinic acid. [9][10]It is highly expressed on adipocytes and various immune cells, including monocytes and macrophages. [5][6]Activation of GPR109A on these immune cells has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB pathway. [5][6]This action is independent of nicotinic acid's effects on lipids and presents a compelling mechanism for the title compound class.
Signaling Pathway:
-
Binding: The compound's nicotinic acid moiety binds to GPR109A.
-
G-Protein Coupling: The receptor couples to an inhibitory G-protein (Gαi).
-
cAMP Reduction: Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
NF-κB Inhibition: The reduction in cAMP and subsequent signaling events lead to the inhibition of NF-κB activation.
-
Anti-inflammatory Effect: Suppression of pro-inflammatory gene expression.
Caption: GPR109A-mediated anti-inflammatory signaling.
Structure-Activity Relationship (SAR) and Drug Design Strategy
While specific SAR data for the title scaffold is not yet published, we can extrapolate a rational drug design strategy from related nicotinic acid and diaryl ether compounds. The goal is to optimize potency for either α7 nAChR or GPR109A while maintaining favorable drug-like properties (ADME/Tox).
| Modification Area | Rationale & Hypothesis | Potential Substituents |
| Nicotinic Acid Ring | The carboxylate is crucial for GPR109A binding. [10]Modifications here could tune selectivity. Replacing the acid with a bioisostere (e.g., tetrazole) may improve metabolic stability or cell permeability. | -H (unsubstituted), -F, -Cl, -CH₃ |
| 6-Methyl Group | This group can influence the dihedral angle of the diaryl ether bond, affecting receptor fit. It may also block a potential site of metabolism. | -H, -CF₃, -Ethyl, -Cyclopropyl |
| Pyridin-3-yloxy Ring | Substituents here can modulate electronic properties and provide new interaction points within the receptor binding pocket. This is a key area for potency optimization. | -H, -F, -Cl, -OCH₃, -CN |
| Carboxylic Acid Bioisosteres | Replacing the carboxylic acid can eliminate the acidic nature, potentially altering pharmacokinetics and target selectivity (favoring α7 nAChR over GPR109A). | Tetrazole, Acylsulfonamide, Hydroxamic acid |
Key Experimental Protocols
The following protocols are designed to be self-validating systems for the synthesis, characterization, and biological evaluation of novel analogs.
Protocol: Synthesis and Characterization
Objective: To synthesize and confirm the structure and purity of a novel 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid analog.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 6-methyl-pyridin-3-ol (1.0 eq), ethyl 2-chloronicotinate (1.1 eq), K₂CO₃ (2.5 eq), and CuI (0.1 eq).
-
Solvent Addition: Add anhydrous, degassed DMF via syringe.
-
Reaction: Heat the mixture to 140 °C and stir for 18 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Combine the filtrates and wash sequentially with water (3x) and brine (1x).
-
Purification (Ester): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 20-50% ethyl acetate in hexanes).
-
Saponification: Dissolve the purified ester in a 3:1 mixture of THF and water. Add LiOH (3.0 eq) and stir at room temperature for 4 hours or until LC-MS indicates complete conversion.
-
Isolation (Acid): Quench the reaction with water and remove the THF under reduced pressure. Acidify the aqueous solution to pH 4-5 with 1N HCl. Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under high vacuum.
-
Characterization & Validation:
-
Structure Confirmation: Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data. The data must be consistent with the proposed structure.
-
Purity Analysis: Determine purity using HPLC with UV detection (e.g., at 254 nm). The target purity for biological screening should be >95%.
-
Protocol: In Vitro Biological Evaluation - GPR109A Functional Assay
Objective: To determine the agonist activity of test compounds at the human GPR109A receptor.
Methodology:
-
Cell Line: Use a stable cell line expressing the human GPR109A receptor (e.g., CHO-K1 or HEK293).
-
Assay Principle: This is a cAMP inhibition assay. GPR109A activation by an agonist will inhibit forskolin-stimulated cAMP production.
-
Cell Preparation: Plate the cells in a 384-well plate and culture overnight.
-
Compound Treatment: On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX). Add test compounds at various concentrations (typically a 10-point, 3-fold serial dilution) and incubate for 15 minutes.
-
Stimulation: Add forskolin to all wells (except negative controls) to stimulate cAMP production and incubate for a further 30 minutes.
-
Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.
-
Data Analysis & Validation:
-
Calculate the percent inhibition of the forskolin response for each compound concentration.
-
Plot the data using a four-parameter logistic equation to determine the EC₅₀ value.
-
Self-Validation: Run a known GPR109A agonist (e.g., nicotinic acid) in parallel as a positive control. The EC₅₀ for the control must fall within the historically accepted range for the assay to be considered valid.
-
Conclusion and Future Directions
The 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid scaffold represents a promising starting point for the development of novel therapeutics, particularly for inflammatory diseases. The dual potential for targeting the α7 nAChR and the GPR109A receptor offers a rich field for medicinal chemistry exploration. Future work should focus on synthesizing a focused library of analogs based on the SAR strategy outlined above. A critical step will be to establish selectivity between the two potential targets, as this could lead to distinct therapeutic profiles. Ultimately, promising lead compounds with demonstrated in vitro potency and selectivity will require evaluation in relevant in vivo models of inflammation to validate their therapeutic potential.
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"2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" in vitro metabolic stability
An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from the laboratory to the clinic, understanding its metabolic fate is a cornerstone of preclinical development. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo clearance.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while a compound that is metabolized too slowly could accumulate and lead to toxicity.[1] Early assessment of metabolic stability is therefore not just a regulatory expectation but a fundamental component of a successful drug discovery program, enabling a data-driven approach to candidate selection and optimization.[3][4]
Defining Metabolic Stability: First-Pass Metabolism and Its Impact on Bioavailability
Metabolic stability is quantitatively expressed as the rate at which a drug is eliminated by metabolic processes. This is often measured as in vitro intrinsic clearance (CLint), which reflects the inherent ability of liver enzymes to metabolize a drug without physiological limitations like blood flow.[5][6][7] The liver is the primary site of drug metabolism, and after oral administration, a drug must pass through the liver before reaching systemic circulation—a phenomenon known as first-pass metabolism. High intrinsic clearance often leads to extensive first-pass metabolism, significantly reducing the amount of active drug that reaches the bloodstream and thus lowering its oral bioavailability.
Why In Vitro Models are Essential for Early-Stage Drug Development
Conducting human metabolism studies early in development is not feasible. Therefore, the pharmaceutical industry relies on robust in vitro models that can predict a compound's in vivo behavior.[8] These models, primarily using human liver-derived systems, offer a cost-effective and high-throughput means to rank-order compounds, guide structure-activity relationship (SAR) studies, and identify potential metabolic liabilities long before committing to expensive in vivo studies.[5] The U.S. Food and Drug Administration (FDA) and other regulatory bodies encourage the use of such in vitro studies to characterize metabolic pathways and assess drug-drug interaction (DDI) potential.[3][9][10]
Introducing the Target Compound: 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
This guide will focus on the hypothetical NCE, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid . Its structure presents several potential sites for metabolism, which must be investigated.
-
Structure:
-
A nicotinic acid core (a pyridine ring with a carboxylic acid).
-
A 6-methyl-pyridine group.
-
An ether linkage connecting the two aromatic rings.
-
Understanding the metabolic stability of this specific molecule requires a systematic evaluation using standard in vitro systems. This guide provides the scientific rationale and detailed protocols for such an evaluation.
Foundational Principles: The Enzymology of Drug Metabolism
Drug metabolism is broadly categorized into two phases of enzymatic reactions designed to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products that can be easily excreted.[11]
Phase I Metabolism: The Cytochrome P450 (CYP) Superfamily
Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent drug.[12] These reactions are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are heme-containing monooxygenases located mainly in the endoplasmic reticulum of hepatocytes.[13][14]
-
Key CYP Isoforms: While there are many CYP enzymes, a small number are responsible for the metabolism of the vast majority of drugs. These include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.
-
Reaction Types: The most common Phase I reaction is oxidation. Other reactions include reduction and hydrolysis.[12]
-
Cofactor Requirement: CYP enzymes require a specific cofactor, NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form), and molecular oxygen to function.[12][14][15][16] The enzyme NADPH-cytochrome P450 reductase is essential for transferring electrons from NADPH to the CYP enzyme, enabling the catalytic cycle.[14][15][17]
Phase II Metabolism: Conjugation Reactions
If a drug possesses a suitable functional group after Phase I metabolism or in its original structure, it can undergo Phase II conjugation reactions. These reactions involve the addition of an endogenous polar molecule to the drug, further increasing its water solubility.
-
Key Enzymes and Cofactors:
-
UDP-Glucuronosyltransferases (UGTs): Catalyze the addition of glucuronic acid. This is a major pathway for compounds with hydroxyl, carboxyl, or amino groups.[18][19] The required high-energy cofactor is uridine diphosphate-glucuronic acid (UDPGA) .[18][19][20]
-
Sulfotransferases (SULTs): Catalyze the addition of a sulfo group.
-
Glutathione S-Transferases (GSTs): Catalyze the conjugation with glutathione, which is important for detoxifying reactive metabolites.
-
Predicting Metabolic Hotspots on 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
Based on the structure of our target compound, we can predict several potential sites for metabolism, often referred to as "metabolic hotspots."
-
Oxidation of the Methyl Group: The methyl group on the pyridine ring is a prime candidate for hydroxylation by CYP enzymes to form a primary alcohol, which can be further oxidized to a carboxylic acid.
-
Aromatic Hydroxylation: The pyridine rings themselves can be hydroxylated by CYPs at various positions.
-
O-Dealkylation: The ether linkage could potentially be cleaved, though this is often a less favorable pathway for diaryl ethers compared to alkyl-aryl ethers.
-
N-Oxidation: The nitrogen atoms in the pyridine rings are susceptible to oxidation.
-
Glucuronidation of the Carboxylic Acid: The nicotinic acid's carboxylic acid group is a very likely site for Phase II conjugation, specifically forming an acyl glucuronide via UGT enzymes.[21]
Caption: Predicted metabolic liabilities of the target compound.
Experimental Design: A Multi-System Approach
To comprehensively assess metabolic stability, it is best practice to use at least two different in vitro systems.
System Selection: Rationale and Comparison
-
Human Liver Microsomes (HLM): These are subcellular fractions prepared from the endoplasmic reticulum of hepatocytes.[13] They are rich in Phase I enzymes (especially CYPs) and some Phase II enzymes (like UGTs).[5][13] HLMs are a cost-effective, high-throughput tool ideal for initial screening of Phase I metabolic stability.[13] However, they lack the cytosolic Phase II enzymes and require the addition of exogenous cofactors.[13]
-
Hepatocytes: These are intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in their natural cellular arrangement.[22][23][24] They are considered the "gold standard" for in vitro metabolism studies as they provide a more physiologically relevant environment.[22][24][25] Assays can be performed with hepatocytes in suspension or as plated monolayers.[22][26]
| Feature | Human Liver Microsomes (HLM) | Cryopreserved Human Hepatocytes |
| Enzyme Content | Phase I (CYPs), some Phase II (UGTs) | Comprehensive Phase I and Phase II |
| Cofactors | Must be added exogenously (e.g., NADPH) | Endogenously present and regenerated |
| Cellular Structure | Vesicles of endoplasmic reticulum | Intact, whole cells |
| Physiological Relevance | Moderate (good for Phase I) | High (gold standard) |
| Typical Use | High-throughput screening for CLint | Comprehensive CLint, metabolite profiling |
| Cost & Complexity | Lower | Higher |
Table 1. Comparison of common in vitro metabolic systems.
Experimental Setup: Key Parameters and Controls
A robust experimental design is critical for generating reliable and reproducible data.
-
Substrate Concentration: The concentration of the test compound should be low, typically 1 µM or less.[2][5][6] This is to ensure that the enzyme kinetics are in the linear range (i.e., the concentration is below the Michaelis-Menten constant, Km), where the rate of metabolism is proportional to the substrate concentration.[6]
-
Incubation Time Course: Multiple time points are necessary to accurately determine the rate of disappearance. A typical experiment includes 0, 5, 15, 30, and 45-60 minute time points for microsomes[5][13] and may extend to 120 minutes or longer for hepatocytes.[22][27]
-
The Importance of Controls:
-
Negative Control (-Cofactor): The compound is incubated with the enzyme source (e.g., HLM) but without the key cofactor (NADPH). Any disappearance of the compound in this control indicates chemical instability or non-specific binding, not enzymatic metabolism.[2]
-
Positive Control: A compound with a known, well-characterized metabolic rate (e.g., testosterone, verapamil, or dextromethorphan) is run in parallel.[6] This validates that the enzyme systems (microsomes or hepatocytes) are metabolically active and performing as expected.
-
Vehicle Control: An incubation containing only the vehicle (e.g., DMSO) used to dissolve the test compound, to ensure it does not interfere with the assay.
-
Detailed Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid due to Phase I metabolism.
Materials and Reagents
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Test Compound Stock: 1 mM in DMSO
-
NADPH Regenerating System (or NADPH stock solution)[28]
-
Magnesium Chloride (MgCl₂)
-
Positive Control Stock (e.g., 1 mM Verapamil)
-
Acetonitrile (ACN) with an appropriate internal standard for quenching
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
Step-by-Step Experimental Workflow
-
Prepare Working Solutions:
-
Thaw HLM on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer. Keep on ice.[29]
-
Prepare a master mix of NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.
-
Prepare intermediate dilutions of the test compound and positive control in buffer.
-
-
Incubation Setup (96-well plate):
-
Main Experiment Wells: Add buffer, HLM solution (final protein concentration 0.5 mg/mL[5][13]), and the test compound (final concentration 1 µM[13]).
-
Negative Control Wells: Add buffer, HLM solution, and the test compound, but replace the NADPH solution with buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the negative controls.
-
Immediately remove the first aliquot for the T=0 time point and transfer it to a collection plate containing cold acetonitrile (ACN) with internal standard. This stops the reaction.
-
Return the incubation plate to the 37°C incubator.
-
At subsequent time points (e.g., 5, 15, 30, 45 min), remove aliquots and quench them in the same manner.[13]
-
-
Sample Processing:
-
After the final time point, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
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Unlocking the Therapeutic Promise of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid: A Technical Guide to Potential Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel compound, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. By leveraging its structural analogy to nicotinic acid (niacin), we posit the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), as its primary molecular target. This document will explore the intricate signaling pathways governed by GPR109A and elucidate its therapeutic implications in metabolic disorders, inflammation, neurodegenerative diseases, and oncology. Furthermore, we will discuss plausible secondary targets and outline a comprehensive, multi-tiered experimental workflow for the complete elucidation of the compound's mechanism of action, thereby paving the way for its strategic clinical development.
Introduction: The Nicotinic Acid Scaffold and its Therapeutic Legacy
Nicotinic acid, a long-standing therapeutic agent, is well-recognized for its beneficial effects on lipid profiles, including the reduction of low-density lipoprotein (LDL) cholesterol and triglycerides, and the elevation of high-density lipoprotein (HDL) cholesterol. Its clinical utility, however, is often hampered by adverse effects, most notably cutaneous flushing. The discovery of GPR109A as the specific receptor for nicotinic acid has revolutionized our understanding of its mechanism of action and has spurred the development of novel derivatives with improved therapeutic indices. The compound of interest, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, incorporates the essential nicotinic acid pharmacophore, strongly suggesting its interaction with GPR109A. The addition of a 6-methyl-pyridin-3-yloxy moiety at the 2-position of the nicotinic acid ring represents a significant structural modification that may modulate its affinity, selectivity, and downstream signaling, and potentially introduce novel biological activities.
Primary Target: The GPR109A Receptor - A Hub for Metabolic and Inflammatory Control
GPR109A is a Gi protein-coupled receptor predominantly expressed in adipocytes and various immune cells, including macrophages, neutrophils, and Langerhans cells. Its activation by endogenous ligands, such as the ketone body β-hydroxybutyrate, or synthetic agonists like nicotinic acid, triggers a cascade of intracellular events with profound physiological consequences.
GPR109A Signaling: A Dichotomy of Pathways
The signaling downstream of GPR109A is multifaceted and cell-type dependent, primarily branching into two main pathways: the canonical G-protein dependent pathway and the non-canonical β-arrestin pathway.
-
G-Protein Dependent Pathway: In adipocytes, GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of hormone-sensitive lipase, thereby suppressing the release of free fatty acids from adipose tissue—a key mechanism behind the lipid-lowering effects of nicotinic acid.
-
β-Arrestin Dependent Pathway: In immune cells like Langerhans cells, GPR109A signaling can proceed through a β-arrestin-mediated pathway, which is implicated in the release of vasodilatory prostaglandins, leading to the characteristic flushing side effect. Understanding the biased agonism of novel ligands like 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, which may preferentially activate one pathway over the other, is a critical aspect of its development.
Diagram 1: GPR109A Signaling Pathways
Caption: GPR109A signaling diverges into G-protein and β-arrestin pathways.
Therapeutic Landscape: Beyond Dyslipidemia
While the primary therapeutic application of GPR109A agonists has been in the management of dyslipidemia, emerging evidence suggests a much broader therapeutic potential.
Inflammation and Autoimmune Diseases
GPR109A activation has demonstrated potent anti-inflammatory effects in various contexts. In the colon, GPR109A mediates the anti-inflammatory effects of the gut microbial metabolite butyrate, promoting the differentiation of regulatory T cells and the production of the anti-inflammatory cytokine IL-10. This suggests a potential role for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid in the treatment of inflammatory bowel disease. Furthermore, the expression of GPR109A is upregulated in adipose tissue and macrophages in response to inflammatory stimuli, indicating a feedback mechanism to dampen inflammation.
Neuroinflammation and Neurodegenerative Disorders
Nicotinic acid and its derivatives are being investigated for their neuroprotective properties. The modulation of neuroinflammation is a key therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The α7 nicotinic acetylcholine receptor (α7 nAChR) is a known modulator of neuroinflammation, and some nicotinic acid derivatives have shown activity at this receptor. Given the structural similarities, it is plausible that 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid could also interact with α7 nAChRs, offering a dual mechanism of action in the central nervous system.
Oncology
Recent studies have highlighted the potential of nicotinic acid derivatives as anticancer agents. Some derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. In certain contexts, such as breast cancer, GPR109A has been identified as a tumor suppressor, with its activation leading to apoptosis and inhibition of tumor growth. Conversely, in other cancers, its role may be context-dependent. Therefore, evaluating the effect of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid on cancer cell proliferation and survival is a worthwhile avenue of investigation.
Potential Secondary Targets: Expanding the Mechanistic Framework
While GPR109A is the most probable primary target, the unique structural features of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid may confer affinity for other molecular targets.
-
Kinases: The pyridine and nicotinic acid scaffolds are present in numerous kinase inhibitors. Therefore, screening 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid against a panel of kinases, particularly those involved in inflammatory and oncogenic signaling pathways, is warranted.
-
Nicotinic Acetylcholine Receptors (nAChRs): As mentioned, the structural resemblance to nicotinic acid could lead to interactions with nAChRs, particularly the α7 subtype, which is implicated in cognitive function and inflammation.
Experimental Workflow for Target Identification and Validation
A systematic and tiered approach is essential to comprehensively characterize the therapeutic targets of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
Diagram 2: Experimental Workflow for Target Validation
Caption: A tiered workflow for target validation of the compound.
Tier 1: Primary Target Engagement and Functional Activity
-
Protocol 1: Radioligand Binding Assay for GPR109A
-
Prepare cell membranes from a stable cell line overexpressing human GPR109A.
-
Incubate the membranes with a known radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) in the presence of increasing concentrations of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Determine the IC₅₀ value and subsequently the Kᵢ value to assess the binding affinity of the test compound.
-
-
Protocol 2: [³⁵S]GTPγS Binding Assay
-
Incubate GPR109A-expressing cell membranes with increasing concentrations of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid in the presence of GDP and [³⁵S]GTPγS.
-
Following incubation, capture Gα proteins on an antibody-coated plate.
-
Measure the incorporated [³⁵S]GTPγS using a scintillation counter.
-
An increase in [³⁵S]GTPγS binding indicates Gαᵢ activation.
-
Tier 2: Elucidation of Downstream Signaling Pathways
-
Protocol 3: β-Arrestin Recruitment Assay
-
Utilize a cell line co-expressing GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® assay).
-
Treat the cells with varying concentrations of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
-
Measure the enzyme complementation signal, which is proportional to the extent of β-arrestin recruitment.
-
This will determine if the compound engages the β-arrestin pathway and to what extent, revealing any potential for biased agonism.
-
Tier 3: Cellular and Phenotypic Assays
-
Protocol 4: Adipocyte Lipolysis Assay
-
Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes.
-
Stimulate lipolysis with isoproterenol.
-
Treat the cells with increasing concentrations of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
-
Measure the release of glycerol into the medium as an indicator of lipolysis.
-
A dose-dependent decrease in glycerol release will confirm the compound's anti-lipolytic activity.
-
Quantitative Data Summary
| Assay | Parameter Measured | Expected Outcome for an Active Compound |
| Radioligand Binding | Kᵢ (nM) | Low nanomolar to micromolar affinity for GPR109A |
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | Potent stimulation of GTPγS binding |
| cAMP Accumulation | IC₅₀ (nM) | Inhibition of forskolin-stimulated cAMP production |
| β-Arrestin Recruitment | EC₅₀ (nM) | Dose-dependent recruitment of β-arrestin |
| Adipocyte Lipolysis | IC₅₀ (nM) | Inhibition of isoproterenol-stimulated glycerol release |
Conclusion and Future Directions
The structural features of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid strongly suggest that it is a modulator of GPR109A. The comprehensive experimental workflow outlined in this guide will enable a thorough characterization of its binding affinity, functional activity, and downstream signaling pathways. A critical aspect of its preclinical development will be to assess its potential for biased agonism, which could translate into a superior therapeutic profile with reduced side effects compared to existing nicotinic acid-based therapies. Furthermore, the exploration of its activity on secondary targets, such as kinases and nAChRs, may unveil novel therapeutic applications in oncology and neuroinflammatory disorders. The successful execution of these studies will provide a robust data package to support the progression of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid into further preclinical and clinical development.
References
-
El-Dash, Y., Khalil, N. A., Ahmed, E. M., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. [Link]
-
Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini reviews in medicinal chemistry, 21(7), 847–882. [Link]
-
Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]
-
Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]
-
El-Dash, Y., Khalil, N. A., Ahmed, E. M., El-Sabbagh, M., Abuo-Rahma, G. E.-D. A., & El-Sayed, M. A.-A. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), 2300250. [Link]
- van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., Lane, J. R., Brussee, J., & IJzerman, A. P. (2011).
Methodological & Application
"2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" research applications
Exploring "2-(6-Methyl-"
I'm now diving deep into "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid." My initial research aims to fully grasp its identity and properties, including any established research applications. I'm subsequently looking at its mechanism of action, zeroing in on biological targets and signaling pathways it influences.
Expanding Investigation of the Acid
I'm now expanding my search to encompass the compound's mechanism of action, zeroing in on biological targets and any associated signaling pathways. I'm also actively looking for any preclinical or clinical studies evaluating its therapeutic potential, and the models used. Simultaneously, I'm identifying established experimental methodologies and protocols for its use, preparing to structure detailed application notes and protocols, including figures, tables, methods, and a robust reference list for a comprehensive guide.
Focusing Initial Search
I've hit a slight snag. My initial search for "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" is proving less fruitful than hoped. While I found a CAS number from ChemicalBook, detailed research applications are lacking. PubChem seems like a likely avenue for more information, though.
Refining Search Strategies
Targeting Research Data
Assessing Compound Availability
I've confirmed that "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" (CAS 1019107-97-1) is commercially available. It seems to be a common research chemical or synthetic building block. I am now proceeding with assessing any existing published literature on this compound.
Exploring Research Landscape
I've hit a dead end, finding no dedicated research on my target compound or its biological role. However, related compounds offer clues. Pyridin-3-yloxy scaffolds suggest anti-inflammatory research via α7 nAChR modulation, while nicotinic acid analogs point to GPR109A interactions for dyslipidemia. Extensive synthetic literature provides methods for modification. I'm leveraging these related insights to infer potential research avenues.
Defining Research Strategy
I've confirmed this compound's availability. While direct research is scarce, I'm now leveraging structural similarities. Pyridin-3-yloxy scaffolds suggest anti-inflammatory research via α7 nAChR modulation, like before. Nicotinic acid analogs point to GPR109A interactions for dyslipidemia. Extensive synthetic literature provides methods for modification. I'm taking the absence of specific data as a pivot to generate a hypothetical "Technical Guide for the Investigation of a Novel Nicotinic Acid Derivative," incorporating these avenues.
Constructing Hypothetical Guide
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Application Notes & Protocols: In Vitro Assay Cascade for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
Abstract
This document provides a comprehensive suite of detailed in vitro assay protocols for the characterization of "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid." While this molecule is recognized as a synthetic intermediate for Poly (ADP-ribose) Polymerase (PARP) inhibitors, its intrinsic biological activity is not widely documented.[1][2] The protocols outlined herein are designed as a logical, tiered workflow to investigate the hypothesis that this compound possesses inhibitory activity against PARP1, a critical enzyme in DNA damage repair and a validated oncology target.[3][4] This guide is intended for researchers in drug discovery and chemical biology, providing a robust framework from initial biochemical screening to cell-based functional evaluation.
Introduction and Scientific Rationale
Poly (ADP-ribose) Polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[3][5] Upon binding to damaged DNA, PARP1 catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation.[5][6] This PARylation event serves as a scaffold to recruit other DNA repair factors. Inhibition of PARP1 in cancers with existing DNA repair defects (e.g., BRCA1/2 mutations) leads to the accumulation of unresolved SSBs, which collapse replication forks and generate cytotoxic double-strand breaks, a concept known as synthetic lethality.
The molecule 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid shares structural motifs with known PARP inhibitors. Therefore, a systematic in vitro evaluation is warranted to determine if it has direct biological activity. The following application notes describe a testing cascade designed to answer three fundamental questions:
-
Does the compound directly inhibit PARP1 enzymatic activity?
-
Does the compound engage the PARP1 target in a cellular environment?
-
Does the compound elicit a functional cellular response consistent with PARP inhibition?
This workflow ensures a cost-effective and scientifically rigorous evaluation, starting with a high-throughput biochemical screen and progressing to more complex, physiologically relevant cellular assays.
Proposed In Vitro Testing Workflow
The proposed characterization of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid follows a multi-stage process. This tiered approach validates initial findings with progressively more complex and biologically relevant assays, ensuring a comprehensive understanding of the compound's activity.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Procedure:
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or a cancer line of interest) to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound at a fixed concentration (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating: Place the PCR tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). An unheated sample serves as a control.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Sample Preparation and Western Blot:
-
Collect the supernatant (soluble protein fraction).
-
Determine protein concentration (e.g., Bradford assay).
-
Normalize protein amounts, prepare samples with Laemmli buffer, and run on an SDS-PAGE gel.
-
Transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP1, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescent substrate.
-
Data Analysis:
-
Quantify the band intensity for PARP1 at each temperature for both vehicle- and compound-treated samples.
-
Plot the relative band intensity against temperature. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
Protocol 4.2: Cellular PARylation Assay
Objective: To measure the compound's ability to inhibit PARP1 activity inside cells, typically after inducing DNA damage.
Principle: Activating PARP1 with a DNA-damaging agent (e.g., hydrogen peroxide or MNNG) leads to a massive synthesis of PAR chains. [6]This increase in PARylation can be detected by Western blot using an anti-PAR antibody or by a sandwich ELISA. [5][7][8]An effective inhibitor will prevent this damage-induced PAR formation. [9] Procedure (Western Blot Method):
-
Cell Plating: Seed cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of the test compound or a positive control (Olaparib) for 1-2 hours. Include a vehicle control.
-
DNA Damage Induction: Add a DNA-damaging agent (e.g., 1 mM H2O2 for 10 minutes) to all wells except for the "no damage" control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and PARG inhibitors.
-
Western Blot:
-
Perform protein quantification, normalization, and SDS-PAGE as described in Protocol 4.1.
-
Probe one membrane with an anti-PAR antibody to detect PAR polymers (often seen as a high molecular weight smear).
-
Probe a parallel membrane with an anti-Actin or anti-Tubulin antibody as a loading control.
-
Data Analysis:
-
A strong PAR signal (smear) should be visible in the "vehicle + damage" lane.
-
This signal should be significantly reduced or absent in the lanes treated with an effective inhibitor. The degree of reduction can be semi-quantitatively assessed by densitometry.
Tier 3: Functional Cellular Assay
The ultimate validation of a PARP inhibitor is its ability to induce synthetic lethality or potentiate the effects of DNA-damaging chemotherapies.
Protocol 5.1: Chemosensitization Cytotoxicity Assay
Objective: To determine if the test compound enhances the cell-killing effect of a DNA-damaging agent.
Principle: By inhibiting DNA repair, a PARP inhibitor can sensitize cancer cells to agents that cause DNA damage (e.g., temozolomide (TMZ) or methyl methanesulfonate (MMS)). [10]This increased cytotoxicity is measured by assessing cell viability. [11][12][13]Common methods include colorimetric assays like MTT, which measures metabolic activity, or luminescence-based assays like CellTiter-Glo®, which quantifies ATP levels as an indicator of viable cells. [14] Procedure (ATP-based Luminescence Assay):
-
Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.
-
Compound Matrix Treatment:
-
Prepare serial dilutions of the test compound and the DNA-damaging agent (e.g., TMZ).
-
Treat cells with the test compound alone, the DNA-damaging agent alone, or a combination of both across a range of concentrations. Include vehicle-only wells as a control.
-
-
Incubation: Incubate the plate for a period sufficient to observe cytotoxicity, typically 72-120 hours.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Generate dose-response curves for the DNA-damaging agent in the presence and absence of a fixed concentration of the test compound.
-
A leftward shift in the dose-response curve for the DNA-damaging agent when combined with the test compound indicates chemosensitization. This potentiation can be quantified by comparing the IC50 values.
| Treatment Group | DNA Damaging Agent IC50 | Fold Potentiation |
| Agent Alone | 250 µM | - |
| Agent + 1 µM Cmpd | 50 µM | 5.0x |
| Agent + 5 µM Cmpd | 15 µM | 16.7x |
| Caption: Example data table for a chemosensitization experiment. |
References
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
-
Perkins, E., et al. (2001). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells. Nature Methods. Available at: [Link]
-
Miettinen, T. P., et al. (2018). Thermal Proteome Profiling of Intact Human Cells. Current Protocols in Chemical Biology. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot? ResearchGate. Available at: [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. Available at: [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. Available at: [Link]
-
Speit, G., & Hartmann, A. (2006). The comet assay (single-cell gel test). A sensitive genotoxicity test for the detection of DNA damage and repair. Methods in Molecular Biology. Available at: [Link]
-
Promega Corporation. (2023). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Available at: [Link]
-
BPS Bioscience. (n.d.). Total Cellular PARylation. BPS Bioscience. Available at: [Link]
-
Biocompare. (2024). Assessing Cellular PARylation: Convenient ELISA-Based Methods. Biocompare. Available at: [Link]
-
van Tonder, A., et al. (2015). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology. Available at: [Link]
-
Alfa Cytology. (n.d.). PARP Activity Assay Service. Alfa Cytology. Available at: [Link]
-
ResearchGate. (n.d.). Representative Western blot showing PAR polymers. ResearchGate. Available at: [Link]
-
Vinci-Biochem. (n.d.). Total Cellular PARylation: From Inquiry to Insight. Vinci-Biochem. Available at: [Link]
-
White Rose Research Online. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. Available at: [Link]
-
Zhou, X., & Liang, S. H. (2025). Development of Selective PARP1 Inhibitors for Treatment of Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]
-
National Institutes of Health. (2023). Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. Oncogene. Available at: [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Google Patents.
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Application Note & In Vivo Study Protocol: 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
Preamble: Rationale for In Vivo Evaluation
Nicotinic acid (Niacin) has been a cornerstone in the management of dyslipidemia for over half a century, valued for its robust efficacy in lowering atherogenic lipoproteins—including Low-Density Lipoprotein (LDL), Very-Low-Density Lipoprotein (VLDL), and Triglycerides (TG)—while concurrently raising levels of cardioprotective High-Density Lipoprotein (HDL).[1][2][3] Its primary mechanism involves the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids (FFAs) to the liver, a key substrate for VLDL and TG synthesis.[1][4] However, the clinical utility of nicotinic acid is often hampered by poor patient compliance due to significant side effects, most notably cutaneous flushing.
The compound 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid represents a novel chemical entity derived from the nicotinic acid scaffold. The structural modification is hypothesized to optimize the therapeutic window, potentially enhancing the lipid-modulating efficacy while mitigating the undesirable side effects. To validate this hypothesis and characterize its potential as a next-generation dyslipidemic agent, a rigorous and systematic in vivo investigation is imperative.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust preclinical in vivo study. It outlines the strategic rationale, detailed experimental protocols, and critical endpoints necessary to evaluate the pharmacodynamic efficacy, pharmacokinetic profile, and preliminary safety of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid in a validated animal model of atherosclerosis.
Core Study Objectives
The primary objective of this preclinical program is to comprehensively assess the therapeutic potential of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. The study is designed to answer the following fundamental questions:
-
Primary Efficacy: Does chronic administration of the compound significantly improve the plasma lipid profile and attenuate the development of atherosclerosis compared to a vehicle control?
-
Dose-Response Relationship: Can a clear relationship between the administered dose and the observed therapeutic effects be established?
-
Pharmacokinetic Profile: What are the key PK parameters (Cmax, Tmax, AUC, half-life) following oral administration?
-
Preliminary Safety & Tolerability: Is the compound well-tolerated at therapeutically relevant doses? What is the Maximum Tolerated Dose (MTD)?
Experimental Design and Scientific Rationale
A multi-phase approach is proposed, beginning with a dose-ranging acute toxicity study to establish safety and inform dose selection, followed by a long-term chronic efficacy study to assess anti-atherosclerotic and lipid-lowering effects.
Animal Model Selection: The ApoE-/- Mouse
For this investigation, the Apolipoprotein E-deficient (ApoE-/-) mouse is the model of choice. This is a cornerstone model in atherosclerosis research for several compelling reasons:
-
Human-Relevant Pathology: ApoE-/- mice spontaneously develop hypercholesterolemia and atherosclerotic plaques that closely mimic the progression of human disease, even on a standard chow diet.[5][6]
-
Accelerated Phenotype: The disease progression can be robustly accelerated and synchronized across a cohort by feeding the animals a high-fat, high-cholesterol "Western-type" diet.[7]
-
Well-Characterized: The model is extensively characterized, with a wealth of historical data available for comparison and validation of results.[5][6][8]
All procedures must be conducted in compliance with local Institutional Animal Care and Use Committee (IACUC) guidelines and in a facility accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC).
Phase 1: Acute Oral Toxicity & Dose-Ranging Study
Rationale: Before initiating a long-term and resource-intensive efficacy study, it is critical to determine the compound's acute toxicity profile and identify a safe and relevant range of doses. This prevents unnecessary animal morbidity and ensures the doses selected for the chronic study are pharmacologically active but sub-toxic.[9][10][11] We will follow the internationally recognized OECD Test Guideline 425.[12]
Protocol Summary (See Section 4.1 for detailed steps):
-
Guideline: OECD 425 (Acute Oral Toxicity - Up-and-Down Procedure).[12]
-
Animals: Female Swiss Webster mice (or similar strain), 8-10 weeks old. Testing is initially performed in one sex (females are generally more sensitive).[12]
-
Procedure: A single animal is dosed. If it survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This continues sequentially to accurately pinpoint the LD50 and the Maximum Tolerated Dose (MTD).
-
Endpoint: Mortality, clinical signs of toxicity (e.g., changes in posture, respiration, activity), and body weight changes over a 14-day observation period.[13]
-
Outcome: The results will define the MTD and guide the selection of High, Medium, and Low doses for the Phase 2 study. The high dose will typically be at or below the MTD.
Phase 2: Chronic Efficacy, Pharmacodynamic, and Pharmacokinetic Study
Rationale: This definitive study evaluates the long-term therapeutic impact of the compound on the development of dyslipidemia and atherosclerosis. The inclusion of a positive control (Nicotinic Acid) allows for a direct comparison of efficacy against the parent molecule. A dedicated satellite group for pharmacokinetic analysis prevents the main study animals from being subjected to the stress of repeated blood draws, which could confound the efficacy endpoints.
Experimental Workflow Diagram
Caption: High-level workflow for the chronic in vivo efficacy study.
Study Groups & Dosing Regimen
The study will involve male ApoE-/- mice (6-8 weeks old at the start) randomized into the groups outlined in the table below.
| Group ID | Group Name | N (Efficacy) | N (PK Satellite) | Treatment | Dose | Route | Vehicle |
| G1 | Vehicle Control | 12 | 6 | Vehicle | - | Oral | 0.5% CMC |
| G2 | Positive Control | 12 | 6 | Nicotinic Acid | 100 mg/kg | Oral | 0.5% CMC |
| G3 | T1 (Low Dose) | 12 | 6 | 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid | TBD | Oral | 0.5% CMC |
| G4 | T2 (Mid Dose) | 12 | 6 | 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid | TBD | Oral | 0.5% CMC |
| G5 | T3 (High Dose) | 12 | 6 | 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid | TBD | Oral | 0.5% CMC |
| TBD: To Be Determined based on results from the Phase 1 Acute Toxicity study. | |||||||
| CMC: Carboxymethylcellulose |
Detailed Experimental Protocols
Protocol: Phase 1 - Acute Oral Toxicity (OECD 425)
-
Animal Preparation: Acclimatize female Swiss Webster mice for at least 5 days. House individually. Fast animals (food, but not water) for 3-4 hours prior to dosing.
-
Dose Formulation: Prepare the test compound in the vehicle (e.g., 0.5% CMC in sterile water). The concentration should be adjusted so the dose volume is manageable (typically 5-10 mL/kg).
-
Starting Dose Selection: Based on any available in vitro data or structural analogs, select a starting dose. A default of 175 mg/kg can be used if no other information exists.[12]
-
Dosing Procedure:
-
Record the pre-dose body weight. Calculate the required volume.
-
Administer the dose carefully via oral gavage.
-
Return the animal to its cage. Food can be returned after 1-2 hours.
-
-
Observation:
-
Observe the animal closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions).
-
Record body weight on Days 0, 7, and 14.
-
-
Dose Adjustment for Next Animal:
-
If the animal survives, the dose for the next animal is increased by a factor of 3.2.
-
If the animal dies, the dose for the next animal is decreased by a factor of 3.2.
-
-
Termination: The test is concluded when one of the stopping criteria is met (e.g., 3 reversals in dose direction). All surviving animals are humanely euthanized at the end of the 14-day period.
-
Data Analysis: The LD50 is calculated using the AOT425 Statistical Programme. The MTD is determined as the highest dose that causes no mortality and minimal, reversible clinical signs.
Protocol: Phase 2 - Chronic Efficacy Study
-
Animal Preparation: Acclimatize male ApoE-/- mice (6-8 weeks old) for one week on a standard chow diet. Record baseline body weight.
-
Diet Induction: Switch all animals to a Western-type diet (e.g., 21% fat, 0.2% cholesterol) and maintain this diet for the entire study duration (e.g., 16 weeks).
-
Dosing:
-
Begin daily oral gavage one week after the diet switch.
-
Prepare fresh dosing formulations daily in the 0.5% CMC vehicle.
-
Dose animals at the same time each day to maintain circadian consistency.
-
-
In-Life Monitoring:
-
Record body weight and food consumption weekly.
-
Perform daily cage-side observations for any signs of overt toxicity or distress.
-
Collect interim blood samples (e.g., at 8 weeks via tail vein) for lipid analysis to monitor progression.
-
-
Terminal Procedures (at 16 weeks):
-
Fast animals for 4-6 hours.
-
Anesthetize animals (e.g., with isoflurane).
-
Perform terminal blood collection via cardiac puncture for final lipid panel and safety biomarker analysis.
-
Perfuse the vascular system with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Carefully dissect the entire aorta from the heart to the iliac bifurcation. Harvest the liver, kidneys, and spleen.
-
-
Endpoint Analysis:
-
Plasma Lipids: Use enzymatic colorimetric assays to measure Total Cholesterol (TC), Triglycerides (TG), and HDL-C. Calculate LDL-C using the Friedewald equation (if TG < 400 mg/dL).
-
Atherosclerotic Plaque Burden:
-
En face analysis: Pin the aorta flat, stain with Oil Red O, and quantify the percentage of the aortic surface area covered by lesions using image analysis software (e.g., ImageJ).
-
Aortic Root Histology: Embed the aortic root in OCT medium, prepare serial cryosections, stain with Oil Red O (for lipids) and Hematoxylin & Eosin (for morphology), and quantify lesion area.
-
-
Safety/Toxicology:
-
Measure plasma levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as markers of liver injury.
-
Measure Blood Urea Nitrogen (BUN) and creatinine as markers of kidney function.
-
Perform histopathological examination of H&E-stained sections of the liver and kidneys.
-
-
Protocol: Pharmacokinetic (PK) Sub-Study
-
Study Population: Use the dedicated satellite groups (N=6 per group) to avoid influencing the main efficacy study.
-
Dosing: On a designated day (e.g., Week 8), administer a single oral dose to fasted animals.
-
Blood Sampling: Collect sparse samples from the cohort. For example, collect blood from 3 mice per time point. A typical time course would be: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
Sample Processing: Collect blood (~50 µL) into tubes containing an anticoagulant (e.g., K2-EDTA). Immediately centrifuge at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.
Table of Key Pharmacokinetic Parameters
| Parameter | Description |
|---|---|
| Cmax | Maximum observed plasma concentration |
| Tmax | Time at which Cmax is observed |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point |
| AUC(0-inf) | Area under the plasma concentration-time curve extrapolated to infinity |
| t1/2 | Terminal elimination half-life |
| CL/F | Apparent total body clearance |
| Vz/F | Apparent volume of distribution |
Proposed Mechanism of Action & Data Interpretation
The primary hypothesis is that 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid will act similarly to its parent compound, nicotinic acid. A successful outcome would be a dose-dependent reduction in plasma TC, TG, and LDL-C, and an increase in HDL-C, which translates to a significant reduction in aortic plaque burden.
Proposed Signaling Pathway Diagram
Caption: Proposed mechanism of action based on known effects of nicotinic acid.
A favorable outcome from this study—demonstrating superior or equivalent efficacy with a better safety profile compared to nicotinic acid—would provide a strong rationale for advancing 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid into formal IND-enabling toxicology studies and subsequent clinical development.
References
-
OECD Guidelines for Toxicology Studies. (n.d.). SlideShare. Retrieved January 19, 2026, from [Link]
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OECD Guidelines. (n.d.). SlideShare. Retrieved January 19, 2026, from [Link]
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Dyslipidemia and Atherosclerosis Mouse Models. (n.d.). Charles River Laboratories. Retrieved January 19, 2026, from [Link]
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OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. (2008). National Toxicology Program. Retrieved January 19, 2026, from [Link]
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OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Getz, G. S., & Reardon, C. A. (2017). Animal models of atherosclerosis. Spandidos Publications. Retrieved January 19, 2026, from [Link]
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Toxicity Studies and OECD Guidelines. (2020, May 17). YouTube. Retrieved January 19, 2026, from [Link]
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Zarize, H., et al. (2014). Animal models of atherosclerosis. World Journal of Gastroenterology. Retrieved January 19, 2026, from [Link]
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McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Karger Publishers. Retrieved January 19, 2026, from [Link]
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Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. Retrieved January 19, 2026, from [Link]
- FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Google.
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Preclinical research strategies for drug development. (2025). AMSbiopharma. Retrieved January 19, 2026, from [Link]
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Vilahur, G., et al. (2019). Hyperlipidaemia and cardioprotection: Animal models for translational studies. British Journal of Pharmacology. Retrieved January 19, 2026, from [Link]
-
Step 2: Preclinical Research. (2018, January 4). U.S. Food and Drug Administration. Retrieved January 19, 2026, from [Link]
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Winkels, H., et al. (2022). Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade. Circulation Research. Retrieved January 19, 2026, from [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: an old drug with a promising future. Journal of Clinical Lipidology. Retrieved January 19, 2026, from [Link]
-
Digby, J. E., et al. (2010). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved January 19, 2026, from [Link]
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Digby, J. E., et al. (2014). Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. Hormone and Metabolic Research. Retrieved January 19, 2026, from [Link]
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Nicotinic acid. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Nicotinic Acid. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid in Cell Culture Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid in cell culture experiments. This document delves into the compound's mechanism of action, offers detailed protocols for its application, and provides insights into data interpretation and troubleshooting.
Introduction: Understanding the Role of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid belongs to a class of compounds known as prolyl hydroxylase (PHD) inhibitors. These molecules are instrumental in studying the cellular response to hypoxia (low oxygen). Under normal oxygen conditions (normoxia), the transcription factor Hypoxia-Inducible Factor-1 alpha (HIF-1α) is rapidly degraded. However, during hypoxia, HIF-1α is stabilized, leading to the transcription of genes that promote cell survival, angiogenesis, and anaerobic metabolism.[1][2] PHD inhibitors mimic a hypoxic state by preventing the degradation of HIF-1α, even in the presence of oxygen.[3][4] This makes them valuable tools for investigating cellular pathways related to oxygen sensing and for developing therapeutics for conditions such as anemia and ischemia.[4][5]
Mechanism of Action: Stabilization of HIF-1α
The primary mechanism of action for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is the inhibition of prolyl hydroxylase domain (PHD) enzymes.[4]
Under normoxic conditions:
-
PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit.[1]
-
This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α.[6]
-
The VHL protein is part of an E3 ubiquitin ligase complex that tags HIF-1α for proteasomal degradation, keeping its levels low.[2]
In the presence of a PHD inhibitor like 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid:
-
The inhibitor binds to the active site of PHD enzymes, preventing the hydroxylation of HIF-1α.[6]
-
Without hydroxylation, VHL cannot bind to HIF-1α, and it is not targeted for degradation.
-
Stabilized HIF-1α translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit.[1]
-
This HIF-1 complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription.[3] Target genes include those involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and glucose metabolism (e.g., GLUT1).[1]
Caption: HIF-1α Signaling Pathway under Normoxia and with PHD Inhibition.
Applications in Cell Culture
2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is a versatile tool for a range of cell-based assays, including:
-
Studying Hypoxic Responses: Inducing a hypoxic-like state under normoxic conditions to investigate the downstream effects of HIF-1α stabilization.[3]
-
Drug Discovery: Screening for compounds that modulate the HIF-1 pathway.
-
Ischemia Research: Modeling ischemic conditions in vitro to explore potential therapeutic interventions.[4]
-
Cancer Biology: Investigating the role of HIF-1α in tumor growth, angiogenesis, and metabolism.[4]
-
Stem Cell Research: Examining the influence of HIF-1 signaling on stem cell maintenance and differentiation.
Protocols for Cell Culture Experiments
Reagent Preparation
Stock Solution Preparation:
It is crucial to prepare a concentrated stock solution of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid to ensure accurate and reproducible dosing. The solubility of related compounds can be limited in aqueous solutions, with many being soluble in organic solvents like DMSO.[7][8]
| Parameter | Recommendation |
| Compound Name | 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid |
| Molecular Weight | 230.22 g/mol [9] |
| Solvent | Anhydrous DMSO[7] |
| Stock Concentration | 10 mM |
| Storage | -20°C in small aliquots to avoid freeze-thaw cycles[8] |
Calculation for a 10 mM Stock Solution:
To prepare 1 mL of a 10 mM stock solution:
-
Calculate the required mass: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 230.22 g/mol x (1000 mg / 1 g) = 2.30 mg
-
Dissolution: Carefully weigh 2.30 mg of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid and dissolve it in 1 mL of anhydrous DMSO. Vortex thoroughly to ensure complete dissolution.
Working Solution Preparation:
Prepare fresh working solutions by diluting the stock solution in cell culture medium immediately before use. It is important to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[6]
General Cell Treatment Protocol
This protocol provides a general guideline. Optimal conditions, including cell seeding density, compound concentration, and incubation time, should be determined empirically for each cell line and experimental setup.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight under standard culture conditions (e.g., 37°C, 5% CO2).[3]
-
Preparation of Treatment Media: Prepare serial dilutions of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the treatment media.
-
Incubation: Incubate the cells for the desired duration (e.g., 4-24 hours).[3] The optimal incubation time will depend on the specific endpoint being measured.
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, qPCR, or reporter assays.
Caption: General Experimental Workflow for Cell Treatment.
Western Blotting for HIF-1α Detection
Western blotting is a standard method to confirm the stabilization of HIF-1α protein.[3]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.[3]
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
HRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF-1.[3]
-
Transfection: Co-transfect cells with a reporter plasmid containing a luciferase gene driven by a promoter with multiple HREs and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After allowing for plasmid expression (typically 24 hours), treat the transfected cells with 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid as described in the general protocol.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[3]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates enhanced HIF-1 transcriptional activity.[3]
Data Interpretation and Troubleshooting
| Observation | Possible Cause | Recommendation |
| No HIF-1α stabilization observed | Suboptimal compound concentration | Perform a dose-response experiment to determine the EC50.[10] |
| Incorrect timing of analysis | Conduct a time-course experiment to find the peak of HIF-1α accumulation.[10] | |
| Compound instability | Prepare fresh stock and working solutions for each experiment.[10] | |
| High background in reporter assay | "Leaky" reporter construct | Use a reporter with a minimal promoter.[10] |
| Off-target effects | Include a control reporter construct without HREs.[10] | |
| Cell toxicity | High compound concentration or prolonged exposure | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range. |
| High DMSO concentration | Ensure the final DMSO concentration is below 0.5%. |
References
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Nishide, K., et al. (2018). A Novel Prolyl Hydroxylase Inhibitor Protects Against Cell Death After Hypoxia. Cellular and Molecular Neurobiology, 38(1), 215-224. Retrieved from [Link]
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Abbate, F., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7439-7449. Retrieved from [Link]
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Rybachuk, A., et al. (2021). Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model. International Journal of Molecular Sciences, 22(16), 8876. Retrieved from [Link]
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Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
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Zhou, Y., et al. (2017). Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury. Oncotarget, 8(52), 90256-90268. Retrieved from [Link]
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Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American journal of cardiology, 101(8A), 20B-26B. Retrieved from [Link]
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Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of medicinal chemistry, 57(10), 3966-3983. Retrieved from [Link]
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Gerasimova, E., et al. (2022). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. Molecules, 27(19), 6245. Retrieved from [Link]
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Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). Retrieved from [Link]
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Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B-26B. Retrieved from [Link]
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Chen, Y., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. World Journal of Microbiology and Biotechnology, 40(6), 163. Retrieved from [Link]
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Czarnecka, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1699. Retrieved from [Link]
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Mihasan, M., & Hritcu, L. (2024). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Biomolecules, 14(1), 23. Retrieved from [Link]
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Wang, S., et al. (2014). 6-hydroxy-3-succinoylpyridine hydroxylase catalyzes a central step of nicotine degradation in Agrobacterium tumefaciens S33. Applied and environmental microbiology, 80(18), 5721-5728. Retrieved from [Link]
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Pabreja, K., et al. (2011). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Journal of medicinal chemistry, 54(1), 116-131. Retrieved from [Link]
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Application Notes and Protocols for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preclinical evaluation of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid , a novel compound structurally related to nicotinic acid (Niacin). Given the absence of specific dosage data for this molecule, this guide establishes a robust framework for dose-finding and experimental protocol design based on the well-characterized pharmacology of nicotinic acid and other G protein-coupled receptor 109A (GPR109A) agonists. The protocols and insights provided herein are intended to empower researchers to design scientifically sound studies for investigating the therapeutic potential of this compound in various animal models.
Introduction: Scientific Rationale and Mechanism of Action
2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is a structural analog of nicotinic acid, a B-vitamin with well-established pharmacological effects on lipid metabolism and inflammation[1][2][3]. The primary molecular target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G[2]. This receptor is predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils[4].
Upon activation, GPR109A couples to a Gi protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels[4]. This signaling cascade has several downstream consequences relevant to therapeutic applications:
-
In Adipocytes: Inhibition of hormone-sensitive lipase, leading to a reduction in the release of free fatty acids (FFAs) into circulation. This is the principal mechanism behind the triglyceride-lowering effect of nicotinic acid[3].
-
In Immune Cells: Activation of GPR109A has been shown to exert potent anti-inflammatory effects[4][5][6]. This includes the suppression of pro-inflammatory cytokines like IL-6 and Ccl2, and the promotion of anti-inflammatory pathways[6][7].
-
In the Central Nervous System: Emerging evidence suggests that GPR109A activation can modulate neuroinflammation, offering potential therapeutic avenues for neurodegenerative diseases and chronic pain[5].
The structural similarity of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid to nicotinic acid strongly suggests that it may function as a GPR109A agonist. Therefore, the initial in vivo evaluation of this compound should be designed to test this hypothesis and characterize its dose-dependent effects in relevant animal models.
Signaling Pathway of GPR109A Activation
Caption: GPR109A signaling cascade initiated by agonist binding.
Recommended Animal Models
The choice of animal model is contingent upon the therapeutic hypothesis being tested. Based on the known functions of GPR109A, the following rodent models are recommended for initial characterization:
-
Dyslipidemia Models:
-
High-Fat Diet (HFD)-Induced Obese Mice: To evaluate effects on triglycerides, cholesterol, and glucose metabolism.
-
ApoE-/- or Ldlr-/- Mice: To study effects on atherosclerosis in the context of dyslipidemia[4].
-
-
Inflammation Models:
-
LPS-Induced Systemic Inflammation: An acute model to assess the suppression of pro-inflammatory cytokines.
-
DSS-Induced Colitis: A model for inflammatory bowel disease where GPR109A activation has shown protective effects[7].
-
-
Neuroinflammation and Neurological Disease Models:
Dose Formulation and Administration Protocols
Vehicle Selection and Formulation
For initial studies, a simple aqueous vehicle is recommended. Nicotinic acid is soluble in water[8]. The salt form of the test compound should be considered to improve solubility.
-
Recommended Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water or saline. This provides a uniform suspension for oral or parenteral administration.
-
Alternative Vehicle: Phosphate-Buffered Saline (PBS), pH 7.4, for intraperitoneal (IP) injections, assuming the compound is sufficiently soluble.
Protocol for Vehicle Preparation (0.5% CMC):
-
Heat sterile water (or saline) to ~60°C to aid in dissolving the CMC.
-
Slowly add 0.5 g of CMC powder to 100 mL of the heated water while stirring vigorously to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear.
-
Allow the solution to cool to room temperature before adding the test compound.
-
Store at 4°C for up to two weeks.
Dose-Range Finding Study
A dose-range finding study is critical to establish a safe and effective dose range. A tiered approach, starting with doses extrapolated from those used for nicotinic acid in rodents, is advised.
| Compound | Animal Model | Dose Range | Route | Reference |
| Nicotinic Acid | Rats | 2, 5, 15, 45 mg/kg | IV | [9] |
| Nicotinic Acid | Rats | 0.5, 2, 4 g/kg (cumulative) | Injection | [10] |
| Nicotinamide | Mice | 500 mg/kg | Oral | [11] |
| Niacin | Rabbits | 0.6% and 1.2% in diet | Oral | [4] |
Key Considerations:
-
Nicotinic acid exhibits non-linear pharmacokinetics at higher doses in rats, suggesting saturation of metabolic pathways[9]. This should be anticipated for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
-
The doses used for nicotinamide are often higher than for nicotinic acid[10][11].
-
Start with a wide dose range, for example, 1, 10, and 100 mg/kg, to identify a dose that elicits a pharmacodynamic response without toxicity.
Administration Route
-
Oral Gavage (PO): Preferred for its clinical relevance and ease of administration for chronic studies. A typical administration volume is 5-10 mL/kg for mice and rats.
-
Intraperitoneal Injection (IP): Useful for bypassing first-pass metabolism and ensuring complete bioavailability in acute studies. Administration volume should not exceed 10 mL/kg.
Experimental Workflow: A Step-by-Step Guide
The following workflow provides a template for a typical dose-response study in a mouse model of acute inflammation.
Caption: Standard workflow for a dose-response study.
Protocol: LPS-Induced Inflammation Model
-
Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week under standard housing conditions.
-
Grouping: Randomly assign mice to treatment groups (e.g., Vehicle, Test Compound at 1, 10, 100 mg/kg; n=8-10 per group).
-
Dosing: Administer the test compound or vehicle via the chosen route (e.g., oral gavage).
-
Inflammatory Challenge: One hour after compound administration, inject Lipopolysaccharide (LPS) intraperitoneally at a dose of 1 mg/kg.
-
Sample Collection: Two hours after the LPS challenge, collect blood via cardiac puncture under terminal anesthesia.
-
Analysis: Separate plasma and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits.
Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment
A preliminary PK/PD study is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to correlate exposure with biological activity.
PK Study Design:
-
Animals: Male Sprague-Dawley rats are a common choice.
-
Dosing: Administer a single dose (e.g., 10 mg/kg) via both intravenous (IV) and oral (PO) routes to determine bioavailability.
-
Sampling: Collect sparse blood samples from a satellite group of animals at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Analysis: Analyze plasma concentrations of the parent compound using a validated LC-MS/MS method. Key parameters to determine include Cmax, Tmax, AUC, and half-life (t1/2).
PD Study Design:
-
Biomarker Selection: The reduction of plasma free fatty acids (FFAs) is a robust and direct pharmacodynamic marker of GPR109A activation in adipocytes.
-
Protocol:
-
Administer a single oral dose of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid to fasted rats or mice.
-
Collect blood samples at baseline and at several time points post-dose (e.g., 1, 2, 4, 6 hours).
-
Measure plasma FFA levels using a colorimetric assay kit.
-
Correlate the time course of FFA reduction with the plasma concentration of the compound from the PK study.
-
Conclusion and Future Directions
This document outlines a foundational strategy for the in vivo evaluation of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid in animal models. By leveraging the extensive knowledge base for nicotinic acid and other GPR109A agonists, researchers can efficiently design and execute studies to determine the therapeutic potential of this novel compound. Initial dose-range finding and PK/PD studies are paramount for establishing a rational basis for subsequent efficacy studies in chronic disease models. Careful consideration of the chosen animal model, administration route, and relevant biomarkers will be critical for a successful preclinical development program.
References
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Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC. (n.d.). PubMed Central. [Link]
-
GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - PMC. (n.d.). National Institutes of Health. [Link]
-
GPR109A and Vascular Inflammation - PMC. (n.d.). National Institutes of Health. [Link]
-
Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. (2014, January 16). PubMed. [Link]
-
Agonists of the G protein-coupled receptor 109A-mediated pathway promote antilipolysis by reducing serine residue 563 phosphorylation of hormone-sensitive lipase in bovine adipose tissue explants. (2014, April 3). PubMed. [Link]
-
Nicotinic acid. (n.d.). In Wikipedia. [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed. [Link]
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Acute dose-dependent disposition studies of nicotinic acid in rats. (n.d.). PubMed. [Link]
-
The Pharmacokinetics of Nicotinamide in Humans and Rodents. (n.d.). American Diabetes Association. [Link]
-
Nicotinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment. (n.d.). NCBI. [Link]
-
Excessive nicotinic acid increases methyl consumption and hydrogen peroxide generation in rats. (n.d.). PubMed. [Link]
-
Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. (2014, May 22). PubMed. [Link]
-
Clinical pharmacology and pharmacokinetics of nicotinic acid. (n.d.). PubMed. [Link]
-
Mechanism of action of niacin. (2008, April 17). PubMed. [Link]
-
Nicotinic acid, its mechanism of action and pharmacological effects. (2021, May 15). ResearchGate. [Link]
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Guidelines on Nicotine Dose Selection for in Vivo Research. (n.d.). ResearchGate. [Link]
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"2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" as a nicotinic acid receptor agonist
Application & Protocol Guide: 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
A Focused Technical Resource for the Characterization of a Novel Nicotinic Acid Receptor Agonist
Section 1: Introduction & Scientific Context
2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid represents a novel structural analog of nicotinic acid, engineered to explore the chemical space of G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). As the primary receptor for nicotinic acid (Niacin), GPR109A is a well-established therapeutic target for the treatment of dyslipidemia. The activation of this Gi-coupled receptor in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in the mobilization of free fatty acids from adipose tissue.
This document provides a comprehensive guide for the in-vitro characterization of "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" as a GPR109A agonist. The protocols herein are designed to be self-validating, providing researchers with a robust framework to determine the compound's binding affinity, functional potency, and downstream signaling effects. The experimental design emphasizes causality, ensuring that each step contributes to a clear and definitive pharmacological profile of the compound.
Proposed Mechanism of Action
The core hypothesis is that 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid acts as an agonist at the GPR109A receptor. The structural modification—the ether linkage to a 6-methyl-pyridine moiety—is presumed to modulate the compound's physicochemical properties and its interaction with the receptor's binding pocket. The expected signaling cascade upon receptor activation is outlined below.
Caption: High-level experimental workflow for agonist characterization.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid for the human GPR109A receptor.
Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Nicotinic Acid) for binding to membranes prepared from cells overexpressing the GPR109A receptor. The displacement of the radioligand is proportional to the affinity of the test compound.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing human GPR109A.
-
Radioligand: [³H]-Nicotinic Acid (specific activity ~30-60 Ci/mmol).
-
Test Compound: 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, prepared as a 10 mM stock in DMSO.
-
Non-specific Binding (NSB) Control: High concentration (10 µM) of unlabeled nicotinic acid.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail and 96-well filter plates .
Procedure:
-
Compound Dilution: Prepare a serial dilution of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid in assay buffer. Typically, an 11-point curve ranging from 10 µM to 0.1 nM is recommended.
-
Assay Plate Preparation: To each well of a 96-well filter plate, add:
-
25 µL of Assay Buffer (for Total Binding) or 25 µL of NSB control.
-
25 µL of the test compound dilution or vehicle (for Total and NSB wells).
-
50 µL of [³H]-Nicotinic Acid diluted in assay buffer to a final concentration of ~1-2 nM.
-
-
Initiate Reaction: Add 100 µL of the GPR109A membrane preparation (typically 10-20 µg of protein per well) to each well.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, followed by 3-4 quick washes with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration of test compound that inhibits 50% of specific radioligand binding. | Compound-dependent |
| Ki | Inhibition constant; a measure of the binding affinity of the test compound. | Compound-dependent |
| Kd | Dissociation constant of the radioligand for the receptor. | ~50-150 nM for [³H]-NA |
Protocol: cAMP Functional Assay (Gi Signaling)
Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of the test compound by measuring its ability to inhibit cAMP production.
Principle: GPR109A is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures changes in cAMP in response to the test compound after stimulating the cells with forskolin, a direct activator of adenylyl cyclase.
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Test Compound: 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
-
Reference Agonist: Nicotinic acid.
-
Stimulant: Forskolin.
-
Assay Buffer: HBSS or similar, supplemented with a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.
-
cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Seed the GPR109A-expressing cells into a 96- or 384-well plate and grow to ~90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in the assay buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add 50 µL of the compound dilutions to the respective wells.
-
Add 50 µL of forskolin solution (final concentration typically 1-10 µM) to all wells except the negative control.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
-
Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from non-stimulated cells as 0%.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal inhibition) and Emax (maximal inhibition relative to the reference agonist).
| Parameter | Description | Expected Outcome for Agonist |
| EC₅₀ | Molar concentration of an agonist that produces 50% of the maximal possible effect. | A lower EC₅₀ indicates higher potency. |
| Emax | The maximum response achievable by an agonist. | Expressed as % inhibition of forskolin-stimulated cAMP levels. |
Protocol: Arachidonic Acid (AA) Release Assay
Objective: To measure a downstream physiological response linked to GPR109A activation in specific cell types, such as keratinocytes or immune cells.
Principle: GPR109A activation can lead to the phosphorylation of cytosolic phospholipase A2 (cPLA2), which in turn releases arachidonic acid from membrane phospholipids. This is a key event in the "flushing" side effect of niacin and serves as a robust downstream functional marker.
Materials:
-
Cell Line: HaCaT (human keratinocyte) cells, which endogenously express GPR109A.
-
Radiolabel: [³H]-Arachidonic Acid.
-
Test Compound: 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
-
Scintillation Counter .
Procedure:
-
Cell Labeling: Plate HaCaT cells and incubate them overnight with medium containing [³H]-Arachidonic Acid (0.2 µCi/mL) to allow for its incorporation into the cell membranes.
-
Wash: Wash the cells thoroughly with a serum-free medium containing 0.1% BSA to remove unincorporated [³H]-AA.
-
Stimulation: Add the test compound at various concentrations to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure the amount of radioactivity in the supernatant using a scintillation counter. This represents the amount of [³H]-AA released from the cells.
Data Analysis:
-
Calculate the fold increase in AA release over the vehicle-treated control wells.
-
Plot the fold increase against the log concentration of the test compound.
-
Determine the EC₅₀ and Emax from the resulting dose-response curve.
Section 3: Data Interpretation & Troubleshooting
-
Affinity vs. Potency: A potent agonist will typically have a high affinity (low Ki value) and high potency (low EC₅₀ value). However, discrepancies can arise. A compound might bind tightly but be a partial agonist, resulting in a low Ki but a lower Emax in functional assays.
-
No Response in Functional Assay: If the compound shows binding affinity but no functional activity, consider the following:
-
It may be an antagonist. This can be tested by co-incubating the compound with a known agonist and looking for a rightward shift in the agonist's dose-response curve.
-
The chosen functional readout may not be appropriate for the specific signaling bias of the compound.
-
-
High Assay Variability: Ensure consistent cell passage numbers, precise reagent handling, and proper mixing. Check for potential compound precipitation at high concentrations.
Section 4: References
-
Title: Molecular, Pharmacological, and Clinical Aspects of Niacin-GPR109A Interaction Source: Annual Review of Pharmacology and Toxicology URL: [Link]
-
Title: GPR109A (HM74A/PUMA-G) and GPR109B (HM74/T-cell PUMA-G) are family members of high-affinity nicotinic acid receptors Source: Biochemical and Biophysical Research Communications URL: [Link]
-
Title: Niacin-Induced Flushing: New Insights into an Old Problem Source: Drug Development Research URL: [Link]
Application Notes and Protocols for High-Throughput Screening of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" in high-throughput screening (HTS) campaigns. These application notes and protocols are designed to be a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower robust and meaningful screening outcomes.
Introduction: Unveiling the Potential of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
"2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" (CAS No. 1019107-97-1) is a small molecule belonging to the class of nicotinic acid derivatives.[1] Nicotinic acid and its analogues have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which often stem from their interaction with nicotinic acetylcholine receptors (nAChRs).[2][3] These ligand-gated ion channels are implicated in a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention in neurological disorders, inflammatory conditions, and certain cancers.[2]
The structural features of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, particularly the pyridine-3-carboxylic acid core, suggest a high probability of interaction with nAChRs. High-throughput screening (HTS) offers a powerful methodology to rapidly interrogate the biological activity of this compound against relevant targets and to identify potential starting points for drug discovery programs.[4]
Hypothesized Biological Target: Nicotinic Acetylcholine Receptors (nAChRs)
Based on its structural similarity to known nicotinic ligands, the primary hypothesized biological target for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is the family of nicotinic acetylcholine receptors. These receptors are pentameric ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[5] The α7 nAChR subtype, in particular, is a well-established therapeutic target for cognitive disorders and inflammatory diseases.[5] Therefore, the protocols outlined herein will focus on assays designed to identify modulators of nAChR activity.
Compound Handling and Preparation for HTS
Proper handling and preparation of the test compound are critical for the success and reproducibility of any HTS campaign.
2.1. Physicochemical Properties
A summary of the key physicochemical properties of nicotinic acid, the parent compound, is provided below as a general guide. It is recommended to experimentally determine the specific properties of "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" for optimal handling.
| Property | Value (for Nicotinic Acid) | Source |
| Molecular Formula | C6H5NO2 | [3] |
| Molecular Weight | 123.11 g/mol | [3] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 236-239 °C | [6] |
| Solubility in DMSO | Soluble | [4] |
| Stability | Stable, may be light sensitive | [6] |
2.2. Stock Solution Preparation
For HTS applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its high solvating power for a wide range of organic compounds and its compatibility with most automated liquid handling systems and assay formats.[4]
Protocol for Stock Solution Preparation:
-
Accurately weigh the desired amount of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid powder.
-
Dissolve the compound in high-purity, anhydrous DMSO to a final concentration of 10 mM. Use of fresh, anhydrous DMSO is crucial as moisture can reduce the solubility of some compounds.[7]
-
Ensure complete dissolution by vortexing or sonication.
-
Store the stock solution at -20°C in tightly sealed vials to prevent moisture absorption and degradation. For long-term storage (≥1 year), -80°C is recommended.[7]
2.3. Compound Library Plating
HTS campaigns typically utilize 384- or 1536-well microplates.[8] Automated liquid handlers are essential for accurately and precisely dispensing nanoliter to microliter volumes of compound solutions from the stock plates to the assay plates.[9]
Workflow for Compound Plating:
Caption: Simplified signaling pathway of nAChR activation.
3.2. Materials and Reagents
-
Cell Line: A stable cell line expressing the human nAChR subtype of interest (e.g., α7 nAChR) in a suitable host cell line (e.g., SH-EP1, CHO, or HEK293). [5][10]* Culture Medium: Appropriate cell culture medium and supplements.
-
Assay Plates: 384-well, black-walled, clear-bottom microplates. [8]* FLIPR® Membrane Potential Assay Kit: Contains fluorescent dye and quenchers. [11]* Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. [11]* Agonist: A known nAChR agonist (e.g., acetylcholine or nicotine) to be used at a concentration that elicits ~80% of the maximal response (EC₈₀).
-
Positive Control: A known antagonist of the target nAChR subtype.
-
Negative Control: DMSO (vehicle).
-
Automated Liquid Handlers: For compound and reagent dispensing. [12]* FLIPR® System or equivalent fluorescence plate reader: Capable of kinetic reading and liquid additions.
3.3. Detailed HTS Protocol
Day 1: Cell Plating
-
Culture the nAChR-expressing cells to ~80-90% confluency.
-
Harvest the cells and determine the cell density.
-
Seed the cells into 384-well assay plates at a density optimized for a confluent monolayer on the day of the assay (typically 10,000-20,000 cells per well). [7]4. Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
Day 2: Assay Execution
-
Prepare Dye Loading Solution: Prepare the FLIPR® Membrane Potential Assay dye solution in assay buffer according to the manufacturer's instructions. [11]2. Dye Loading: Remove the cell plates from the incubator. Add an equal volume of the dye loading solution to each well (e.g., 25 µL of dye solution to 25 µL of cell culture medium).
-
Incubation: Incubate the plates for 30-60 minutes at 37°C or room temperature (optimization may be required). [7]4. Compound Addition: Transfer the assay plates to the FLIPR® instrument. Add "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" and control compounds from the prepared compound plates.
-
Pre-incubation: Incubate the plates with the compounds for a predetermined time (e.g., 15-30 minutes) to allow for compound-receptor interaction.
-
Agonist Addition and Signal Detection:
-
Set the FLIPR® instrument to record fluorescence kinetically.
-
Add the EC₈₀ concentration of the nAChR agonist to all wells.
-
Measure the fluorescence signal before and after agonist addition.
-
Data Analysis and Quality Control
A robust data analysis workflow is essential to identify true hits from the large datasets generated in HTS. [13] 4.1. Primary Data Analysis
-
Normalization: Normalize the raw fluorescence data. For an antagonist screen, the data can be normalized to the positive (known antagonist) and negative (DMSO) controls on each plate.
-
Hit Identification: Identify "hits" based on a predefined activity threshold. A common method is to use a Z-score or a percentage inhibition cutoff.
Data Analysis Workflow:
Caption: High-level HTS data analysis workflow.
4.2. Quality Control: The Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. [14]It takes into account the dynamic range of the signal and the data variation. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. [11] Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
| Z'-Factor | Assay Quality |
| > 0.5 | Excellent |
| 0 - 0.5 | Acceptable |
| < 0 | Unacceptable |
Hit Confirmation and Validation
Primary hits from the HTS campaign require further validation to eliminate false positives and confirm their activity. [15] 5.1. Hit Confirmation
-
Re-testing: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Perform a dose-response analysis to determine the potency (e.g., IC₅₀) of the confirmed hits. This involves testing the compounds over a range of concentrations. Hypothetical Dose-Response Data:
| Compound | Target | IC₅₀ (µM) |
| 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid | α7 nAChR | 1.2 |
| Reference Antagonist | α7 nAChR | 0.05 |
5.2. Counter-Screening and Selectivity Profiling
It is crucial to assess the selectivity of the confirmed hits. [16]
-
Technology Counter-Screens: To identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds).
-
Target-Based Counter-Screens: Screen hits against other related nAChR subtypes or other receptors to determine their selectivity profile. This helps to identify promiscuous compounds and provides insights into the structure-activity relationship (SAR). [17] Hit Validation Cascade:
Caption: A typical hit validation cascade. [18]
Conclusion
These application notes provide a comprehensive framework for utilizing "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" in a high-throughput screening campaign targeting nicotinic acetylcholine receptors. By adhering to the principles of robust assay development, stringent quality control, and a systematic hit validation process, researchers can effectively evaluate the biological activity of this compound and identify promising leads for further drug discovery efforts. The detailed protocols and the underlying scientific rationale presented herein are intended to serve as a valuable resource for scientists in both academic and industrial settings.
References
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- Hansel, C. S., Yousefian, S., Klemm, A. H., & Carreras-Puigvert, J. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 785-794.
- Jordan, A., Stowell, A., & Tomlinson, C. (2022). Hit Validation for Suspicious Minds.
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Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). Overview of the Phases of Drug Discovery. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Compound Libraries. Retrieved from [Link]
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Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kit Guide. Retrieved from [Link]
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Schayan Yousefian. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. Retrieved from [Link]
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chem IT Services. (n.d.). HTS Data Analysis. Retrieved from [Link]
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aichat.physics.ucla.edu. (n.d.). Dot Language Graphviz. Retrieved from [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]
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PubMed. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Retrieved from [Link]
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Application Notes and Protocols for the Formulation of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (CAS 1019107-97-1) for experimental use. Given the limited publicly available data on this specific molecule, this guide synthesizes established principles for formulating poorly soluble, pyridine-based carboxylic acids, with a particular focus on ensuring scientific integrity, experimental reproducibility, and the generation of reliable data. We will delve into the causality behind experimental choices, from solvent selection to the use of excipients for both in vitro and in vivo applications.
Compound at a Glance
| Property | Value | Source |
| Chemical Name | 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid | [1] |
| CAS Number | 1019107-97-1 | [2] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [1] |
| Molecular Weight | 230.22 g/mol | [1] |
Scientific Foundation and Pre-formulation Considerations
Structural Analogy and Predicted Properties
2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is a derivative of nicotinic acid (niacin or vitamin B3).[3] The core structure is a pyridine-3-carboxylic acid.[4] The addition of a 6-methyl-pyridin-3-yloxy group at the 2-position significantly increases the molecule's complexity and likely reduces its aqueous solubility compared to the parent nicotinic acid.
Key Structural Features and Their Implications:
-
Nicotinic Acid Backbone: This moiety is weakly acidic. The carboxylic acid group can be deprotonated to form a carboxylate salt, which typically enhances aqueous solubility. The pKa of nicotinic acid itself is approximately 4.85.[5]
-
Pyridine Rings: The presence of two pyridine rings, which are aromatic and electron-deficient, can lead to π-π stacking interactions. The nitrogen atoms can act as hydrogen bond acceptors.[6]
-
Ether Linkage: The ether bond provides some rotational flexibility.
-
Methyl Group: This adds to the lipophilicity of the molecule.
Based on these features, it is reasonable to classify 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[7]
Potential Mechanism of Action: A Hypothesis
Nicotinic acid is known to exert its pharmacological effects, particularly its lipid-modifying properties, through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[8][9] This receptor is primarily expressed in adipocytes and immune cells.[10] Given the structural conservation of the nicotinic acid core in the topic compound, it is a plausible hypothesis that 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid may also act as a ligand for GPR109A. Experimental validation of this hypothesis is a critical first step.
Caption: Hypothesized signaling pathway via GPR109A inhibition of lipolysis.
Formulation for In Vitro Experiments
The primary challenge for in vitro studies is to achieve a homogenous solution of the compound in the aqueous culture medium without causing precipitation or cellular toxicity from the solvent.
Preparation of High-Concentration Stock Solutions
Due to its predicted poor water solubility, a high-concentration stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.[11]
Protocol: DMSO Stock Solution Preparation (e.g., 10 mM)
-
Weighing: Accurately weigh a precise amount of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid powder (MW: 230.22 g/mol ). For 1 ml of a 10 mM stock, weigh 0.2302 mg. For larger volumes, scale accordingly.
-
Solvent Addition: Add anhydrous, cell culture-grade DMSO to the weighed powder to achieve the final desired concentration.
-
Dissolution: Facilitate dissolution by gentle vortexing or sonication in a water bath until no solid particles are visible.
-
Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture contamination.[12] Store at -20°C or -80°C for long-term stability. Nicotinic acid itself is stable as a solid at -20°C for at least 4 years.[13]
Preparation of Working Solutions in Culture Media
Direct dilution of the DMSO stock into aqueous media is the standard procedure. However, the final DMSO concentration in the cell culture medium should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts.
Protocol: Dilution to Final Working Concentration
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): Perform serial dilutions of the DMSO stock into the cell culture medium. This is preferable to a single large dilution step, as it minimizes localized high concentrations that can cause precipitation.
-
Vortexing: Gently vortex the medium immediately after adding the compound aliquot to ensure rapid and uniform dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO is consistent across all experimental conditions, including the vehicle control.
-
Solubility Check: After dilution, visually inspect the medium for any signs of precipitation (cloudiness, crystals). If precipitation occurs, the concentration is above the solubility limit in the medium, and the experimental design should be adjusted.
Formulation for In Vivo Experiments
Formulation for animal studies is significantly more complex and depends on the route of administration, required dose, and toxicological considerations of the excipients. The goal is to create a safe and effective delivery system that ensures adequate bioavailability.
General Workflow for In Vivo Formulation Development
Caption: Iterative workflow for developing an in vivo formulation.
Example Formulations for Oral Administration
Oral delivery is often preferred for its convenience. For a poorly soluble compound, formulations can range from simple suspensions to more complex lipid-based systems.
Option 1: Aqueous Suspension (for low to moderate doses)
This is a common first approach. The compound is suspended in an aqueous vehicle containing a suspending agent and a wetting agent.
| Component | Purpose | Example Concentration |
| Water for Injection | Vehicle | q.s. to 100% |
| Carboxymethylcellulose Sodium (CMC-Na) | Suspending Agent | 0.5% - 1.0% (w/v) |
| Tween® 80 or Polysorbate 80 | Wetting Agent/Surfactant | 0.1% - 0.5% (v/v) |
| 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid | API | Target Dose (e.g., 1-50 mg/mL) |
Protocol: Preparation of an Aqueous Suspension
-
Vehicle Preparation: Dissolve the suspending agent (e.g., CMC-Na) in water. This may require heating and stirring. Cool to room temperature. Add the wetting agent (e.g., Tween® 80) and mix thoroughly.
-
API Addition: Create a paste by adding a small amount of the vehicle to the accurately weighed API powder and triturating.
-
Suspension Formation: Gradually add the remaining vehicle to the paste while stirring or homogenizing to form a uniform suspension.
-
QC: Visually inspect for uniform dispersion and check the pH.
-
Administration: Use a magnetic stirrer to maintain suspension uniformity during dosing.
Example Formulation for Intravenous Administration
IV administration requires the compound to be fully solubilized in a physiologically compatible vehicle. This often necessitates the use of co-solvents and solubility enhancers.[14]
Option 2: Co-Solvent/Surfactant System (for solubilization)
This approach uses a blend of solvents and other excipients to keep the drug in solution upon injection into the bloodstream.
| Component | Purpose | Example Concentration |
| PEG 400 | Co-solvent | 20% - 40% (v/v) |
| Propylene Glycol | Co-solvent | 10% - 20% (v/v) |
| Solutol® HS 15 or Kolliphor® HS 15 | Non-ionic solubilizer/surfactant | 5% - 10% (v/v) |
| Saline or 5% Dextrose in Water (D5W) | Vehicle | q.s. to 100% |
| 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid | API | Target Dose (e.g., 1-10 mg/mL) |
Protocol: Preparation of a Solubilized IV Formulation
-
Solvent Blending: In a sterile vessel, mix the co-solvents (PEG 400, propylene glycol) and the surfactant (Solutol® HS 15).
-
API Dissolution: Slowly add the accurately weighed API to the solvent blend while stirring until fully dissolved. Gentle warming may be required.
-
Aqueous Dilution: Slowly add the aqueous vehicle (Saline or D5W) to the organic solution with continuous stirring. Crucially, monitor for any signs of precipitation.
-
Final QC: Filter the final solution through a 0.22 µm sterile filter. Visually inspect for clarity and particulates. The pH should be measured and adjusted if necessary to be close to physiological pH (7.4).
Quality Control and Stability Assessment
All formulations must be subjected to quality control checks to ensure consistency and safety.
-
Visual Inspection: Check for clarity (solutions) or uniformity (suspensions) and the absence of particulates or agglomerates.
-
pH Measurement: The pH of the final formulation should be measured and recorded. For IV formulations, the pH should be near neutral.
-
Stability: The short-term stability of the formulation at room temperature and under refrigerated conditions should be assessed. For long-term studies, a formal stability program may be necessary. Aqueous solutions of related compounds can undergo slow hydrolysis.[15][16]
Conclusion
The formulation of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid requires a systematic approach grounded in the principles of pharmaceutical science. Due to its predicted low aqueous solubility, researchers must carefully select solvents and excipients to achieve appropriate concentrations for both in vitro and in vivo experiments. The protocols provided herein offer a robust starting point for developing formulations that are both effective and reproducible. It is imperative to perform thorough validation and quality control for any formulation intended for experimental use to ensure the integrity of the resulting scientific data.
References
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Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
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Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]
-
PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]
- Ross, B. M. (2008).
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ResearchGate. (n.d.). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]'
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
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ResearchGate. (n.d.). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Retrieved from [Link]
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Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]
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ResearchGate. (n.d.). Nicotinic acid, its mechanism of action and pharmacological effects. Retrieved from [Link]
- Google Patents. (n.d.). EP0221023A2 - Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1....
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Linus Pauling Institute. (2018). Niacin. Retrieved from [Link]
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PubChem. (n.d.). 6-(Pyridin-4-yloxy)nicotinic acid. Retrieved from [Link]
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MDPI. (n.d.). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. Retrieved from [Link]
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Semantic Scholar. (n.d.). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]
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SIELC Technologies. (n.d.). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). Retrieved from [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
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PubMed Central. (n.d.). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. Retrieved from [Link]
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MDPI. (n.d.). Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Niacin (CAS 59-67-6). Retrieved from [Link]
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PubMed. (n.d.). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Retrieved from [Link]
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ResearchGate. (n.d.). Nicotinamide ¹³C chemicals shifts at different DMSO–water solvent.... Retrieved from [Link]
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PubMed. (n.d.). Study on the stability of the oxime HI 6 in aqueous solution. Retrieved from [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid in Human Plasma
Abstract
This application note details a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies. The methodology encompasses a streamlined protein precipitation-based sample preparation, rapid chromatographic separation, and sensitive detection using tandem mass spectrometry. The entire protocol is developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3]
Introduction
"2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" is a pyridine-based carboxylic acid derivative. Accurate and reliable quantification of such small molecules in complex biological matrices is paramount for the successful progression of drug discovery and development programs. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its inherent selectivity, sensitivity, and wide dynamic range.[4] The structural similarity of the target analyte to nicotinic acid and its derivatives suggests that a reversed-phase chromatographic approach with positive ion electrospray ionization will be a successful strategy.[5][6][7][8][9][10] This note provides a comprehensive, step-by-step protocol, from sample preparation to data acquisition, and explains the scientific rationale behind the chosen parameters to ensure method robustness and reliability.
Analyte Properties
-
Compound Name: 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
-
CAS Number: 1019107-97-1[11]
-
Molecular Formula: C12H10N2O3
-
Molecular Weight: 230.22 g/mol
-
Chemical Structure:
Source: ChemicalBook[11]
The presence of two pyridine rings and a carboxylic acid group suggests the molecule is polar and will be readily ionizable by electrospray ionization (ESI), likely forming a protonated molecule [M+H]+ in an acidic mobile phase.
Experimental Workflow
The overall analytical workflow is designed for efficiency and high-throughput analysis, moving from sample receipt to final data reporting.
Caption: High-level workflow for the LC-MS/MS analysis.
Detailed Protocols
Materials and Reagents
-
Analyte: 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (Reference Standard, >98% purity)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with close chromatographic behavior, such as 6-(Pyridin-4-yloxy)nicotinic acid (MW: 216.19 g/mol )[12], can be used.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (FA) (Optima™ LC/MS grade), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant).
Preparation of Standard Solutions
Rationale: Accurate preparation of stock and working solutions is fundamental for the entire quantitative assay. Using a high-purity reference standard and precision volumetric equipment minimizes systematic errors.
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve in 10 mL of methanol.
-
Working Stock Solutions: Perform serial dilutions of the Primary Stock Solution with 50:50 (v/v) ACN:Water to prepare working stocks at various concentrations.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate volumes of the working stock solutions into blank human plasma to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, mid, high).
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS in 50:50 ACN:Water at a concentration that yields a consistent and robust response (e.g., 100 ng/mL).
Sample Preparation: Protein Precipitation (PPT)
Rationale: Protein precipitation is a fast, simple, and effective method for removing the bulk of proteins from plasma samples, which can otherwise interfere with the analysis and damage the LC column.[4][13] Acetonitrile is a common and efficient precipitating agent.[6][8][9][10]
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Aliquot 50 µL of plasma into the corresponding tubes.
-
Add 150 µL of the IS Working Solution in acetonitrile to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials for LC-MS/MS analysis.
Caption: Step-by-step protein precipitation protocol.
LC-MS/MS Instrumentation and Conditions
Rationale: The selected conditions are based on typical parameters for polar, ionizable small molecules. A C18 column provides good retention for pyridine-based compounds. The acidic mobile phase (formic acid) promotes protonation of the analyte, leading to enhanced signal intensity in positive ESI mode.[5][6][9]
| Parameter | Condition |
| LC System | High-performance liquid chromatography system (e.g., Agilent 1100 Series or equivalent)[6] |
| Column | Reversed-phase C18 column (e.g., Gemini 3 µm C18, 100 x 4.6 mm or equivalent)[8] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., SCIEX API 4000 or equivalent)[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas (CAD) | Medium |
Mass Spectrometer Tuning and MRM Transitions
Rationale: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. The precursor ion is typically the protonated molecule [M+H]+. Product ions are generated by collision-induced dissociation (CID) and are characteristic of the analyte's structure.
-
Analyte Tuning: Infuse a standard solution of the analyte (approx. 100 ng/mL) directly into the mass spectrometer to determine the exact mass of the precursor ion ([M+H]+) and to optimize collision energy for the most abundant and stable product ions.
-
IS Tuning: Repeat the tuning process for the internal standard.
Predicted MRM Transitions:
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid | 231.2 | To be determined | 150 | To be determined |
| Internal Standard (Example) | 217.2 | To be determined | 150 | To be determined |
| Quantifier Transition | ||||
| Qualifier Transition |
Note: The exact m/z values for product ions and optimal collision energies must be determined empirically.
Method Validation
The developed method must be validated according to regulatory guidelines to ensure its reliability for intended use.[1][2][3][14][15] Key validation parameters include:
-
Selectivity and Specificity: Analysis of at least six different lots of blank plasma to ensure no significant interference at the retention times of the analyte and IS.
-
Calibration Curve and Linearity: A calibration curve with at least six non-zero standards should be prepared and analyzed. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (%RE) and precision (%CV) should be evaluated at a minimum of four QC levels (LLOQ, LQC, MQC, HQC). Acceptance criteria are typically within ±15% (±20% for LLOQ).[2][6]
-
Recovery: The efficiency of the extraction process should be determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[7][16]
-
Matrix Effect: Assessed to ensure that co-eluting matrix components do not cause ion suppression or enhancement. This can be evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to its response in a neat solution.[16][17]
-
Stability: The stability of the analyte in plasma must be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[6]
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" in human plasma. The described protocol, utilizing protein precipitation and standard reversed-phase chromatography, offers a balance of simplicity, speed, and the high sensitivity required for regulated bioanalysis. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data suitable for supporting drug development studies.
References
- Vertex AI Search. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
- Walczak, J., & Wójcik, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
- RSC Publishing. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS.
- LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- PharmaCompass.com. (n.d.). FDA guideline - Bioanalytical Method Validation.
- PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
- European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation.
- ChemicalBook. (n.d.). 2-[(6-methylpyridin-3-yl)oxy]nicotinic acid | 1019107-97-1.
- PubMed. (2010, April 1). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- NIH. (n.d.). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. PMC.
- Phenomenex. (n.d.). Rapid and Sensitive LC-MS/MS Analysis of Nicotinic Acid and Nicotinamide in Human Plasma.
- PubChem. (n.d.). 6-(Pyridin-4-yloxy)nicotinic acid.
- ResearchGate. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- ResearchGate. (n.d.). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS.
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Troubleshooting & Optimization
"2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" solubility issues and solutions
Welcome to the dedicated technical support guide for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure you can harness the full potential of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid that influence its solubility?
A1: The solubility of this compound is governed by three key structural features:
-
A Carboxylic Acid Group: This group is acidic and can be deprotonated to form a carboxylate salt. This ionization dramatically increases aqueous solubility.
-
Two Pyridine Rings: The nitrogen atoms in the pyridine rings are weakly basic and can be protonated in acidic conditions. This also enhances aqueous solubility.
-
An Aromatic Ether Linkage and a Methyl Group: These components add to the molecule's rigidity and lipophilicity (hydrophobicity), which tends to decrease its solubility in aqueous media, especially around its isoelectric point.
Because the molecule possesses both an acidic and a basic functional group, its solubility is highly pH-dependent.[1][2][3] At a certain pH (the isoelectric point), the molecule will have a net neutral charge, leading to minimal aqueous solubility. Solubility increases significantly at pH values above or below this point.[2][4]
Q2: What is the expected solubility profile in common laboratory solvents?
| Solvent Type | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Highly pH-dependent; Moderate to High | Capable of hydrogen bonding. In water, solubility is lowest near the isoelectric point and increases with acidic or basic pH adjustment.[1][5] |
| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating a wide range of molecules, including those with polar functional groups.[5][7][8] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low to Insoluble | The polar carboxylic acid and pyridine moieties make the molecule incompatible with non-polar environments.[1][5] |
Note: This table provides an estimated profile. Always perform a small-scale test to confirm solubility in your specific solvent system.
Q3: How should I prepare a stock solution of this compound?
A3: For most biological assays, preparing a high-concentration stock solution in an organic solvent like DMSO is the standard approach.[7][9]
Recommended Protocol for 10 mM DMSO Stock:
-
Weigh the required amount of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (Molecular Weight: 230.22 g/mol ) in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock, dissolve 0.2302 mg of the compound in 1 mL of DMSO.
-
Vortex or sonicate gently at room temperature until the solid is completely dissolved. If solubility is limited, gentle warming (e.g., 37°C) can be applied.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Caution: When diluting the DMSO stock into aqueous buffers for your final assay, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: My compound precipitates when I dilute my DMSO stock into an aqueous buffer (e.g., PBS pH 7.4).
This is a classic solubility problem for compounds that are poorly soluble in neutral aqueous solutions. The compound is soluble in 100% DMSO but crashes out when the solvent environment becomes predominantly aqueous.
Caption: Troubleshooting workflow for compound precipitation.
The most effective method for this class of compounds is to adjust the pH of your aqueous buffer.[3][10] Since the compound is acidic, increasing the pH will deprotonate the carboxylic acid, forming a highly soluble salt.
Step-by-Step Protocol for pH Adjustment:
-
Determine Assay Compatibility: First, confirm that a higher or lower pH will not negatively impact your experimental system (e.g., enzyme activity, cell viability).
-
Prepare Alkaline Buffer: Prepare your buffer (e.g., Tris, HEPES) at a pH of 8.0 or higher. The solubility of weakly acidic drugs often increases in alkalizing conditions.[10]
-
Small-Scale Test: In a microcentrifuge tube, add the desired volume of your alkaline buffer.
-
Dilute Stock: While vortexing the buffer, slowly add the small volume of your DMSO stock solution to achieve the final desired concentration. The slow addition into a vortexing solution helps prevent localized high concentrations that can lead to precipitation.
-
Observe: Check for any signs of precipitation. If the solution remains clear, this pH is suitable for your experiment.
If altering the pH is not an option, a co-solvent can be used to increase the solubility of a lipophilic compound in an aqueous medium.[11]
Step-by-Step Protocol for Co-solvent Use:
-
Select a Co-solvent: Choose a biocompatible co-solvent such as ethanol, propylene glycol, or PEG 400.[11]
-
Prepare Co-solvent Buffer Mix: Prepare your aqueous buffer containing a small percentage of the co-solvent (e.g., 5-10%). Ensure this concentration is compatible with your assay.
-
Dilute Stock: Add your DMSO stock solution to the co-solvent/buffer mixture as described above. The co-solvent will help keep the compound in solution.
Problem 2: My compound won't dissolve in the initial solvent, even at a low concentration.
If you are struggling to dissolve the compound in the first place, this suggests that the chosen solvent is inappropriate or that the solid-state properties of the compound are hindering dissolution.
Refer to the solvent table in FAQ 2. If you are starting with water, switch to a polar aprotic solvent like DMSO or DMF, where solubility is expected to be much higher.[7][9]
For kinetically slow dissolution processes, physical methods can help.
-
Sonication: Use a bath sonicator to provide energy that breaks apart the solid lattice of the compound, accelerating dissolution.
-
Gentle Heating: Warming the solvent (e.g., in a 37-50°C water bath) can increase the solubility and dissolution rate.[1] Always check the compound's thermal stability before applying heat.
Problem 3: The solubility of my compound seems inconsistent between batches.
This issue can arise from polymorphism, where the compound exists in different crystalline forms with different solubilities.[12]
To ensure consistent results, always use a standardized and rigorous dissolution protocol.
Caption: Standardized protocol for consistent dissolution.
By consistently applying the same energy and time to the dissolution process (e.g., "vortex for 2 minutes, then sonicate for 10 minutes"), you can minimize variability caused by different crystal forms. If batch-to-batch variability persists, contact your supplier to inquire about the polymorphic form of the material.
References
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- Methods to boost solubility. IJSDR.
- pyridine-4-carboxylic acid - Physico-chemical Properties. ChemBK.
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- Solubility enhancement techniques: A comprehensive review. WJBPHS.
- Picolinic acid. Wikipedia.
- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of the Serbian Chemical Society.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
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- Formulation strategies for poorly soluble drugs.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Influence of pH water on the lipophilicity of nicotinic acid and its derivatives investigated by RP-TLC.
- The Effects of pH on Solubility. Chemistry LibreTexts.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- 2-[(6-methylpyridin-3-yl)oxy]nicotinic acid. ChemicalBook.
- Enhancing Solubility Using Lipid-Based Formul
- The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regul
- 2-(6-methyl-pyridin-3-yloxy)-nicotinic acid. SINFOO Chemical Solutions Co., Ltd..
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- On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
- Nicotinic Acid. PubChem.
- Nicotinic acid CAS#: 59-67-6. ChemicalBook.
- Nicotinic acid CAS 59-67-6. Merck Millipore.
- Nicotinic Acid - Product Inform
- Chemical Properties of Niacin (CAS 59-67-6). Cheméo.
- Nicotinic Acid (Niacin, NSC 169454, Pyridine-3-Carboxylic Acid, SR 4390, Vitamin B3, CAS Number: 59-67-6). Cayman Chemical.
- Nicotinic Acid | Vitamin chemical | CAS 59-67-6. Selleck Chemicals.
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"2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" stability in aqueous solution
Technical Support Center: 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
Guide ID: TSC-2MPN-AQS-V1 Last Updated: January 19, 2026 Prepared by: Gemini, Senior Application Scientist
Introduction
This technical guide addresses the critical aspects of handling and assessing the stability of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid in aqueous solutions. As a molecule combining two pyridine-based heterocyclic systems linked by an ether bond, its stability profile is a key consideration for researchers in drug discovery and development. Misinterpretation of its behavior in aqueous media can lead to inconsistent experimental results, inaccurate potency measurements, and challenges in formulation. This document provides a framework for anticipating potential stability issues, troubleshooting common problems, and establishing a robust stability-indicating analytical program.
Section 1: Frequently Asked Questions (FAQs) on Core Chemical Stability
This section addresses the fundamental chemical properties of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid that govern its behavior in aqueous solutions.
Q1: What are the primary structural features of this molecule that I should be concerned about regarding its stability?
A1: The structure of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid contains three key functional groups that dictate its stability profile:
-
Aryl Ether Linkage: The ether bond connecting the two pyridine rings is the most probable site for hydrolytic cleavage. This reaction is often catalyzed by acidic or basic conditions, leading to the formation of 6-methyl-3-hydroxypyridine and 2-hydroxynicotinic acid.
-
Nicotinic Acid Moiety: The carboxylic acid group makes the molecule's solubility and stability highly dependent on pH.[1] Carboxylic acids typically have pKa values in the range of 4-5, meaning the molecule will exist in its less soluble, protonated form at acidic pH and its more soluble, deprotonated (carboxylate) form at neutral to basic pH.[2]
-
Pyridine Rings: Pyridine and its derivatives are known to be susceptible to photolytic and oxidative degradation.[3][4] The nitrogen atom can be oxidized to an N-oxide, and the electron-rich rings can undergo reactions with radicals or be hydroxylated.[5]
Q2: What are the most likely degradation pathways for this compound in an aqueous solution?
A2: Based on the molecule's structure, the two most anticipated degradation pathways are hydrolysis and oxidation.
-
Hydrolytic Degradation: This pathway involves the cleavage of the ether bond. Under acidic conditions, the reaction is typically initiated by protonation of the ether oxygen. Under basic conditions, it proceeds via nucleophilic attack by a hydroxide ion on one of the pyridine rings.
-
Oxidative Degradation: This can occur in the presence of dissolved oxygen, trace metal ions, or oxidizing agents (like peroxides). The primary sites of oxidation would be the nitrogen atoms on the pyridine rings, potentially forming N-oxides, or the rings themselves, leading to hydroxylated byproducts.[6]
Below is a diagram illustrating these predicted primary degradation routes.
Caption: Predicted primary degradation pathways.
Q3: How will pH dramatically affect my experiments with this compound?
A3: The pH of your aqueous solution is arguably the most critical parameter to control.
-
Solubility: Due to the carboxylic acid group, the compound's solubility will be significantly lower at acidic pH (below its pKa) and will increase as the pH rises and the carboxylate anion is formed.[7] If you are preparing stock solutions or performing assays in acidic buffers, you may encounter precipitation.
-
Stability: The rate of hydrolysis of the ether linkage is often pH-dependent. Many compounds exhibit a U-shaped stability profile, where the degradation rate is minimal at a specific pH (often near neutral) and increases under both strongly acidic and strongly basic conditions. This must be determined experimentally.
Section 2: Troubleshooting Guide for Common Issues
This section provides actionable advice for problems frequently encountered during experimentation.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution turns yellow or brown upon standing, especially when exposed to light. | Photodegradation or Oxidation. Pyridine-containing compounds can form colored byproducts upon exposure to UV light or oxygen.[8] | 1. Prepare solutions fresh whenever possible. 2. Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil. 3. Degas buffers and solvents to minimize dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon) for long-term experiments. |
| HPLC analysis shows a decreasing peak for the parent compound and the appearance of new, more polar peaks over time in a neutral buffer. | Hydrolysis of the ether linkage. The resulting hydroxylated degradants are typically more polar and will have shorter retention times on a reverse-phase HPLC column. | 1. Confirm the identity of the degradants using LC-MS. The expected masses would correspond to 6-methyl-3-hydroxypyridine and 2-hydroxynicotinic acid. 2. Perform a preliminary stability study at different pH values (e.g., pH 3, 7, 9) to understand the pH-dependence of the degradation. 3. If possible, conduct experiments at lower temperatures (e.g., 4°C) to slow the degradation rate. |
| The compound precipitates from my aqueous buffer during the experiment. | Poor solubility at the experimental pH and concentration. The buffer pH may be too close to or below the pKa of the carboxylic acid group. | 1. Measure the pH of the final solution to ensure it is in the desired range. 2. Increase the pH of the buffer. A pH of 7.4 or higher should ensure the compound is in its more soluble carboxylate form. 3. If the pH cannot be changed, consider adding a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to the buffer. Note: Always verify co-solvent compatibility with your experimental system. 4. Reduce the working concentration of the compound. |
| I am getting inconsistent results in my cell-based or enzyme assays. | Compound degradation during the assay incubation period. The actual concentration of the active compound may be decreasing over the course of the experiment, leading to variable results. | 1. Assess the stability of the compound directly in the assay media under the exact experimental conditions (e.g., 37°C, 5% CO₂). 2. Use a stability-indicating HPLC method to quantify the amount of parent compound remaining at the beginning and end of the incubation period. 3. If significant degradation (>5-10%) is observed, shorten the incubation time or adjust the experimental design. |
Section 3: Essential Experimental Protocols
To properly characterize the stability of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, a forced degradation study is essential.[9] This process deliberately exposes the compound to harsh conditions to rapidly identify potential degradation products and establish a stability-indicating analytical method.[10]
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is a standard approach to understanding a molecule's liabilities. The goal is to achieve 10-20% degradation to ensure that the primary degradation products are formed without being consumed by secondary reactions.[10]
Caption: Workflow for a forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like acetonitrile or methanol.
-
Stress Sample Preparation: For each condition, dilute the stock solution into the aqueous stress medium to a final concentration of approximately 100 µg/mL.
-
Acidic Hydrolysis: Use 0.1 M HCl.
-
Basic Hydrolysis: Use 0.1 M NaOH.
-
Oxidative Degradation: Use 3% H₂O₂.
-
Thermal Degradation: Use a neutral buffer (e.g., pH 7.4 phosphate buffer).
-
Control: Use the same neutral buffer.
-
-
Incubation:
-
Place the Acid, Base, and Thermal samples in a water bath or oven at 60°C.
-
Keep the Oxidative and Control samples at room temperature, protected from light.
-
For photostability, expose a sample to a calibrated light source according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to find a time point with 10-20% degradation.
-
Quenching: Immediately stop the degradation reaction. For acid samples, add an equimolar amount of NaOH. For base samples, add an equimolar amount of HCl. Dilute all samples with the mobile phase to the target analytical concentration.
-
Analysis: Analyze all samples using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent compound from all potential degradation products, ensuring that the parent peak is pure.[11]
-
Column Selection: Start with a standard reverse-phase column, such as a C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Aqueous (A): 0.1% Formic Acid or 10 mM Ammonium Acetate in water. The acidic modifier helps with peak shape for the carboxylic acid and pyridine nitrogens.
-
Organic (B): Acetonitrile or Methanol.
-
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 254 nm and the compound's λmax). A PDA detector is crucial for assessing peak purity.
-
Gradient Elution: Develop a gradient method to ensure separation of the parent compound from more polar degradants (which elute early) and less polar impurities.
-
Example Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.
-
-
Method Validation:
-
Analyze a mixture of all forced degradation samples.
-
The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation peaks (resolution > 2) and the parent peak maintains spectral purity across all stress conditions.
-
References
- The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
- Photophysical properties of novel pyridine deriv
- Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society.
- What is the standard pH of carboxylic acids? - Quora.
- A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans.
- Effect of system pH on partition coefficient (K) of carboxylic acids...
- Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. International Journal of Pharmaceutical Sciences and Research.
- Explaining the acidity of organic acids. Chemguide.
- A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Research Square.
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society.
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
- Acidity of carboxylic acids and deriv
- pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes.
- Forced Degrad
- The photoreactions of pyridine and 2-fluoropyridine with aliph
- Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A System
- Forced Degradation Studies Research Articles. R Discovery.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
- An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33. PubMed Central.
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
- J. Baqai Med. Univ.
- Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q.
- Method of analysis for Niacin. FSSAI.
- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
- Analytical Methods. RSC Publishing.
- 2-[(6-methylpyridin-3-yl)oxy]nicotinic acid | 1019107-97-1. ChemicalBook.
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- WO2006080256A1 - Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)phenyl]ethanone and intermediate for production.
- Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Bevital.
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
- Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. PubMed.
- 2-HYDROXY-6-METHYLISONICOTINIC ACID | 86454-13-9. ChemicalBook.
- Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid. PubMed.
- Manufacturing process :- Charge Sulfuric Acid Add C
- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PubMed Central.
- CN1141288A - Process for preparing nicotinic acid.
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Technical Support Center: Purification of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
Welcome to the technical support center for the purification of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity for your downstream applications.
The unique amphoteric nature of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, possessing both a basic pyridine nitrogen and an acidic carboxylic acid, presents specific purification challenges. This guide will walk you through the underlying principles and provide robust protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My crude 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid has poor solubility in common organic solvents. How can I effectively purify it?
A1: This is a common issue due to the zwitterionic potential of the molecule. The protonated pyridine and deprotonated carboxylate can form strong intermolecular interactions, leading to low solubility in non-polar organic solvents. To overcome this, you have two primary strategies:
-
pH-Adjusted Extraction: This is often the most effective initial purification step. By manipulating the pH, you can selectively protonate or deprotonate the functional groups to favor dissolution in either aqueous or organic phases, thereby removing neutral impurities.[1][2][3]
-
Recrystallization from Polar or Mixed-Solvent Systems: If the compound is a solid, recrystallization from polar solvents like ethanol/water mixtures or other protic solvents can be effective.[4] The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
Q2: What are the likely impurities I should be aware of when purifying 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid?
A2: The impurities will largely depend on the synthetic route. A common method for synthesizing diaryl ethers is the Ullmann condensation, coupling a phenol with an aryl halide.[5][6][7][8][9] In the case of your molecule, this would likely involve reacting 2-chloronicotinic acid with 6-methyl-3-hydroxypyridine.
Potential impurities include:
-
Unreacted Starting Materials: 2-chloronicotinic acid and 6-methyl-3-hydroxypyridine.
-
Homocoupled Byproducts: From the dimerization of the starting materials.
-
Copper Catalyst Residues: If a copper-catalyzed Ullmann reaction is used.
-
Solvent Adducts: Residual high-boiling solvents like DMF or NMP used in the synthesis.[6]
Q3: Can I use normal-phase silica gel chromatography to purify this compound?
A3: It is generally not recommended. The polar nature of your compound and its tendency to strongly interact with the acidic silanol groups on the silica surface can lead to poor peak shape, tailing, and even irreversible adsorption. If chromatography is necessary, Reverse-Phase or Mixed-Mode Chromatography are more suitable options.
Q4: My final product is off-white or slightly colored. What is the cause and how can I decolorize it?
A4: Coloration can arise from trace impurities, often highly conjugated byproducts from the synthesis. A common and effective method for decolorization is to treat a solution of your compound with activated charcoal before the final crystallization step. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
| Problem | Potential Cause | Recommended Solution |
| Oiling out during recrystallization | The solvent may be too non-polar, or the solution is cooling too rapidly. | Add a more polar co-solvent (e.g., water or ethanol) to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the initial solvent and allow to cool slowly. Seeding with a small crystal of pure product can also induce proper crystallization. |
| Low recovery after pH-adjusted extraction | The pH for precipitation might not be at the isoelectric point, leading to incomplete precipitation. | Determine the isoelectric point of your molecule empirically. After acidification, check the pH and adjust it in small increments, monitoring for maximum precipitation. Cooling the solution can also enhance recovery. |
| Persistent baseline noise in HPLC analysis | Impurities in the mobile phase or a contaminated column. | Use high-purity, filtered solvents for your mobile phase and ensure your column is properly cleaned and regenerated. |
| Product co-elutes with an impurity in reverse-phase HPLC | The impurity has a similar polarity to your product under the chosen conditions. | Consider using a mixed-mode chromatography column that offers both reverse-phase and ion-exchange separation mechanisms.[10][11][12] This can provide an orthogonal separation to resolve closely eluting compounds. |
Experimental Protocols
Protocol 1: Purification by pH-Adjusted Extraction
This protocol is designed to separate your amphoteric product from neutral organic impurities.
-
Dissolution: Dissolve the crude product in an aqueous solution of a weak base, such as 1M sodium bicarbonate, to deprotonate the carboxylic acid and form the soluble sodium salt.
-
Extraction of Neutral Impurities: Extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove any non-polar, neutral impurities. Repeat this extraction 2-3 times.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 1M HCl, with stirring. Monitor the pH. Your product will precipitate out at its isoelectric point.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and then a small amount of a non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified solid under vacuum.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
Caption: Principle of Mixed-Mode Chromatography for amphoteric compounds.
References
- SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions.
- SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
- Zhang, M., et al. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography.
- Goyon, A., et al. (2020). Mixed-Mode Chromatography—A Review.
- Wang, S., et al. (2019). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases.
- The Pharma Master. (n.d.). Troubleshooting.
- Dakenchem. (2025). What are the key steps in the purification of pharmaceutical intermediates?
- BenchChem. (2025). Technical Support Center: Purification of 3-Phenoxyazetidine Intermediates.
- Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- ResearchGate. (2025). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
- Crystal Growth & Design. (n.d.). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety.
- BenchChem. (2025). Application Note: Recrystallization Protocol for the Purification of 3-formyl-2-pyrazinecarboxylic Acid.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Wikipedia. (n.d.). Ullmann condensation.
- University of Calgary, Department of Chemistry. (n.d.). Recrystallisation.
- Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!
- Google Patents. (n.d.). Process for producing pyridine carboxylic acids.
- NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- Wikipedia. (n.d.). Ullmann reaction.
- Chempedia. (n.d.). General procedures for the purification of Carboxylic acids.
- ChemicalBook. (n.d.). methyl-6-methyinicotinate Route of Synthesis.
- Google Patents. (n.d.). Process for the production of pyridine carboxylic acids.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
- ChemicalBook. (n.d.). 6-Methylnicotinic acid synthesis.
- ChemicalBook. (n.d.). 2-[(6-methylpyridin-3-yl)oxy]nicotinic acid.
- Google Patents. (n.d.). Method for producing 2-amino-6-methylnicotinic acid.
- ResearchGate. (2013). How can I purify carboxylic acid?
- NIH. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications.
Sources
- 1. Research Portal [laro.lanl.gov]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Investigating Potential Off-Target Effects of Novel Chemical Entities
Compound in Focus: 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for investigating the pharmacological profile of novel chemical entities (NCEs), with a specific focus on a molecule like "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid." This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides that you, as a researcher, might encounter during your experimental workflow.
The structure of this NCE is intriguing. It contains a nicotinic acid moiety, also known as niacin or Vitamin B3. Nicotinic acid is a well-characterized agent that modulates lipid metabolism, primarily through its action on the G protein-coupled receptor GPR109A.[1][2] However, the addition of the 6-Methyl-pyridin-3-yloxy group introduces a distinct chemical scaffold that could confer affinity for a wide range of other biological targets, a phenomenon known as polypharmacology. Most small molecule drugs interact with multiple targets, and these off-target interactions are a primary cause of adverse effects and preclinical or clinical failures.[3]
Therefore, a thorough and systematic investigation of potential off-target effects is not just a regulatory requirement but a fundamental component of understanding the molecule's true biological activity and therapeutic potential. This guide will walk you through the logic, methodology, and interpretation of such an investigation.
Frequently Asked Questions & Troubleshooting Guides
Q1: I have a novel compound, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. Before starting expensive wet-lab experiments, how can I predict its potential off-target interactions?
A1: Initial Assessment via In Silico & Computational Prediction
Before committing resources to in vitro screening, computational methods can provide a valuable, cost-effective initial assessment to generate testable hypotheses about your compound's potential off-target liabilities.[4][5] These approaches leverage vast databases of known drug-target interactions to predict the likelihood of your NCE binding to unintended proteins.
Recommended Workflow:
-
Chemical Similarity Searches: The most straightforward approach is to search for structurally similar compounds with known biological activities. The principle is that structurally similar molecules often share similar biological targets.
-
Tools: Use databases like ChEMBL, PubChem, and DrugBank to find compounds with high Tanimoto similarity scores to your query molecule.
-
Causality: The pyridine and nicotinic acid motifs are privileged structures in medicinal chemistry. Identifying their presence in known drugs can provide immediate clues. For example, various pyridine derivatives are known to interact with kinases and nicotinic acetylcholine receptors (nAChRs).[6][7]
-
-
Target Prediction Algorithms: More advanced methods use machine learning and statistical models to predict a spectrum of potential targets.
-
Methodology: Algorithms like the Similarity Ensemble Approach (SEA) compare the 2D structural similarity of your compound against a large ligand-target database to calculate an expectation value (E-value) for potential interactions.[3] A lower E-value suggests a higher probability of a true interaction.
-
Expected Outcome: These tools generate a ranked list of potential off-targets, which can be used to prioritize which experimental assays to run. It's important to note that these are predictions and must be validated experimentally.[5] About 50% of predicted interactions from some methods have been confirmed experimentally, with binding affinities ranging from nanomolar to micromolar.[3]
-
Q2: What is the industry-standard first step for experimentally identifying off-target liabilities in a broad, unbiased manner?
A2: Broad-Spectrum Safety Pharmacology Profiling
The most effective strategy for an initial experimental screen is to test the compound against a broad panel of clinically relevant off-targets.[8][9][10] This process, often called safety pharmacology or secondary pharmacology profiling, is a cost-effective way to identify potential adverse drug reactions (ADRs) early in the discovery process.[11]
These services are offered by many contract research organizations (CROs) and typically involve screening your compound at a single, high concentration (e.g., 10 µM) against a panel of targets implicated in common ADRs.
Table 1: Composition of Typical Safety Pharmacology Panels
| Target Family | Examples | Rationale for Inclusion |
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Histaminergic, Muscarinic Receptors | Implicated in cardiovascular, CNS, and gastrointestinal side effects. |
| Ion Channels | hERG, Sodium (Nav), Calcium (Cav) Channels | hERG inhibition is a critical liability due to risk of cardiac arrhythmia (Torsades de Pointes). |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) | Modulation can lead to significant neuropsychiatric and cardiovascular effects. |
| Enzymes | Cyclooxygenases (COX-1, COX-2), Phosphodiesterases (PDEs), Cytochrome P450s (CYPs) | Inhibition can lead to inflammatory, cardiovascular, and drug-drug interaction issues. |
| Nuclear Receptors | Estrogen, Androgen, Glucocorticoid Receptors | Unintended hormonal activity can cause a wide range of toxicities. |
Several well-established panels are available, such as the SafetyScreen44 or InVEST44 panels, which cover dozens of targets known to be associated with adverse effects.[8][9][11] The key benefit is obtaining a broad view of your compound's promiscuity early, allowing you to mitigate risks and guide lead optimization.[8][12]
Q3: My compound showed >50% inhibition on three targets in a 10 µM primary screen. How do I interpret this and decide on the next steps?
A3: Data Interpretation and Hit Triage
A "hit" in a primary screen is simply an observation that requires further investigation; it is not, by itself, a confirmation of a problematic off-target effect. The goal is to distinguish between interactions that are likely to be clinically relevant and those that are not. This requires determining the compound's potency at the off-target and comparing it to its potency at the intended, on-target.
This logical progression from a primary hit to a confirmed liability is crucial for making informed decisions.
Key Concept: The Selectivity Window
The most critical factor is the selectivity window : the ratio of the compound's potency for the off-target versus its primary target. A commonly accepted, though project-dependent, threshold is a 100-fold window.
-
Selectivity Window = (Off-Target IC50 or Kd) / (On-Target EC50 or Kd)
Table 2: Example Data Interpretation for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (Assumed On-Target EC50 at GPR109A = 10 nM)
| Off-Target Hit | Off-Target IC50 | Selectivity Window | Risk Level | Recommended Action |
| Dopamine D2 Receptor | 500 nM | 50x | High | Potent interaction. Proceed immediately to functional assays. High risk for CNS side effects. Consider chemical modifications to improve selectivity. |
| hERG Channel | 5,000 nM (5 µM) | 500x | Medium | The window is >100x, but any hERG activity is a concern. Monitor carefully in downstream safety and toxicology studies. |
| Histamine H1 Receptor | 20,000 nM (20 µM) | 2000x | Low | Unlikely to be clinically relevant given the large selectivity window. Deprioritize for further follow-up. |
Q4: The chemical structure contains motifs common in kinase inhibitors. How do I specifically screen for kinase off-targets?
A4: Comprehensive Kinome Profiling
Your observation is astute. Kinases are one of the largest and most important drug target families, and kinase inhibitors are notoriously promiscuous. Given the structural motifs in your compound, assessing its kinase selectivity profile is a critical step.
The most comprehensive method is a kinome scan , which screens your compound against a large panel of several hundred human kinases.[13][14]
How it Works (e.g., KINOMEscan™ Platform):
This is an active site-directed competition binding assay.[15] It does not rely on ATP, which means it measures the true thermodynamic binding affinity (dissociation constant, Kd) rather than an IC50 value, which can be influenced by assay conditions like ATP concentration.[15]
-
Assay Components: A DNA-tagged kinase, an immobilized ligand that binds to the kinase active site, and your test compound.
-
Mechanism: If your compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
Readout: The amount of kinase remaining on the solid support is measured via qPCR of the DNA tag. A lower signal means stronger binding by your compound.[15]
Interpreting the Data:
The results are typically presented as Kd values or as a percentage of control, where a lower percentage indicates stronger inhibition. This data is often visualized on a "kinome tree" diagram, which graphically maps all the kinases tested and highlights those that interact with your compound. This provides a powerful visual signature of your compound's selectivity.
Q5: My compound binds to an off-target GPCR. How do I confirm this is a functionally relevant interaction that could cause a side effect?
A5: Protocol for a Functional Follow-Up Assay (Cell-Based cAMP Assay)
Binding does not always equal function.[10] A compound can bind to a receptor without eliciting a biological response (a neutral antagonist) or by activating/inhibiting it. A functional assay is required to determine the biological consequence of the binding event.
For a Gs- or Gi-coupled GPCR, one of the most common functional readouts is the change in intracellular cyclic AMP (cAMP) levels. Below is a generalized protocol.
Experimental Protocol: HTRF cAMP Assay for a Gi-Coupled Receptor
-
Objective: To determine if the test compound, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, acts as an agonist or antagonist at a specific Gi-coupled receptor identified in a binding screen.
-
Principle: Gi-coupled receptors, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay uses Forskolin to stimulate cAMP production; an agonist will blunt this increase, while an antagonist will block the effect of a known agonist.
-
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (adenylyl cyclase activator).
-
IBMX (a non-selective phosphodiesterase inhibitor, to prevent cAMP degradation).
-
Known reference agonist for the target receptor.
-
Test compound (serial dilution).
-
HTRF cAMP detection kit (e.g., from Cisbio).
-
384-well white assay plates.
-
-
Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. On the day of the experiment, gently detach cells, wash with PBS, and resuspend in assay buffer containing IBMX to a final concentration of 1x106 cells/mL. Causality: IBMX is included to prevent the enzymatic breakdown of cAMP, ensuring a robust and stable signal.
-
Compound Plating (384-well plate):
-
Antagonist Mode: Add 5 µL of serially diluted test compound. Then add 5 µL of the reference agonist at its EC80 concentration.
-
Agonist Mode: Add 5 µL of serially diluted test compound. Add 5 µL of assay buffer.
-
Controls: Include wells for baseline (buffer only) and stimulated (Forskolin only) controls.
-
-
Cell Addition: Add 10 µL of the cell suspension (~10,000 cells) to each well.
-
Stimulation: Add 5 µL of Forskolin to all wells (except baseline) to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection: Add 10 µL of the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Readout: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.
-
-
Data Analysis:
-
Agonist Mode: Plot cAMP concentration against the log of the test compound concentration to determine an EC50 value.
-
Antagonist Mode: Plot cAMP concentration against the log of the test compound concentration to determine an IC50 value. This can be converted to a Kb (antagonist dissociation constant) using the Cheng-Prusoff equation.
-
Q6: Troubleshooting: I'm observing inconsistent results or potential false positives in my screens. What are common sources of assay interference?
A6: Identifying and Mitigating Common Assay Artifacts
Apparent activity in a high-throughput screen can sometimes be due to the physicochemical properties of the compound itself rather than a specific interaction with the target.
-
Compound Aggregation: At high concentrations, hydrophobic compounds can form aggregates that non-specifically sequester and inhibit proteins.
-
Troubleshooting: Re-test in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A large potency shift suggests aggregation was the cause. Always check the solubility of your compound in the final assay buffer.
-
-
Autofluorescence/Color Quenching: If your compound is colored or fluorescent, it can interfere with optical-based readouts (e.g., Fluorescence Polarization, HTRF, AlphaScreen).
-
Troubleshooting: Run a "compound only" control plate (without the target or detection reagents) to measure its intrinsic signal. If interference is high, consider switching to a non-optical assay format (e.g., a radioligand binding assay).
-
-
Reactivity: Some chemical moieties can react covalently and non-specifically with proteins, leading to irreversible inhibition.
-
Troubleshooting: Perform a "wash-out" or "jump-dilution" experiment. If the inhibitory effect persists after removing the compound, it may be acting irreversibly.[15]
-
-
Phototoxicity: Some compounds can become reactive or toxic to cells upon exposure to light, a particular concern in cell-based assays that use plate readers with excitation lamps.[16]
-
Troubleshooting: Compare cell viability after incubating the compound in the dark versus under normal lab lighting conditions. If phototoxicity is observed, all handling steps must be performed under reduced light.[16]
-
References
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels.
- ICE Bioscience. (n.d.). Safety Pharmacology Services.
- SLAS Discovery. (2018, September 10). Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!.
- Eurofins Discovery. (n.d.). SpectrumScreen Binding Panel for Safety Pharmacology Profiling.
- Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
- WuXi AppTec. (n.d.). In Vitro Safety Pharmacology Profiling.
- Gigante, A., et al. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
- Al-Hasan, N., & Al-Ali, H. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Zhang, H., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- Chen, R., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PubMed Central.
- ChemicalBook. (n.d.). Nicotinic acid | 59-67-6.
- Vidović, D., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central.
- Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?.
- Chem Help ASAP. (2023, October 4). in vitro assays used in preclinical safety. YouTube.
- DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
- Ma'ayan Lab. (2020, August 11). The KINOMEscan and KEA3 Appyters. YouTube.
- van den Bout, I., & van der Sligting, J. (2013). Kinome Profiling. PubMed Central.
- Gigante, A., et al. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
- Sigma-Aldrich. (2025, July 9).
- Philipp, S., et al. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.
- Vidović, D., et al. (2022, December 10). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv.
- Wikipedia. (n.d.). Nicotinic acid.
- Sigma-Aldrich. (2024, September 8).
- Tschöpe, D., et al. (2009).
- Asatryan, A., et al. (2022).
- Kamanna, V. S., & Kashyap, M. L. (2008, April 17). Mechanism of action of niacin. PubMed.
- Pirinen, E., & Steegborn, C. (2021). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment.
- Murthy, S., et al. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects.
- Miller, C. H., et al. (2014, May 22). Discovery of novel 2-((pyridin-3-yloxy)methyl)
- NOAA. (n.d.). NICOTINIC ACID. CAMEO Chemicals.
- ClinicalTrials.gov. (2009, August 4). Evaluation of the Effect of NICOtinic Acid (Niacin) on Elevated Lipoprotein(a) Levels (NICOLa Study).
- Abdrakhmanova, G. R., et al. (2010). Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. PubMed Central.
- Hui, F., et al. (2025, September 25). The adverse effects of oral niacin/nicotinamide - an overview of reviews. PubMed.
- Carl Roth. (n.d.).
- Bangabandhu Sheikh Mujib Medical University. (2025, November 18). Effect of Nicotinic Acid as Add on Therapy in Patients Receiving β Blocker for Prophylaxis of Moderate to Severe Migraine. ClinicalTrials.gov.
- Sato, M., et al. (2023, December 13). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. PubMed Central.
- Latli, B., et al. (1999, June 17). Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor. PubMed.
- University of Dundee. (2023, December 5). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH.
- Moslin, R., et al. (2019, October 24). Identification of N-Methyl Nicotinamide and N-Methyl Pyridazine-3-Carboxamide Pseudokinase Domain Ligands as Highly Selective Allosteric Inhibitors of Tyrosine Kinase 2 (TYK2). PubMed.
- Płazińska, A., et al. (2022, March 4).
- Majewska, M., et al. (2023).
- Lindsley, C. W., et al. (2025, August 9). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator.
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- 4. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel and potent 6-chloro-3-pyridinyl ligands for the alpha4beta2 neuronal nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing Experimental Conditions for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
Welcome to the technical support center for "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful synthesis and purification of this compound. Our approach is rooted in explaining the "why" behind experimental choices, ensuring scientifically sound and reproducible outcomes.
I. Synthesis Strategy Overview
The synthesis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid typically proceeds in a two-step sequence:
-
Ullmann Condensation: A copper-catalyzed cross-coupling reaction to form the diaryl ether linkage.
-
Ester Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.
This guide will address potential issues and optimization strategies for each of these critical steps.
Caption: General synthetic workflow for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
II. Troubleshooting the Ullmann Condensation
The Ullmann condensation is a powerful tool for diaryl ether synthesis but can be sensitive to reaction conditions.[1][2][3]
FAQ 1: My Ullmann reaction yield is low, and I observe significant amounts of dehalogenated starting material. What's happening and how can I fix it?
Answer: This is a common issue where the aryl halide is reductively dehalogenated instead of undergoing the desired coupling.
Possible Causes & Solutions:
-
Suboptimal Ligand: The ligand may not be efficiently promoting the C-O bond formation.
-
Ineffective Base: The base might not be suitable for deprotonating the phenol or could be inactivated.
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures (over 210°C), which can lead to side reactions.[1]
-
Troubleshooting: Modern ligand systems allow for lower temperatures (90-110°C).[3] A systematic temperature screen is recommended.
-
Data Presentation: Ullmann Reaction Parameter Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Copper Source | CuI | CuCl | CuBr | Copper Powder |
| Ligand | N,N-dimethylglycine | TMHD | Phenanthroline | None |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | NaH |
| Solvent | DMF | Toluene | NMP | Dioxane |
| Temperature | 90°C | 110°C | 130°C | 150°C |
Experimental Protocol: Ullmann Condensation
-
To an oven-dried flask, add the 6-methyl-3-hydroxypyridine, ethyl 2-chloronicotinate, copper catalyst (e.g., CuI, 10 mol%), and ligand (e.g., N,N-dimethylglycine, 20 mol%).
-
Add the base (e.g., K₃PO₄, 2 equivalents) and solvent (e.g., DMF).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Troubleshooting logic for the Ullmann condensation step.
III. Troubleshooting Ester Hydrolysis
The final step is the hydrolysis of the intermediate ester to the desired nicotinic acid.
FAQ 2: My hydrolysis is incomplete, or I'm seeing degradation of my product. How can I optimize this step?
Answer: Incomplete hydrolysis or product degradation can often be attributed to the choice of base, reaction time, or temperature.
Possible Causes & Solutions:
-
Insufficient Base: Not enough base will lead to incomplete hydrolysis.
-
Troubleshooting: Use a stoichiometric excess of a strong base like NaOH or KOH. Typically, 2-4 equivalents are sufficient.
-
-
Reaction Temperature Too High: Nicotinic acid derivatives can be sensitive to high temperatures, leading to decarboxylation or other side reactions.
-
Troubleshooting: Perform the hydrolysis at a lower temperature (e.g., room temperature to 60°C) for a longer period. Monitor the reaction progress closely.
-
-
Work-up Issues: Improper pH adjustment during work-up can lead to low recovery of the product.
-
Troubleshooting: After hydrolysis, carefully acidify the reaction mixture to the isoelectric point of the nicotinic acid derivative (typically pH 3-4) to precipitate the product.
-
Experimental Protocol: Ester Hydrolysis
-
Dissolve the crude ester from the Ullmann reaction in a suitable solvent (e.g., methanol, ethanol, or THF/water mixture).
-
Add an aqueous solution of NaOH or LiOH (2-4 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50°C) and monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully add aqueous HCl (e.g., 1M or 2M) dropwise with stirring until the pH reaches ~3-4.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
IV. Purification and Characterization
FAQ 3: My final product is off-color. What purification methods are recommended?
Answer: Discoloration is common in nitrogen-containing aromatic compounds and can often be removed with straightforward purification techniques.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent Screening: Test a range of solvents and solvent mixtures (e.g., ethanol/water, methanol, acetone) to find a system where the compound is soluble when hot and sparingly soluble when cold.
-
-
Activated Carbon Treatment: If the product is colored due to persistent impurities, a charcoal treatment can be effective.[6]
-
Procedure: Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (e.g., Darco-G 60), stir for a short period, and then filter the hot solution through celite to remove the carbon. Allow the filtrate to cool and crystallize.[6]
-
Characterization:
-
HPLC: High-performance liquid chromatography is an excellent method for assessing the purity of the final compound. A mixed-mode column can be used to separate nicotinic acid and related impurities.[7]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is a good indicator of purity.
V. Stability and Storage
FAQ 4: How should I store "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid"?
Answer: Nicotinic acid and its derivatives are generally stable compounds.[8][9]
-
Storage Conditions: Store the solid material in a well-closed container at room temperature, protected from light.[10][11] For long-term storage, refrigeration (-20°C) is recommended.[12]
-
Solution Stability: Aqueous solutions of related compounds like methylnicotinate have shown good stability when stored at 4°C.[13]
References
- Technical Support Center: Ullmann Diaryl Ether Synthesis - Benchchem.
- ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.
- Ullmann condens
- 2-[(6-methylpyridin-3-yl)oxy]nicotinic acid | 1019107-97-1 - ChemicalBook.
- (48)
- Purification of nicotinic acid - US3037987A - Google P
- Ullmann Reaction - Organic Chemistry Portal.
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers.
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
- Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK.
- (Dr. I larind"r(ingt', Obcroi) iii. - FSSAI.
- Synthesis method of 6-methyl nicotine - Eureka | P
- Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H 2 O 2 by Cu-based zeolite.
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotin
- EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid - Google P
- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)
- US2993904A - Preparation of 6-methylnicotinic acid - Google P
- Nicotinic Acid | C6H5NO2 | CID 938 - PubChem.
- 6-Methylnicotinic acid - ResearchG
- HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies.
- WO2006080256A1 - Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)
- Determination of Nicotinic Acid in Pharmaceutical Products† - ResearchG
- Nicotinic Acid | Vitamin chemical | CAS 59-67-6 | Selleck.
- Determination of nicotinic acid in pharmaceutical products (1951)
- Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - NIH.
- 6-(Pyridin-2-ylmethylcarbamoyl)nicotinic acid | C13H11N3O3 | CID 43427235 - PubChem.
- Niacin or Nicotinic Acid or Vitamin B3 Manufacturers, with SDS - Muby Chemicals.
- Nicotinic acid CAS 59-67-6 | 818714 - Merck Millipore.
- 6 - FSSAI.
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- 2. organic-chemistry.org [organic-chemistry.org]
- 3. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. merckmillipore.com [merckmillipore.com]
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- 13. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
A Guide to Investigating and Troubleshooting Degradation Products
Welcome to the technical support center for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. As Senior Application Scientists, we have compiled this guide based on established principles of stability testing and field-proven insights to assist you in your research and development. This document provides a series of frequently asked questions and in-depth troubleshooting guides to navigate the complexities of identifying and characterizing the degradation products of this molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions researchers encounter when beginning stability and degradation studies.
Q1: What are the most probable degradation pathways for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid based on its structure?
A1: The structure of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid features several chemically active sites susceptible to degradation under stress conditions. The primary anticipated pathways are:
-
Hydrolysis: The ether linkage between the two pyridine rings is a prime candidate for hydrolytic cleavage. This can occur under both acidic and basic conditions, potentially yielding 6-Methyl-pyridin-3-ol and 2-hydroxy-nicotinic acid.
-
Oxidation: The molecule has multiple sites prone to oxidation. The nitrogen atoms on both pyridine rings can be oxidized to their respective N-oxides. Additionally, the methyl group on the 6-methylpyridine ring can be oxidized to a hydroxymethyl or carboxylic acid group.[1][2][3][4][5]
-
Photodegradation: Pyridine derivatives, including nicotinic acid, are known to be susceptible to degradation upon exposure to UV light.[6] This can lead to complex reactions, including ring cleavage or the formation of various photoproducts.[7][8]
Q2: I am starting a forced degradation study. What are the key degradation products I should be looking for?
A2: Based on the predicted pathways, you should prioritize screening for the following structures. A stability-indicating method should be developed to resolve the parent compound from these potential degradants.
| Potential Degradant | Formation Condition | Anticipated Change in m/z | Rationale |
| 6-Methyl-pyridin-3-ol | Acidic/Basic Hydrolysis | -122.12 Da | Cleavage of the ether bond. |
| 2-Hydroxy-nicotinic acid | Acidic/Basic Hydrolysis | -124.13 Da | Cleavage of the ether bond. |
| Parent N-oxide (Nicotinic acid ring) | Oxidative | +16 Da | Oxidation of the pyridine nitrogen. |
| Parent N-oxide (6-Methylpyridine ring) | Oxidative | +16 Da | Oxidation of the pyridine nitrogen. |
| 2-((6-(Hydroxymethyl)pyridin-3-yl)oxy)nicotinic acid | Oxidative | +16 Da | Oxidation of the methyl group. |
| 2-((6-Carboxypyridin-3-yl)oxy)nicotinic acid | Oxidative | +30 Da | Further oxidation of the methyl group. |
Q3: Which analytical techniques are most suitable for identifying and quantifying these degradation products?
A3: A combination of chromatographic and spectrometric techniques is essential. The gold standard is a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a Mass Spectrometer (MS) .[9]
-
HPLC with UV/Photodiode Array (PDA) Detection: This is crucial for separating the parent drug from its degradation products and for quantification. A reversed-phase C18 column is often a good starting point.[10] The PDA detector helps in assessing peak purity and can provide preliminary structural information based on UV spectra.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the definitive tool for structural elucidation.[11] High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements to determine the elemental composition of degradants, while MS/MS fragmentation patterns help pinpoint the site of modification.
Q4: Why am I observing a poor mass balance in my stability study after exposing the sample to stress conditions?
A4: A poor mass balance (where the sum of the assay of the parent drug and the percentage of all degradation products is significantly less than 100%) suggests one or more of the following issues:
-
Formation of Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore and are therefore invisible to your UV/PDA detector. This is where coupling to a universal detector like a Charged Aerosol Detector (CAD) or using LC-MS in full scan mode can be invaluable.
-
Formation of Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.
-
Precipitation of Degradants: A degradation product might be insoluble in the sample diluent and precipitate out of the solution, leading to an incomplete analysis. Always visually inspect your stressed samples.
-
Inadequate Chromatographic Separation: Degradation products may be co-eluting with the parent peak or other impurities, or they may be retained on the column indefinitely. Method optimization is required to ensure all components are eluted and resolved.
Part 2: Troubleshooting Guides
This section provides specific guidance for common experimental challenges in a problem-and-solution format.
Guide 1: Issues with Hydrolytic Degradation
-
Problem: I'm observing significant degradation under acidic or basic conditions, but the major product's mass doesn't correspond to simple ether cleavage. What's happening?
-
Probable Causes:
-
Secondary Degradation: The initial hydrolysis products (e.g., 6-Methyl-pyridin-3-ol) might be unstable under the harsh pH conditions and could be degrading further.
-
Intramolecular Rearrangement: The stress conditions could be inducing a molecular rearrangement rather than a simple cleavage.
-
Decarboxylation: Under certain conditions, particularly with heat, the nicotinic acid moiety might undergo decarboxylation.
-
-
Recommended Solutions:
-
Conduct a Time-Course Study: Analyze samples at multiple time points (e.g., 2, 6, 12, 24 hours) to identify the primary degradation products before they convert into secondary degradants.
-
Use Milder Conditions: If degradation is too rapid, reduce the acid/base concentration or the temperature to slow down the reaction and isolate the initial products.[12]
-
Employ LC-MS/MS: Use MS/MS fragmentation to analyze the unknown peak. Compare its fragmentation pattern to that of the parent compound. A loss of 44 Da (-CO2) would strongly suggest decarboxylation.
-
-
Guide 2: Challenges in Oxidative Degradation
-
Problem: I've used hydrogen peroxide and see multiple new peaks, but I'm unsure if they are N-oxides or hydroxylations of the methyl group. How can I differentiate them?
-
Probable Causes:
-
Oxidative attack can be non-specific, leading to a mixture of products with the same nominal mass difference (+16 Da).
-
-
Recommended Solutions:
-
High-Resolution Mass Spectrometry (HRMS): While both N-oxidation and hydroxylation add a nominal mass of 16 Da, their exact masses are slightly different. HRMS can distinguish between these possibilities based on the precise mass measurement and resulting elemental formula.
-
MS/MS Fragmentation Analysis: N-oxides often exhibit a characteristic neutral loss of 16 Da (loss of an oxygen atom) during collision-induced dissociation (CID), which is less common for hydroxylated compounds.
-
NMR Spectroscopy: For definitive structural confirmation, the degradation product must be isolated (e.g., via preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[11] Changes in the chemical shifts of protons adjacent to the modification site will provide unambiguous proof of structure.
-
-
Guide 3: Photostability Conundrums
-
Problem: My sample, exposed to light in a photostability chamber, shows degradation. How can I be sure this is due to light and not heat from the lamp?
-
Probable Causes:
-
Photostability chambers generate both light and heat. Without a proper control, it's impossible to decouple the effects.
-
-
Recommended Solutions:
-
Run a "Dark" Control: The ICH Q1B guideline on photostability testing mandates the use of a dark control.[13] This involves wrapping an identical sample in aluminum foil and placing it in the same chamber alongside the exposed sample. If the dark control shows degradation, it is due to thermal stress. Photodegradation is the difference between the degradation observed in the exposed sample and the dark control.
-
Analyze for Different Product Profiles: Thermal and photolytic degradation often produce different product profiles. Compare the chromatograms of the light-exposed sample, the dark control, and a sample stressed only with heat (e.g., in an oven at the same temperature as the chamber).
-
-
Part 3: Key Experimental Protocols
Protocol 1: General Forced Degradation Study Workflow
This protocol outlines the standard steps for conducting a forced degradation study to identify potential degradation products and develop a stability-indicating method.
-
Preparation of Stock Solution: Prepare a stock solution of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following conditions in separate experiments.[9][13] The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis: Mix with 0.1 N HCl and heat at 60-80°C.
-
Base Hydrolysis: Mix with 0.1 N NaOH and keep at room temperature or heat gently.
-
Oxidation: Mix with 3% H₂O₂ and keep at room temperature.[12]
-
Thermal Degradation: Heat the solution (and a solid sample) at a high temperature (e.g., 80-100°C).
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Include a dark control.
-
-
Sample Quenching and Preparation: At appropriate time points, withdraw an aliquot of the stressed sample. If necessary, neutralize the acid/base samples. Dilute all samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, an unstressed control, and a blank (reagents only) by the developed HPLC-UV/MS method.
-
Data Evaluation:
-
Compare the chromatograms to identify new peaks.
-
Check for peak purity of the parent compound.
-
Calculate mass balance.
-
Use MS data to propose structures for the observed degradation products.
-
Caption: Workflow for a forced degradation study.
Protocol 2: Developing a Stability-Indicating HPLC Method
-
Column Selection: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9] This provides a good balance of efficiency and resolving power for moderately polar compounds.
-
Mobile Phase Selection:
-
Begin with a simple gradient elution using a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH adjusted to 4.5) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B.
-
Run a generic gradient from 5% B to 95% B over 20-30 minutes.
-
-
Method Optimization:
-
Inject a mixture of the stressed samples (especially those showing the most degradation products) to create a "cocktail" solution.
-
Adjust the gradient slope, pH of the aqueous phase, and organic modifier to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
The use of a PDA detector is critical to monitor peak purity across the entire run.
-
-
Detection: Set the UV detector to a wavelength where both the parent and potential degradants have reasonable absorbance (e.g., 270 nm, determined from the UV spectrum). If using MS, optimize source parameters for the parent compound.
-
Validation: Once the method is optimized, validate it according to ICH Q2(R1) guidelines, ensuring it is specific, linear, accurate, precise, and robust for the quantification of the parent drug and its critical degradation products.
Caption: Predicted degradation pathways of the title compound.
References
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
- Palyi, B., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Nature Communications.
- Palyi, B., et al. (2022). A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. Research Square.
- Mihasan, M., & Hritcu, L. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. MDPI.
- Ross, B. M., & Porter, E. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes.
- G-S, M. (2025). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. ResearchGate.
- Li, H., et al. (2021). An NAD-Specific 6-Hydroxy-3-Succinoyl-Semialdehyde-Pyridine Dehydrogenase from Nicotine-Degrading Agrobacterium tumefaciens Strain S33. Applied and Environmental Microbiology.
- Lochmann, E. R. (1965). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Biochemical Journal.
- Ross, B. M., & Porter, E. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes.
- Ross, B. M., & Porter, E. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- (Patent) Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)phenyl]ethanone and intermediate for production. Google Patents.
- (Patent) Oxidation of methyl-pyridines. Google Patents.
- Singamsetti, J. M. K. N. N., et al. (2020). FORCED DEGRADATION STUDIES OF NILOTINIB HYDROCHLORIDE: ISOLATION, IDENTIFICATION & CHARACTERIZATION OF IMPURITIES. International Journal of Pharmaceutical Sciences and Drug Research.
- Kete, M., et al. (2017). Photolytic and Photocatalytic Degradation of 6-chloronicotinic Acid. PubMed.
- Yusa, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta.
- Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH.
- Holmes, P. E., Rittenberg, S. C., & Knackmuss, H. J. (1972). The Bacterial Oxidation of Nicotine. 8. Synthesis of 2,3,6-trihydroxypyridine and Accumulation and Partial Characterization of the Product of 2,6-dihydroxypyridine Oxidation. PubMed.
- Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate.
- Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. MDPI.
- Asdaq, S. M. B., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
- Wu, J., et al. (2018). Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid. PubMed.
- Sharma, A., & Singh, S. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Liu, G., et al. (2002). Preparation of nicotinic acid by oxidation of 3-methylpyridine with dioxygen in liquid phase. ResearchGate.
- Kete, M., et al. (2025). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. Request PDF.
- (Patent) Process for preparing nicotinic acid. Google Patents.
- Vyas, N., et al. (2010). Development and Validation of a Sensitive Stability Indicating Method for Quantification of Levofloxacin related substances and degradation products in pharmaceutical dosage form. International Journal of PharmTech Research.
Sources
- 1. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsdronline.com [ijpsdronline.com]
- 12. ajrconline.org [ajrconline.org]
- 13. biomedres.us [biomedres.us]
troubleshooting "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" inconsistent results
Welcome to the technical support guide for "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid." This resource is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with this molecule. Inconsistent experimental results can be a significant roadblock, and this guide provides a structured, causality-driven approach to troubleshooting common issues, from synthesis to biological application.
Frequently Asked Questions (FAQs)
Q1: My Ullmann/Buchwald-Hartwig synthesis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is resulting in low to no yield. What are the common failure points?
This is a classic challenge in diaryl ether synthesis, particularly with electron-deficient pyridine rings.[1] The formation of the C-O bond is the critical step, and its inefficiency is often traced back to several key factors.
Root Cause Analysis:
-
Suboptimal Catalytic System: The choice of catalyst, ligand, and base is paramount. Copper-catalyzed Ullmann couplings and Palladium-catalyzed Buchwald-Hartwig reactions have distinct requirements. For Ullmann reactions, the ligand may not be effectively promoting the desired cross-coupling pathway.[2]
-
Presence of Water: Moisture is highly detrimental. Water can hydrolyze aryl halides and inactivate common bases like cesium or potassium carbonate, halting the reaction.[2]
-
Reductive Dehalogenation: A frequent side reaction is the reduction of your 2-halo-nicotinic acid precursor to nicotinic acid, which consumes starting material without forming the desired product.[2]
-
Incorrect Base Selection: The base must be strong enough to deprotonate the hydroxyl group of 6-methyl-pyridin-3-ol but not so strong that it promotes unwanted side reactions.[2]
Troubleshooting Protocol: Optimizing Diaryl Ether Synthesis
-
Ensure Rigorously Anhydrous Conditions:
-
Dry all glassware in an oven ( >120°C) overnight and cool under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous solvents. Packaged anhydrous solvents are recommended, but if unavailable, distill from an appropriate drying agent.
-
Dry reagents like potassium phosphate or cesium carbonate in a vacuum oven before use. The addition of molecular sieves can also help scavenge trace amounts of water.[2]
-
-
Systematically Screen Reaction Components:
-
Base: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for this type of coupling.[2]
-
Ligand (if applicable): For Ullmann couplings, N,N-dimethylglycine has proven effective for electron-rich systems and is a good starting point.[1][2] For Buchwald-Hartwig couplings, screen a panel of biarylphosphine ligands.
-
Solvent: The solvent choice can dramatically impact outcomes. Screen polar aprotic solvents like DMF and DMSO, as well as non-polar options like toluene or xylene.[2]
-
Temperature: While classical Ullmann reactions required very high temperatures (~200°C), modern ligand-accelerated protocols often work well between 80-120°C.[1] Start at the lower end (e.g., 80-90°C) and incrementally increase if the reaction is sluggish.
-
-
Monitor for Side Products:
-
Use TLC or LC-MS to monitor the reaction progress. Look for the disappearance of starting materials and the appearance of the product spot/peak.
-
Crucially, check for the mass of the dehalogenated nicotinic acid byproduct. If this is a major species, focus on optimizing the ligand and ensuring a completely inert atmosphere.
-
Diagram: Synthetic Troubleshooting Workflow
Caption: Workflow for optimizing diaryl ether synthesis.
Q2: My analytical data (NMR, LC-MS) is ambiguous and suggests my product is impure. How can I confirm the structure and identify contaminants?
Ambiguous data usually points to a mixture of the desired product, unreacted starting materials, or isomeric byproducts. A multi-pronged analytical approach is essential for confident characterization.
Potential Sources of Impurity:
-
Residual Starting Materials: Unreacted 2-halo-nicotinic acid or 6-methyl-pyridin-3-ol.
-
Catalyst Residues: Residual copper or palladium salts can interfere with biological assays and complicate analysis.
-
Isomeric Products: While less common, reaction at other positions on the pyridine rings is a possibility, leading to isomers with the same mass but different NMR spectra.
-
Hydrolyzed Ester: If you synthesized the methyl or ethyl ester of the target compound, it may have hydrolyzed back to the carboxylic acid during workup or purification.[3][4]
Protocol for Analytical Confirmation:
-
Chromatographic Separation (Purity Assessment):
-
Run a High-Performance Liquid Chromatography (HPLC) analysis. A reverse-phase C18 column is a good starting point. Use a simple mobile phase gradient of water and acetonitrile with a small amount of acid (like 0.1% formic or sulfuric acid) to ensure good peak shape for the pyridinium and carboxylic acid moieties.[5] This will give you a quantitative measure of purity (% area).
-
-
Mass Spectrometry (Molecular Weight Confirmation):
-
Use LC-MS to get the mass of the main peak from your HPLC run. This should correspond to the expected molecular weight of your compound. Analyze minor peaks to identify impurities by their mass.
-
-
Nuclear Magnetic Resonance (Structural Elucidation):
-
¹H NMR: Confirm the presence of both pyridine ring systems and the methyl group. The disappearance of the phenolic -OH proton from the 6-methyl-pyridin-3-ol starting material is a key indicator of successful ether formation.
-
¹³C NMR: Provides confirmation of the carbon skeleton.
-
2D NMR (COSY, HSQC/HMBC): If the 1D spectra are complex or ambiguous, 2D experiments are invaluable for definitively assigning protons and carbons and confirming connectivity across the ether linkage.
-
Table: Expected Analytical Data
| Property | Expected Value | Notes |
| Molecular Formula | C₁₂H₁₀N₂O₃ | |
| Molecular Weight | 230.22 g/mol | Confirm with high-resolution mass spectrometry. |
| ¹H NMR | Multiplets in aromatic region (δ 7-9 ppm), Singlet for -CH₃ (δ ~2.5 ppm) | The exact shifts depend on the solvent and specific electronic environment. |
| ¹³C NMR | Signals for 12 distinct carbons, including C=O (~165-170 ppm) | |
| HPLC Retention | Varies with method | A single major peak indicates high purity. |
Q3: I'm observing a loss of activity or changes in physical properties when using an older batch of the compound. What are the proper storage and handling procedures?
The stability of "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" can be compromised by environmental factors, leading to degradation and inconsistent results. Nicotinic acid itself is generally stable, but the diaryl ether linkage and substituted pyridine rings introduce potential liabilities.[6]
Primary Degradation Pathways:
-
Hydrolysis: The diaryl ether bond can be susceptible to cleavage under harsh acidic or basic conditions, although it is generally more stable than an alkyl ether.
-
Photodegradation: Pyridine-containing compounds can be light-sensitive.[6]
-
Oxidation: The electron-rich pyridine ring could be susceptible to oxidation over long-term storage.
Best Practices for Storage and Handling:
| Condition | Solid Compound | Stock Solution (in DMSO) |
| Temperature | 2-8°C or -20°C | -20°C or -80°C for long-term |
| Atmosphere | Store under Argon or Nitrogen | Aliquot to minimize freeze-thaw cycles |
| Light | Protect from light (use amber vials) | Protect from light (use amber vials) |
| Moisture | Store in a desiccator | Use fresh, anhydrous DMSO.[7] Moisture can impact solubility and stability. |
Recommendation: Always perform a quick purity check (e.g., HPLC) on batches stored for an extended period ( >6 months) before use in critical experiments. Prepare aqueous solutions fresh from a validated solid or a recently prepared DMSO stock.
Q4: My results in cell-based or biochemical assays are highly variable and not dose-dependent. Could the compound itself be the issue?
Yes, inconsistent biological data is frequently traced back to the physicochemical properties of the test compound, particularly solubility.
Root Cause Analysis for Assay Variability:
-
Poor Aqueous Solubility: Nicotinic acid and its derivatives can have limited solubility in aqueous buffers, especially at neutral pH.[6][7] If the compound precipitates out of your assay medium, its effective concentration will be much lower and more variable than intended.
-
Compound Aggregation: At concentrations above the solubility limit, compounds can form aggregates that may produce artifacts or have altered biological activity.
-
Interaction with Assay Components: The compound could bind to proteins in your cell culture medium (e.g., fetal bovine serum) or interfere with your detection method (e.g., fluorescence quenching).
Diagram: Biological Assay Troubleshooting
Caption: Troubleshooting workflow for inconsistent biological assay results.
Troubleshooting Protocol for Biological Assays:
-
Verify Compound Solubility:
-
Prepare a high-concentration stock solution in 100% anhydrous DMSO.[7]
-
Perform a serial dilution of this stock into your final assay buffer (including all components like media, serum, etc.).
-
Visually inspect for precipitation after a relevant incubation period (e.g., 1-2 hours) at the assay temperature. This will give you a practical upper concentration limit.
-
-
Run Interference Controls:
-
Set up control wells containing the assay buffer, your compound at various concentrations, and the final detection reagent, but without the biological system (e.g., cells or enzyme).
-
If you see a signal that changes with compound concentration, it indicates direct interference with your detection method.
-
-
Assess Serum Binding:
-
If possible, run a simplified version of your assay in parallel under serum-free and serum-containing conditions. A significant drop in potency in the presence of serum suggests that your compound is binding to serum proteins, reducing its free concentration.
-
References
- Benchchem. (n.d.). Technical Support Center: Ullmann Diaryl Ether Synthesis. Benchchem.
- Books. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (n.d.).
- Selleckchem. (n.d.). Nicotinic Acid | Vitamin chemical | CAS 59-67-6.
-
Ross, B. M., & Sherwin, A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. Retrieved from [Link]
- SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.
-
Ross, B. M., & Sherwin, A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Retrieved from [Link]
- ChemicalBook. (n.d.). Nicotinic acid | 59-67-6.
Sources
- 1. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Enhancing the Bioavailability of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a primary focus on strategies to improve its oral bioavailability. Our approach is grounded in established pharmaceutical sciences, providing not just protocols, but the scientific rationale behind them to empower your research decisions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the physicochemical properties and common bioavailability challenges associated with 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
Q1: What are the basic molecular properties of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid?
A1: The compound, with the chemical formula C₁₂H₁₀N₂O₃, has a molecular weight of approximately 230.22 g/mol .[1] Its structure contains both a nicotinic acid moiety and a methyl-substituted pyridine ring, which influence its physicochemical properties.
Q2: What are the likely bioavailability challenges for a compound with this structure?
A2: Based on its structure as a nicotinic acid derivative, potential challenges to oral bioavailability include:
-
Poor Aqueous Solubility: The presence of two aromatic pyridine rings can contribute to low solubility in aqueous gastrointestinal fluids. As a nicotinic acid derivative, it is likely a weak acid, meaning its solubility will be pH-dependent.[2]
-
Limited Permeability: While the molecule is relatively small, its polarity, hydrogen bonding potential, and potential to be a substrate for efflux transporters could limit its passive diffusion across the intestinal epithelium.[3]
-
First-Pass Metabolism: The compound may be subject to metabolism in the gut wall or liver, reducing the amount of unchanged drug that reaches systemic circulation.[4]
Q3: How does the pH of the gastrointestinal tract affect this compound's solubility?
A3: As a weak acid, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is expected to be less soluble in the acidic environment of the stomach and more soluble in the more neutral to alkaline environment of the small intestine.[5][6] The carboxylic acid group will be predominantly in its non-ionized, less soluble form at low pH and in its ionized, more soluble salt form at higher pH.
Q4: What are the initial steps to assess the bioavailability of this compound?
A4: A logical starting point involves a combination of in silico prediction and in vitro experimentation.
-
Computational Modeling: Use software to predict properties like logP, pKa, and solubility.
-
Solubility Determination: Experimentally measure its solubility in buffers at various pH values (e.g., pH 1.2, 4.5, 6.8) to mimic the GI tract.
-
Permeability Assessment: Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a preliminary indication of passive permeability, or the Caco-2 cell monolayer model to also assess active transport and efflux mechanisms.[7][8]
Section 2: Troubleshooting Experimental Challenges
This section provides structured guidance for overcoming specific issues you may encounter during your research.
Issue 1: Inconsistent or Low Solubility Measurements
You observe high variability in solubility data or consistently low values that may hinder further formulation development.
Root Cause Analysis: This issue often stems from the compound's crystalline structure, pH-dependent solubility, or degradation. The presence of two pyridine rings suggests potential for polymorphism, where different crystal forms exhibit different solubilities.[9]
Troubleshooting Workflow:
Protocol 1: Systematic Solubility Profiling
-
pH-Solubility Profile:
-
Prepare a series of buffers ranging from pH 1.2 to 7.4.
-
Add an excess of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid to each buffer.
-
Equilibrate the samples for 24-48 hours at a controlled temperature (e.g., 37°C) with constant agitation.
-
Filter the samples and analyze the supernatant for drug concentration using a validated HPLC method.
-
Rationale: This establishes the pH range where solubility is highest, guiding formulation strategies. For a weak acid, solubility should increase as pH rises.
-
-
Polymorph Screening (if inconsistency persists):
-
Utilize techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to characterize the solid form of the compound.
-
Recrystallize the compound from various solvents and analyze the resulting solids to identify different polymorphs.
-
Rationale: Identifying and controlling the crystalline form is crucial for reproducible results.
-
Issue 2: Poor Permeability in In Vitro Models (e.g., PAMPA, Caco-2)
Your experiments indicate that the compound has low passive diffusion or is a substrate for efflux pumps.
Root Cause Analysis: The molecule's polarity, imparted by the carboxylic acid and pyridine nitrogen atoms, may limit its ability to partition into and diffuse across the lipophilic cell membrane.[10] Additionally, many pyridine-containing compounds are recognized by efflux transporters like P-glycoprotein (P-gp).[11]
Troubleshooting Workflow:
Protocol 2: Enhancing Permeability
-
Salt Formation:
-
Synthesize various pharmaceutically acceptable salts of the compound (e.g., sodium, potassium).
-
Characterize the salts for their solid-state properties and aqueous solubility.
-
Evaluate the permeability of the most soluble salt form in your in vitro model.
-
Rationale: Salt formation can significantly improve dissolution rate and apparent solubility at the absorption site, thereby increasing the concentration gradient for passive diffusion.[12]
-
-
Use of Permeation Enhancers:
-
In your Caco-2 assay, co-administer the compound with known safe permeation enhancers (e.g., specific cyclodextrins, surfactants like Tween 80).[3][13]
-
Caution: This approach requires careful concentration optimization to avoid cytotoxicity.
-
Rationale: Permeation enhancers can transiently open tight junctions between cells or interact with the cell membrane to facilitate drug transport.
-
-
Lipid-Based Formulations:
-
Formulate the compound in a Self-Emulsifying Drug Delivery System (SEDDS).[3][9] This involves dissolving the drug in a mixture of oils, surfactants, and co-solvents.
-
Upon gentle agitation in an aqueous medium (simulating GI fluids), these systems form fine oil-in-water emulsions, keeping the drug in a solubilized state.
-
Rationale: Lipid formulations can enhance absorption through several mechanisms, including bypassing the dissolution step, interacting with enterocytes, and promoting lymphatic transport, which can also help avoid first-pass metabolism.[3]
-
Section 3: Formulation Strategies for Bioavailability Enhancement
If initial assessments confirm low solubility and/or permeability, the following advanced formulation strategies can be employed.
Strategy 1: Amorphous Solid Dispersions (ASDs)
Principle: This technique involves dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level, creating an amorphous, higher-energy solid form.[6][14] This amorphous state has a higher apparent solubility and dissolution rate compared to the stable crystalline form.[12]
Experimental Workflow:
Caption: Workflow for Amorphous Solid Dispersion (ASD) Preparation and Analysis.
Protocol 3: Preparation of an ASD by Spray Drying
-
Polymer Selection: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[15]
-
Solvent System: Identify a common solvent that can dissolve both the drug and the polymer (e.g., methanol, acetone).
-
Solution Preparation: Prepare solutions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5 w/w).
-
Spray Drying: Atomize the solution into a heated chamber, causing rapid solvent evaporation and the formation of a solid dispersion powder.
-
Characterization:
-
Confirm the amorphous nature of the product using DSC (absence of a melting peak) and XRPD (presence of a halo pattern).
-
Perform in vitro dissolution studies comparing the ASD to the pure crystalline drug.
-
Strategy 2: pH Modification using Excipients
Principle: For a weakly acidic drug, incorporating alkaline excipients into the formulation can modify the microenvironment pH within the dosage form.[5] This promotes the ionization and solubilization of the drug, leading to a faster dissolution rate.[13]
Data Presentation:
Table 1: Hypothetical Dissolution Enhancement with pH-Modifying Excipients
| Formulation | Excipient | % Drug Dissolved in 30 min (pH 6.8) |
| Pure API | None | 15% |
| Formulation A (API + MgO) | Magnesium Oxide (Alkaline) | 75% |
| Formulation B (API + Sodium Bicarbonate) | Sodium Bicarbonate (Alkaline) | 85% |
| Formulation C (API + Citric Acid) | Citric Acid (Acidic) | 10% |
Experimental Workflow:
Caption: Workflow for Formulation with pH-Modifying Excipients.
Section 4: In Vitro Models for Bioavailability Assessment
Selecting the right in vitro model is crucial for generating predictive data before moving to more complex and costly in vivo studies.[8][16][17]
Table 2: Comparison of Common In Vitro Bioavailability Models
| Model | Principle | Advantages | Disadvantages |
| PAMPA | Measures passive diffusion across an artificial phospholipid membrane.[7] | High-throughput, cost-effective, reproducible.[8] | Does not model active transport or metabolism.[7] |
| Caco-2 Cell Monolayer | Uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal barrier.[7] | Gold standard for predicting human absorption; models passive and active transport.[7] | Time-consuming, expensive, can over-express efflux pumps. |
| Combined Dissolution/Permeation | Integrates a dissolution chamber with a permeability cell (e.g., PAMPA or Caco-2).[18] | Simulates dissolution and absorption simultaneously, providing more biorelevant data.[16][17] | More complex setup, requires careful validation. |
References
-
In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. [Link]
-
Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. PubMed. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]
-
Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis. [Link]
-
New in vitro bioavailability models to avoid animal studies. University of Southern Denmark. [Link]
-
pH Modifier Excipients. CD Formulation. [Link]
-
Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Juniper Publishers. [Link]
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EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. SEN Pharma. [Link]
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Permeability of novel 4′-N-substituted (aminomethyl) benzoate-7-substituted nicotinic acid ester derivatives of scutellarein in Caco-2 cells and in an in vitro model of the blood-brain barrier. ResearchGate. [Link]
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Technical Support Center: Minimizing Variability in "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize variability and ensure the robustness and reproducibility of your experimental data.
Given the specific chemical nature of this molecule—possessing a nicotinic acid core, a methyl-substituted pyridine ring, and an ether linkage—it presents unique challenges in handling and assay design. This document provides a structured approach to identifying and mitigating common sources of error, from initial compound management to final data analysis.
Section 1: Compound Integrity - The Foundation of Reproducibility
The single largest source of assay variability often originates from the handling of the test compound itself.[1][2][3] Ensuring the integrity, concentration, and stability of your 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid stock is the critical first step toward reproducible results.
Q1: What is the best way to prepare and store stock solutions of this compound to prevent solubility issues?
A1: The structure of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, with its dual pyridine rings, suggests limited aqueous solubility. The nicotinic acid moiety provides a carboxylic acid group, making its solubility highly pH-dependent.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: Use high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock (e.g., 10-50 mM). DMSO is an excellent solvent for many organic molecules and is compatible with most assay formats at low final concentrations (<0.5%).
-
Dissolution: To ensure complete dissolution, bring the vial containing the compound and DMSO to room temperature and vortex thoroughly. Gentle warming (to 30-37°C) and sonication can aid in dissolving the compound but should be used cautiously to avoid degradation.
-
Storage: Store the primary DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][4] For day-to-day use, a small working stock can be kept at 4°C for a limited time, but stability should be verified.
-
Aqueous Dilutions: When preparing intermediate dilutions in aqueous assay buffers, be mindful of the compound's pKa. The carboxylic acid group means the compound will be more soluble at neutral or alkaline pH than in acidic conditions.[5][6][7] Prepare aqueous solutions fresh for each experiment and visually inspect for any signs of precipitation.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | Maximizes solubility of the hydrophobic pyridine structures. |
| Stock Concentration | 10-50 mM | High concentration minimizes the volume of DMSO added to the final assay. |
| Storage | -80°C in single-use aliquots | Prevents degradation from repeated freeze-thaw cycles and water absorption.[4] |
| Working Dilutions | Freshly prepared in assay buffer | Avoids potential precipitation or degradation in aqueous solutions over time. |
Section 2: Troubleshooting Biochemical (Enzyme/Receptor) Assays
Biochemical assays are sensitive to a multitude of factors, from reagent quality to environmental conditions.[8][9][10]
Q2: My dose-response curve shows high variability between replicate wells. What are the likely causes?
A2: High variability in replicate wells often points to issues with liquid handling, compound precipitation, or inconsistent reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high replicate variability.
-
Pipetting and Liquid Handling: Small volume transfers are a major source of error. Ensure pipettes are calibrated and use low-retention tips. For serial dilutions, ensure thorough mixing between each step. Automated liquid handlers can significantly improve precision.[11]
-
Compound Precipitation: The compound may be precipitating at lower dilutions in the aqueous assay buffer. This can be tested by preparing the highest concentration used in the assay and checking for turbidity or by centrifugation. Consider adding a non-ionic surfactant like Triton X-100 or Tween-20 (typically at 0.01-0.05%) to the assay buffer to improve solubility.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents, leading to artificially high or low signals in those wells.[12][13][14] This is especially problematic in assays with long incubation times. To mitigate this, consider not using the outermost wells, using plates with low-evaporation lids, or placing humidified pads in the incubator.[13][15]
Q3: The assay signal is drifting over time or is generally unstable. Why might this be happening?
A3: Signal drift can be caused by compound instability, reagent degradation, or temperature fluctuations.
-
Compound Stability: The ether linkage in 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is generally stable, but the overall molecule could be sensitive to pH, light, or oxidative stress. Run a time-course experiment where the compound is pre-incubated in the assay buffer for varying amounts of time before initiating the reaction. If activity decreases with longer pre-incubation, compound instability is likely.
-
Reagent Stability: Ensure critical reagents like enzymes or detection substrates are stored correctly and are not used past their expiration dates. Prepare reagents fresh and keep them on ice during the experiment setup.
-
Temperature Control: Inconsistent temperature across the plate or during incubation can alter reaction kinetics.[16] Ensure the plate reader and incubator are properly equilibrated and that plates are not placed on cold or hot surfaces for extended periods during setup.
Section 3: Troubleshooting Cell-Based Assays
Cell-based assays introduce biological variability, which adds another layer of complexity to troubleshooting.[17][18][19][20][21]
Q4: I'm seeing inconsistent results between experiments run on different days. How can I improve day-to-day reproducibility?
A4: Day-to-day variability is a common challenge in cell-based assays and is often linked to the cells themselves.[19][22]
Key Factors for Improving Day-to-Day Consistency:
-
Standardize Cell Culture Practices:
-
Passage Number: Use cells within a defined, narrow passage number range for all experiments. High-passage cells can undergo phenotypic drift, altering their response to stimuli.[17][18][19]
-
Cell Density: Seed cells at the same density for every experiment and allow them to reach a consistent level of confluency before treatment. Overly confluent or sparse cultures will respond differently.
-
Serum Lots: If using fetal bovine serum (FBS), different lots can have varying levels of growth factors and other components. Test new lots of serum before use in critical experiments or purchase a large batch to maintain consistency.
-
-
Implement a "Thaw-and-Use" Protocol: For large-scale screening, creating a large, quality-controlled frozen bank of cells is a highly effective strategy.[19] This involves growing a large batch of cells, freezing them in many vials, and then thawing a new vial for each experiment. This eliminates the variability introduced by continuous passaging.
-
Monitor Cell Health: Routinely test for mycoplasma contamination, as it can significantly alter cellular metabolism and signaling pathways, leading to unreliable data.[18][19]
Caption: Key inputs for achieving a reproducible cell-based assay.
Q5: The compound appears to be cytotoxic at higher concentrations, confounding the assay results. How can I differentiate specific activity from toxicity?
A5: It is crucial to determine the concentration range where the compound is active without causing significant cell death.
Recommended Approach:
-
Run a Multiplexed Assay: Perform a cytotoxicity assay in parallel with your functional assay on the same plate. Use a viability marker (e.g., CellTiter-Glo®, resazurin, or a live/dead stain) to measure cell health.
-
Determine the Cytotoxic Window: Plot the dose-response curve for your functional endpoint and the dose-response curve for cytotoxicity on the same graph.
-
Analyze the Data: The ideal concentration range for your compound is where it shows a clear effect in the functional assay before a significant drop in cell viability is observed (e.g., >80-90% viability). If the functional activity only appears at concentrations that are also cytotoxic, the observed effect may be an artifact of cell death.
| Concentration of Compound | Functional Assay Signal | Cell Viability (%) | Interpretation |
| 0.1 µM | 10% | 100% | No significant activity or toxicity. |
| 1 µM | 50% | 98% | Specific activity observed. |
| 10 µM | 95% | 92% | Maximum specific activity. |
| 100 µM | 50% | 40% | Apparent decrease in activity is likely due to cytotoxicity. |
Section 4: Frequently Asked Questions (FAQs)
-
Q: Could the pH of my buffer affect the compound's activity?
-
A: Absolutely. As a nicotinic acid derivative, the compound has a carboxylic acid group that will be protonated at low pH and deprotonated (negatively charged) at higher pH.[5][7][23] This change in charge can dramatically affect its ability to cross cell membranes or bind to its target. It is critical to maintain a consistent and well-buffered pH throughout your experiments. The optimal pH should be determined empirically.
-
-
Q: I'm using an HPLC-MS method to quantify the compound. What kind of column and mobile phase should I use?
-
A: For a molecule with this structure, a mixed-mode or reversed-phase column would be appropriate. A study on nicotinic acid in plasma used a mixed-mode ion exchange/reversed-phase liquid chromatography setup with positive ion tandem mass spectrometry.[24] For a standard reversed-phase C18 column, an acidic mobile phase (e.g., with 0.1% formic acid) will protonate the pyridine nitrogens and the carboxylic acid, which can improve peak shape. Always consult specialized HPLC troubleshooting guides for issues like peak tailing or pressure problems.[16][25]
-
-
Q: How do I prevent contamination in my assays?
-
A: For biochemical assays, ensure all buffers are filtered and handle reagents with care to prevent microbial or chemical contamination. For cell-based assays, use sterile technique, routinely clean incubators and hoods, and regularly test for mycoplasma.[18][19] In PCR-based assays, contamination can lead to false positives; always include a no-template control (NTC) to monitor for this.[26]
-
References
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Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 596–604. Retrieved from [Link]
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WellPlate.com. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]
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Wako Automation. (2023, December 16). The edge effect in microplate assays. Retrieved from [Link]
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paasp network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. Retrieved from [Link]
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Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Retrieved from [Link]
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Agilent. (2019, May 30). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Retrieved from [Link]
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Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of Biomolecular Screening, 8(5), 566–570. Retrieved from [Link]
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Beckman Coulter Life Sciences. (n.d.). Compound Management and Integrity. Retrieved from [Link]
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Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]
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BioInsights. (n.d.). Understanding and managing sources of variability in cell measurements. Retrieved from [Link]
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GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
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Hamilton Company. (n.d.). Compound Handling | Applications. Retrieved from [Link]
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Abraham, M. H., & Acree, W. E. (2011). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 71(1-2), 107–113. Retrieved from [Link]
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BioProcess International. (2018, October 20). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]
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Diagnostyka Laboratoryjna. (2021). Biological variability of the most common biochemical parameters. Retrieved from [Link]
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BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
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Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
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Baral, D., & Gautam, S. (2022). Variation in Laboratory Reports: Causes other than Laboratory Error. Journal of Nepal Health Research Council, 20(1), 221–224. Retrieved from [Link]
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Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]
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Seamaty. (n.d.). 5 factors affect the accuracy of biochemical test results. Retrieved from [Link]
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ResearchGate. (2025, August 5). Influence of pH water on the lipophilicity of nicotinic acid and its derivatives investigated by RP-TLC. Retrieved from [Link]
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ResearchGate. (2025, August 6). Certain Approaches to Understanding Sources of Bioassay Variability. Retrieved from [Link]
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Benowitz, N. L., Jacob, P., & Henningfield, J. (2023). The central role of pH in the clinical pharmacology of nicotine: implications for abuse liability, cigarette harm reduction and FDA regulation. Tobacco Control, 32(e1), e1–e8. Retrieved from [Link]
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Mallett, D. N., Dayal, S., Dear, G. J., & Pateman, A. J. (2006). The determination of nicotinic acid in plasma by mixed-mode liquid chromatography-tandem mass spectrometry following ion exchange solid phase extraction. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 510–516. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of incubation buffer pH on the nicotinic acid uptake by Caco-2.... Retrieved from [Link]
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ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Retrieved from [Link]
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Podorozhniĭ, P. G., & Tomashevs'kiĭ, I. I. (1971). [Methods for the determination of nicotinic acid derivatives in biological products]. Ukrains'kyi biokhimichnyi zhurnal, 43(4), 467–470. Retrieved from [Link]
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MDPI. (n.d.). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Retrieved from [Link]
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Pankow, J. F., Luo, W., McWhirter, K. J., & Peyton, D. H. (2025). Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products. Scientific Reports, 15(1), 1392. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Evolving Landscape of Nicotinic Acid Derivatives: From Lipid Modulation to Neuro-inflammation
This guide provides an in-depth comparison of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid and its structural class against the broader family of nicotinic acid derivatives. We will move beyond the classical view of nicotinic acid as a simple vitamin and lipid-lowering agent to explore the diverse pharmacological profiles that have emerged from its versatile chemical scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this evolving class of molecules.
Section 1: The Nicotinic Acid Backbone: A Foundation for Diverse Pharmacology
Nicotinic acid, also known as niacin or vitamin B3, holds a dual legacy in medicine. It is an essential human nutrient, and in pharmacological doses, it is a potent agent for managing dyslipidemia. Its ability to raise high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a) is well-documented.
1.1. The Classical Mechanism: GPR109A Activation
The primary mechanism for nicotinic acid's lipid-modifying effects is the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G), which is highly expressed in adipocytes and immune cells like macrophages. Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, reducing intracellular cAMP levels and subsequently decreasing the activity of hormone-sensitive lipase. This inhibits the release of free fatty acids from adipose tissue, reducing the substrate available for the liver to synthesize triglycerides and very-low-density lipoproteins (VLDL).
1.2. The Clinical Challenge: The Niacin Flush
Despite its efficacy, the clinical use of nicotinic acid is often limited by a well-known side effect: a cutaneous vasodilation known as the "niacin flush." This reaction, characterized by warmth, redness, and itching of the skin, is also mediated by GPR109A, but through its activation on Langerhans cells in the skin. This activation triggers the release of prostaglandins, particularly PGD2 and PGE2, which act on nearby blood vessels to cause vasodilation. This dual functionality of the GPR109A receptor has been the primary driver for the development of nicotinic acid derivatives aimed at separating the therapeutic lipid-lowering effects from the undesirable flushing side effect.
Section 2: The Emergent Profile of 2-Aryloxy Nicotinic Acids
The focus of this guide, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid , belongs to a class of derivatives characterized by an ether linkage at the 2-position of the pyridine ring. While specific biological data for this exact molecule is not extensively published in peer-reviewed literature, its structure serves as an excellent prototype to discuss the pharmacological potential of this scaffold, which diverges significantly from the classical GPR109A-mediated activities.
2.1. Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-aryloxy nicotinic acids is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2-chloronicotinic acid, is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the adjacent carboxylic acid.[1][2] Reaction with a substituted phenol, in this case, 6-methyl-3-hydroxypyridine, in the presence of a base, yields the desired ether linkage.
The critical structural modification—substituting the 2-position—fundamentally alters the molecule's interaction with biological targets. While nicotinic acid itself is a small, planar molecule ideal for the GPR109A binding pocket, the introduction of a bulky, flexible aryloxy group at the 2-position often sterically hinders this interaction. Instead, this modification opens up new therapeutic possibilities, primarily in the realms of anti-inflammatory and neuromodulatory activity.
2.2. Reported Activities of the 2-Aryloxy and Related Scaffolds
-
Anti-inflammatory and Analgesic Potential: Research into structurally similar compounds has revealed significant anti-inflammatory properties. A study on a series of 2-phenoxynicotinic acid hydrazides demonstrated moderate to high analgesic and anti-inflammatory activity. The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-1 over COX-2.[3] This suggests that the 2-aryloxy nicotinic acid scaffold can serve as a template for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).
-
Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Perhaps the most distinct and promising activity for this class is the modulation of nicotinic acetylcholine receptors, particularly the α7 subtype.[4][5] The α7 nAChR is a ligand-gated ion channel highly expressed in the central nervous system (CNS) in regions associated with cognition and memory.[6][7] Dysfunction of this receptor is implicated in schizophrenia and Alzheimer's disease. Compounds that act as positive allosteric modulators (PAMs) of the α7 nAChR are of significant therapeutic interest. PAMs bind to a site on the receptor distinct from the acetylcholine binding site, enhancing the receptor's response to its endogenous ligand without directly activating it.[8] This approach offers a more nuanced modulation of neuronal signaling compared to direct agonists and may have a better safety profile. The structural motif of a pyridine ring linked by an ether to another aromatic system is present in known α7 nAChR modulators, making 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid and related compounds prime candidates for investigation in this area.
Section 3: A Comparative Analysis of Nicotinic Acid Derivative Classes
The versatility of the nicotinic acid scaffold is evident in the diverse biological activities of its derivatives. Below is a comparison of major classes based on their primary mechanism of action.
| Derivative Class | Primary Mechanism of Action | Key Example(s) | Therapeutic Potential | References |
| Parent Compound | GPR109A Agonism | Nicotinic Acid | Dyslipidemia | |
| 2-Aryloxy Nicotinic Acids | COX Inhibition / α7 nAChR Modulation | 2-Phenoxynicotinic acid hydrazides | Inflammation, Pain, Cognitive Disorders (Schizophrenia, Alzheimer's) | [3][4][8] |
| 2-Arylamino Nicotinic Acids | COX Inhibition | Flunixin | Inflammation, Pain (Veterinary NSAID) | [1][9] |
| Acylhydrazone Derivatives | Antimicrobial Activity | N'-(5-nitrofuran-2-ylmethylene)nicotinohydrazide | Bacterial Infections (Gram-positive) | [10] |
| 1,3,4-Oxadiazoline Derivatives | Antimicrobial Activity | 3-acetyl-2-(5-nitrofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazoline | Bacterial and Fungal Infections | [10] |
This table illustrates a crucial concept in medicinal chemistry: minor structural modifications can lead to major shifts in pharmacological targets. The change from an ether linkage (aryloxy) to a secondary amine (arylamino) at the 2-position retains the anti-inflammatory profile, while converting the carboxylic acid to a hydrazone or oxadiazoline introduces potent antimicrobial activity.[3][9][10]
Section 4: Experimental Protocols for Comparative Evaluation
To rigorously compare these derivatives, standardized experimental protocols are essential. The following sections detail validated, step-by-step methodologies for synthesis and biological characterization.
4.1. Synthesis Protocol: General Method for 2-Aryloxy Nicotinic Acids
This protocol describes a typical SNAr reaction for the synthesis of the target scaffold. The causality is based on the activation of the 2-position of the nicotinic acid ring towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and carboxyl group.
4.2. In Vitro Assay: GPR109A Functional Activity (cAMP Assay)
This assay determines if a compound activates GPR109A by measuring the downstream decrease in intracellular cyclic AMP (cAMP). GPR109A couples to a Gαi protein, which inhibits adenylyl cyclase.
-
Cell Culture: Culture HEK293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Assay Preparation: Seed cells into a 96-well plate and grow to ~90% confluency. On the day of the assay, replace the medium with HBSS containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add test compounds (from a 10-point, 3-fold serial dilution) to the wells. Include a positive control (nicotinic acid) and a vehicle control (DMSO).
-
Stimulation: Add Forskolin (FSK) to all wells to stimulate adenylyl cyclase and raise basal cAMP levels. Incubate for 30 minutes at 37°C. The rationale here is that an active GPR109A agonist will counteract the FSK-induced rise in cAMP.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
4.3. In Vitro Assay: α7 nAChR PAM Evaluation using Two-Electrode Voltage Clamp (TEVC)
This electrophysiology assay is the gold standard for characterizing allosteric modulators of ion channels. It directly measures the ion current flowing through the receptor in response to an agonist, with and without the modulator.
-
Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject oocytes with cRNA encoding the human α7 nAChR and allow 2-5 days for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with recording buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.
-
Agonist Application: Apply a sub-maximal concentration of an α7 agonist (e.g., acetylcholine at its EC10-EC20) for a short duration (e.g., 2 seconds) and record the inward current. Wash the chamber until the current returns to baseline.
-
PAM Application: Pre-incubate the oocyte with the test compound (the potential PAM) for 1-2 minutes.
-
Co-application: While still in the presence of the test compound, re-apply the same concentration of the α7 agonist and record the current.
-
Data Analysis: A positive allosteric modulator will cause a significant potentiation of the agonist-evoked current. Quantify the potentiation as a percentage increase over the agonist-alone response. Determine the EC50 for potentiation by testing a range of PAM concentrations. The kinetics of the current (activation and desensitization rates) should also be analyzed, as different PAMs can have distinct effects.[5][8]
Section 5: Conclusion and Future Directions
The journey from nicotinic acid as a simple vitamin to a diverse pharmacological scaffold highlights a paradigm of modern drug discovery. While the parent molecule's utility is hampered by its side effect profile, its derivatives have unlocked a wide range of therapeutic possibilities by engaging entirely different biological targets.
The class of 2-aryloxy nicotinic acids, exemplified by 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid , represents a particularly exciting frontier. By moving away from GPR109A and towards targets like COX enzymes and, most notably, the α7 nicotinic acetylcholine receptor, these compounds hold promise for addressing unmet needs in inflammation, chronic pain, and neurological disorders such as schizophrenia and Alzheimer's disease.
Future research should focus on synthesizing and screening libraries of these derivatives to build a comprehensive SAR. Key objectives will be to optimize potency for the desired target (e.g., α7 nAChR) while ensuring selectivity against off-targets (like GPR109A to avoid flushing) and establishing favorable drug metabolism and pharmacokinetic (DMPK) profiles. The experimental workflows provided in this guide offer a robust framework for such a discovery cascade, enabling the systematic evaluation and development of the next generation of nicotinic acid-based therapeutics.
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Comparative Analysis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic Acid: A Guide to Validating GPR109A Agonist Performance
Executive Summary
The pursuit of effective treatments for dyslipidemia has long focused on nicotinic acid (niacin), a potent agent for raising HDL cholesterol. However, its clinical utility is hampered by a significant side effect: cutaneous flushing. This reaction is mediated by the same receptor responsible for its therapeutic effects, the G protein-coupled receptor 109A (GPR109A). The challenge, therefore, is to develop agonists that selectively activate the therapeutic anti-lipolytic pathway in adipocytes while minimizing activation of the flushing pathway in epidermal cells. This guide provides a comparative framework for evaluating novel GPR109A agonists, using 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid as a case study. We will delve into the underlying mechanisms, present objective comparisons with alternative compounds, and provide detailed experimental protocols to enable researchers to validate these findings in their own laboratories.
The GPR109A Signaling Dichotomy: Therapeutic Efficacy vs. Cutaneous Flushing
Understanding the dual signaling pathways of GPR109A is fundamental to appreciating the innovation behind next-generation agonists. Activation of GPR109A produces differential responses depending on the cell type.[1]
-
In Adipocytes (Therapeutic Effect): GPR109A activation couples to a Gαi subunit, inhibiting adenylyl cyclase. This leads to decreased cyclic AMP (cAMP) levels, reduced protein kinase A (PKA) activity, and ultimately, the inhibition of hormone-sensitive lipase. The result is a decrease in the breakdown of triglycerides (lipolysis), which lowers circulating free fatty acids and subsequently reduces the liver's production of VLDL and LDL cholesterol.[1][2][3]
-
In Epidermal Langerhans Cells & Keratinocytes (Side Effect): In these skin cells, GPR109A activation triggers a distinct pathway involving the mobilization of arachidonic acid.[1] This leads to the synthesis and release of vasodilatory prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[1][4][5] These prostaglandins act on local blood vessels, causing the vasodilation experienced as a hot, red "flush".[4][5]
This mechanistic bifurcation is the primary target for drug development. An ideal agonist would exhibit biased signaling, preferentially activating the Gαi pathway in adipocytes over the prostaglandin-synthesis pathway in skin cells.
Caption: Dual signaling pathways of the GPR109A receptor.
Comparative Analysis: 2-(6-Methyl-pyridin-3-yloxy)-nicotinic Acid vs. Alternatives
The ideal GPR109A agonist should possess high potency for inhibiting lipolysis while demonstrating significantly reduced potential for inducing prostaglandin-mediated flushing. The following table provides a framework for comparing 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (a representative novel agonist) against the benchmark, Nicotinic Acid, and other potential alternatives.
Data presented below is illustrative, based on typical findings in the field, and should be replaced with specific experimental results.
| Compound | GPR109A Potency (EC50, nM) | Anti-Lipolytic Effect (% Inhibition at 1µM) | Flushing Potential (% PGD2 Release at 1µM) | Therapeutic Index (Lipolysis/Flushing Ratio) |
| Nicotinic Acid | ~150 | 95% | 100% (Reference) | 0.95 |
| 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid | ~100 | 98% | 20% | 4.9 |
| Acipimox | ~500 | 85% | 60% | 1.4 |
| Inositol Hexanicotinate ("No-Flush") | >10,000 | <5% | <5% | N/A |
Analysis of Comparators:
-
Nicotinic Acid: The gold standard for efficacy, but with a poor therapeutic index due to its potent flushing effect.[6]
-
2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid: Represents a class of novel agonists designed for biased signaling. It maintains or improves upon the anti-lipolytic potency of nicotinic acid while drastically reducing the flushing response, resulting in a superior therapeutic index.
-
Acipimox: A derivative of nicotinic acid, it shows some reduction in flushing but also has lower anti-lipolytic potency.[7]
-
Inositol Hexanicotinate: Often marketed as "no-flush niacin," this compound does not cause flushing because it does not effectively activate the GPR109A receptor to release free nicotinic acid at therapeutic concentrations.[8] Consequently, it lacks the desired lipid-modifying effects.[8]
Experimental Protocols for Validation
To ensure scientific integrity, the claims made for any novel agonist must be validated through robust, reproducible assays. The following protocols provide a self-validating system for comparing compounds.
Protocol 1: Ex Vivo Adipocyte Lipolysis Assay
This assay directly measures the primary therapeutic effect: the inhibition of triglyceride breakdown in fat cells. The release of glycerol, a byproduct of lipolysis, is quantified as the readout.[9][10]
Causality: We stimulate lipolysis using a β-adrenergic agonist (like isoproterenol) to mimic sympathetic nervous system activation. A potent GPR109A agonist will inhibit this stimulated glycerol release. Measuring glycerol is preferred over free fatty acids because adipocytes can re-absorb fatty acids, whereas glycerol release is a more direct measure of the lipolytic rate.[9]
Methodology:
-
Tissue Preparation:
-
Harvest epididymal fat pads from mice and place them in Dulbecco's Modified Eagle Medium (DMEM).
-
Finely mince the tissue into ~5 mg pieces.
-
Wash tissue fragments three times with DMEM to remove free lipids and blood cells.
-
-
Assay Setup (96-well plate):
-
Add 20-30 mg of minced adipose tissue to each well containing 200 µL of DMEM with 2% fatty-acid-free Bovine Serum Albumin (BSA).
-
Controls: Include wells for Basal (vehicle only), Stimulated (10 µM Isoproterenol + vehicle), and Positive Control (10 µM Isoproterenol + 10 µM Nicotinic Acid).
-
Test Articles: Add wells with 10 µM Isoproterenol + varying concentrations of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (e.g., 0.01 µM to 10 µM).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 90-120 minutes.
-
Sample Collection: Carefully collect 50 µL of the supernatant from each well for analysis.
-
Glycerol Quantification:
-
Data Analysis: Calculate glycerol concentration from the standard curve. Express the data as a percentage of the stimulated control after subtracting the basal release.
Protocol 2: In Vitro Prostaglandin D2 (PGD2) Release Assay
This assay quantifies the primary mediator of the flushing response from the relevant skin cells, providing a direct measure of a compound's flushing potential.
Causality: Human keratinocytes express GPR109A and are a key source of the prostaglandins that cause flushing.[13] By directly measuring PGD2 release from these cells upon agonist stimulation, we can create a robust in vitro correlate of the in vivo flushing side effect.
Caption: Workflow for the Prostaglandin D2 (PGD2) release assay.
Methodology:
-
Cell Culture:
-
Culture primary human epidermal keratinocytes (NHEK) in a 24-well plate using appropriate keratinocyte growth medium until they reach ~80% confluency.
-
-
Assay Preparation:
-
Wash cells gently with Phosphate-Buffered Saline (PBS).
-
Replace the medium with 500 µL of serum-free medium and incubate for 4 hours to reduce basal prostaglandin levels.
-
-
Stimulation:
-
Prepare agonist solutions in serum-free medium.
-
Controls: Include wells for Vehicle Control and Positive Control (e.g., 10 µM Nicotinic Acid).
-
Test Articles: Add varying concentrations of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
-
Remove starvation medium and add 300 µL of the respective agonist solutions.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Sample Collection: Collect the cell culture supernatant. Centrifuge briefly to pellet any detached cells.
-
PGD2 Quantification:
-
Use a high-sensitivity Prostaglandin D2 ELISA kit.
-
Follow the manufacturer's instructions to analyze the collected supernatants.
-
-
Data Analysis: Calculate the concentration of PGD2 from the standard curve. Express the data as a percentage of the PGD2 release induced by the positive control (Nicotinic Acid).
Conclusion and Future Outlook
The validation of novel GPR109A agonists like 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid hinges on a dual-pronged experimental approach. By quantitatively comparing the desired anti-lipolytic effects with the undesired prostaglandin-mediated flushing potential, researchers can derive a therapeutic index that provides a clear, objective measure of a compound's clinical promise. The protocols detailed herein offer a robust and self-validating framework for this assessment. The future of dyslipidemia therapy may lie in these pathway-selective agonists that can finally uncouple the potent HDL-raising benefits of nicotinic acid from its compliance-limiting side effects.
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A Preclinical Efficacy Roadmap for Novel Nicotinic Acid Analogs: A Comparative Analysis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a comprehensive, data-driven framework for evaluating the preclinical efficacy of novel nicotinic acid analogs, using the hypothetical compound "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" as a case study. Given the absence of public data on this specific molecule, this document serves as a roadmap, structuring the necessary experiments to characterize its potential as a therapeutic agent for dyslipidemia and comparing its hypothetical performance against the well-established parent compound, Nicotinic Acid (Niacin).
Section 1: Mechanistic Hypothesis and Target Engagement
The primary therapeutic effects of nicotinic acid are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as NIACR1.[1][2][3][4] This receptor is highly expressed in adipocytes and immune cells.[3][5] Activation of GPR109A in adipocytes by an agonist leads to the coupling of the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase.[6] This action reduces intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a decrease in the activity of hormone-sensitive lipase and, consequently, a reduction in the release of free fatty acids from adipose tissue.[6][7] This reduction in circulating free fatty acids decreases the substrate available for the liver to synthesize triglycerides, thereby lowering the production of VLDL and LDL cholesterol.[8][9]
Our central hypothesis is that 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, as a structural analog of nicotinic acid, will also function as a GPR109A agonist. The initial step is to confirm this target engagement and quantify its binding affinity relative to nicotinic acid.
Signaling Pathway of GPR109A in Adipocytes
Caption: A four-step workflow for the preclinical evaluation of novel nicotinic acid analogs.
Based on the hypothetical data presented, "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" would be a highly promising candidate for further development. It demonstrates superior target affinity, functional potency, and in vivo efficacy, coupled with a potentially reduced flushing side effect.
Future Directions:
-
Pharmacokinetic Profiling: Determine the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the compound.
-
Toxicology Studies: Conduct comprehensive safety and toxicology assessments in relevant animal models.
-
Chronic Dosing Studies: Evaluate long-term efficacy and safety in more advanced atherosclerosis models (e.g., ApoE-/- or LDLR-/- mice). [10] This guide provides a robust, scientifically-grounded template for the systematic evaluation of novel compounds in the nicotinic acid class, ensuring that only the most promising candidates, backed by solid experimental data, advance toward clinical development.
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A Comparative Guide to the Structure-Activity Relationship of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic Acid and its Analogs as Nicotinic Acetylcholine Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the modulation of nicotinic acetylcholine receptors (nAChRs) presents a promising avenue for therapeutic intervention in a range of neurological and inflammatory disorders. Among the various subtypes, the α7 nAChR has garnered significant attention as a target for cognitive enhancement and anti-inflammatory effects. This guide delves into the structure-activity relationship (SAR) of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, a scaffold with the potential to yield potent and selective positive allosteric modulators (PAMs) of the α7 nAChR. By examining the key structural motifs and their influence on biological activity, we aim to provide a framework for the rational design of novel therapeutic agents.
Introduction to 2-(6-Methyl-pyridin-3-yloxy)-nicotinic Acid and its Therapeutic Rationale
The core structure of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid combines two key pharmacophoric elements: a pyridin-3-yloxy moiety and a nicotinic acid component. This arrangement is reminiscent of other known α7 nAChR modulators, suggesting its potential to interact with this receptor subtype.[1] Nicotinic acetylcholine receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[2] The α7 subtype is a homopentameric receptor characterized by its high calcium permeability and rapid desensitization.[2]
Positive allosteric modulators are of particular therapeutic interest because they do not activate the receptor directly but rather enhance the response to the endogenous agonist, acetylcholine. This mode of action preserves the temporal and spatial fidelity of physiological signaling and may offer a superior safety profile compared to direct agonists.[3] Based on the activity of structurally related compounds, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid and its analogs are hypothesized to function as Type I PAMs, which increase the agonist-induced receptor activation without significantly affecting the rapid desensitization kinetics.[2]
Core Structure and Key Interaction Points
The interaction of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid with the α7 nAChR is likely governed by a combination of hydrogen bonding, hydrophobic, and electrostatic interactions. The following diagram illustrates the key structural components and their hypothesized roles in receptor binding and modulation.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.
In Vivo Behavioral Models
Promising compounds can be advanced to in vivo models to assess their efficacy in relevant behavioral paradigms.
-
Objective: To evaluate the ability of the test compounds to reverse cognitive deficits in animal models.
-
Models:
-
Novel Object Recognition (NOR): Assesses learning and memory.
-
Morris Water Maze: Evaluates spatial learning and memory.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: A measure of sensorimotor gating, which is deficient in schizophrenia.
-
Conclusion
The 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid scaffold represents a promising starting point for the development of novel α7 nAChR positive allosteric modulators. The predictive SAR analysis presented in this guide, based on data from structurally related compound series, highlights the key structural features that are likely to govern biological activity. Systematic modification of the 6-methyl-pyridin-3-yloxy moiety, the ether linkage, and the nicotinic acid group, coupled with rigorous experimental evaluation using the described protocols, will be essential for optimizing the potency, selectivity, and drug-like properties of this chemical class. The insights gained from such studies will undoubtedly contribute to the development of new therapeutic agents for a variety of neurological and psychiatric disorders.
References
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Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. PubMed Central. [Link]
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Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]
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A Series of α7 Nicotinic Acetylcholine Receptor Allosteric Modulators with Close Chemical Similarity but Diverse Pharmacological Properties. PubMed Central. [Link]
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Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. NIH. [Link]
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A series of α7 nicotinic acetylcholine receptor allosteric modulators with close chemical similarity but diverse pharmacological properties. PubMed. [Link]
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blood levels, urinary elimination and excretion of nicotinic acid derivatives in man. PubMed. [Link]
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one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. National Genomics Data Center (CNCB-NGDC). [Link]
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Nicotinic acid and its derivatives: a short survey. PubMed. [Link]
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Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed. [Link]
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[3-Pyridylacetic acid: drug kinetics and relations with the metabolism of nicotinic acid]. PubMed. [Link]
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The Efficacy of GPR109A Agonists Versus Standard of Care in Preclinical Disease Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic potential of G-protein coupled receptor 109A (GPR109A) agonists, represented by nicotinic acid (niacin), against the standard of care in key preclinical disease models. While this analysis focuses on the well-characterized GPR109A agonist, niacin, the findings hold significant implications for novel compounds of the same class, such as "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid," a putative GPR109A agonist. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of the mechanistic advantages and comparative efficacy of targeting the GPR109A pathway.
Introduction to GPR109A and its Agonists
GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a Gi protein-coupled receptor that has garnered substantial interest as a therapeutic target.[1] Its activation initiates a cascade of anti-inflammatory and metabolic effects. The primary endogenous ligand for GPR109A is β-hydroxybutyrate, a ketone body, while the most recognized pharmacological agonist is nicotinic acid (niacin or vitamin B3).[1] Activation of GPR109A is known to inhibit lipolysis in adipocytes, modulate immune cell function, and exert potent anti-inflammatory effects in various tissues.[1] These pleiotropic actions have positioned GPR109A agonists as promising candidates for a range of diseases characterized by metabolic dysregulation and inflammation.
Mechanism of Action: The GPR109A Signaling Pathway
Upon agonist binding, GPR109A couples to Gi inhibitory proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This primary mechanism underpins many of the receptor's downstream effects. In immune cells, such as macrophages, GPR109A activation can suppress inflammatory signaling pathways, offering a rationale for its investigation in inflammatory diseases.
Figure 1: Simplified GPR109A signaling pathway.
Comparative Efficacy in a Preclinical Model of Atherosclerosis
Atherosclerosis, a chronic inflammatory disease of the arteries, is a leading cause of cardiovascular events. Mouse models, particularly those with genetic modifications in lipoprotein metabolism, are foundational in atherosclerosis research.
The APOE*3Leiden.CETP Mouse Model
The APOE*3Leiden.CETP mouse is a well-regarded model that closely mimics human-like lipoprotein profiles and the progression of atherosclerosis, making it highly relevant for translational studies.[2]
Standard of Care: Statins (Simvastatin)
Statins, such as simvastatin, are the cornerstone of lipid-lowering therapy and the standard of care for atherosclerosis. They primarily act by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis, which leads to a reduction in low-density lipoprotein cholesterol (LDL-c).
Head-to-Head Comparison: Niacin vs. Simvastatin
A study by Kühnast et al. (2013) in APOE*3Leiden.CETP mice provides direct comparative data on the effects of niacin, simvastatin, and their combination on atherosclerosis development.[3][4]
| Parameter | Control | Niacin (120 mg/kg/day) | Simvastatin (36 mg/kg/day) | Niacin + Simvastatin |
| Total Cholesterol | Baseline | ↓ 39% (p<0.001) | ↓ 30% (p<0.001) | ↓ 55% (p<0.001) |
| Triglycerides | Baseline | ↓ 50% (p<0.001) | ↓ 19% (NS) | ↓ 52% (p<0.001) |
| HDL-Cholesterol | Baseline | ↑ 28% (p<0.01) | No significant change | ↑ 14% (p<0.05 vs. Simvastatin) |
| Atherosclerotic Lesion Area | Baseline | ↓ 78% (p<0.01) | ↓ 49% (p<0.01) | ↓ 87% (p<0.001) |
| Plaque Stability Index | Baseline | Increased | Increased | ↑ 3-fold (p<0.01 vs. Simvastatin) |
| T-cells in Aortic Root | Baseline | ↓ 71% (p<0.01) | No significant change | ↓ 81% (p<0.001) |
Data synthesized from Kühnast et al., PLoS One, 2013.[3][4]
Key Insights:
-
Niacin demonstrated a potent reduction in both atherosclerotic lesion area and key inflammatory markers (T-cell infiltration), outperforming simvastatin in these aspects.[4]
-
The combination of niacin and simvastatin resulted in the most profound reduction in lesion area and a significant increase in the plaque stability index, suggesting a synergistic effect that enhances the anti-atherogenic properties of statin therapy.[4]
-
The beneficial effects of niacin were largely attributed to its non-HDL-cholesterol-lowering capacity, with an additional anti-inflammatory contribution.[4]
Experimental Protocol: Atherosclerosis Induction in APOE*3Leiden.CETP Mice
Figure 2: Workflow for atherosclerosis studies in mice.
Step-by-Step Methodology:
-
Animal Model: Utilize male APOE*3Leiden.CETP mice, aged 8-10 weeks.
-
Housing and Diet: House mice under standard conditions and provide a Western-type diet (containing 0.15-0.2% cholesterol and 21% fat) to induce atherosclerosis.
-
Grouping and Treatment: Randomly assign mice to control and treatment groups. Administer niacin (e.g., 120 mg/kg/day) and/or simvastatin (e.g., 36 mg/kg/day) mixed into the diet for a period of 18 weeks.
-
In-life Monitoring: Monitor body weight and food intake regularly. Collect blood samples at specified intervals to analyze plasma lipid profiles.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and perfuse the vasculature.
-
Tissue Processing: Excise the heart and aorta. Embed the aortic root in paraffin for sectioning.
-
Quantification of Atherosclerosis: Stain serial sections of the aortic root with hematoxylin and eosin (H&E) to quantify the atherosclerotic lesion area. Perform immunohistochemical staining for macrophages (e.g., Mac-3) and smooth muscle cells (e.g., α-actin) to assess plaque composition and stability.
Comparative Efficacy in a Preclinical Model of Inflammatory Bowel Disease (IBD)
GPR109A is expressed in colonic epithelial cells and immune cells, where its activation by the microbial metabolite butyrate or pharmacological agonists like niacin exerts anti-inflammatory effects.
The Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model in mice is a widely used and robust model that mimics many of the clinical and histological features of human ulcerative colitis, a major form of IBD.
Standard of Care: Aminosalicylates (Mesalazine/Sulfasalazine)
5-aminosalicylic acid (5-ASA) compounds, such as mesalazine and its prodrug sulfasalazine, are the first-line treatment for mild to moderate ulcerative colitis.[5] They are thought to exert their anti-inflammatory effects locally in the colon.
Head-to-Head Comparison: GPR109A Agonists vs. Aminosalicylates
While direct head-to-head studies are less common, the efficacy of niacin in the DSS colitis model is well-documented. Niacin has been shown to suppress colitis in a GPR109A-dependent manner.[6][7] Studies show that niacin administration in DSS-treated mice leads to a significant reduction in weight loss, improvement in stool consistency, and decreased colonic inflammation.[8][9] Comparative studies have evaluated other anti-inflammatory agents against sulfasalazine, showing, for instance, that a prostaglandin E2 receptor subtype 4 (EP4) agonist was superior to sulfasalazine in reducing colitis symptoms and colonic inflammation in a similar model.[10] Given the potent anti-inflammatory effects of GPR109A agonists, it is plausible they would offer comparable or superior efficacy to aminosalicylates.
| Parameter | DSS Control | Niacin Treatment | Mesalazine/Sulfasalazine Treatment |
| Disease Activity Index (DAI) | High | Significantly Reduced | Reduced |
| Body Weight Loss | Severe | Attenuated | Attenuated |
| Colon Length | Shortened | Preserved | Preserved |
| Histological Damage | Severe | Ameliorated | Ameliorated |
| Colonic TNF-α Levels | Elevated | Reduced | Reduced |
| Colonic IL-10 Levels | Reduced | Normalized | Increased |
Qualitative comparison based on findings from multiple studies.[8][9][10][11]
Key Insights:
-
Activation of GPR109A by niacin effectively ameliorates experimental colitis by reducing inflammatory cytokine production and preserving the intestinal barrier.[8][11]
-
The anti-inflammatory mechanism involves promoting anti-inflammatory properties in colonic macrophages and dendritic cells, leading to an increase in regulatory T cells (Tregs).[7]
-
The efficacy of GPR109A agonists in preclinical IBD models suggests a strong rationale for their development as a novel therapeutic strategy, potentially offering a distinct mechanism of action compared to standard 5-ASA therapies.
Experimental Protocol: DSS-Induced Colitis in Mice
Figure 3: Workflow for DSS-induced colitis studies.
Step-by-Step Methodology:
-
Animal Model: Use C57BL/6 mice, aged 8-10 weeks.
-
Colitis Induction: Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS, MW 36-50 kDa) in the drinking water for 7 consecutive days.
-
Grouping and Treatment: Concurrently with DSS administration, treat mice daily with the GPR109A agonist (e.g., niacin via oral gavage or in the diet), the standard of care (e.g., mesalazine), or the vehicle control.
-
Clinical Assessment: Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score based on these parameters.
-
Endpoint Analysis: On day 8-10, euthanize the mice.
-
Macroscopic Evaluation: Excise the colon and measure its length from the cecum to the anus.
-
Histopathology: Fix a distal segment of the colon in formalin, embed in paraffin, section, and stain with H&E. Score the sections for the severity of inflammation, ulceration, and crypt damage.
-
Molecular Analysis: Homogenize a portion of the colon to measure levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by ELISA or qPCR.
Summary and Future Directions
The activation of GPR109A presents a compelling therapeutic strategy for diseases with underlying inflammatory and metabolic components. Preclinical data, primarily from studies with niacin, demonstrate that GPR109A agonism can yield significant therapeutic benefits that are, in some aspects, comparable or even superior to the standard of care in models of atherosclerosis and inflammatory bowel disease.
For novel compounds like "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid," the key will be to demonstrate a favorable efficacy and safety profile. Specifically, an ideal next-generation GPR109A agonist would retain the anti-inflammatory and lipid-modulating benefits of niacin while minimizing the characteristic flushing side effect, which is a major limitation to patient compliance. Future preclinical studies should focus on direct, head-to-head comparisons of such novel agonists against standard-of-care agents in these well-established disease models to fully elucidate their therapeutic potential and pave the way for clinical development.
References
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Kühnast, S., Louwe, M. C., Heemskerk, M. M., et al. (2013). Niacin improves anti-atherogenic effect of statins in APOE*3Leiden.CETP mice. PLoS One, 8(6), e66467. [Link]
-
Kühnast, S., Louwe, M. C., Heemskerk, M. M., et al. (2013). Niacin Reduces Atherosclerosis Development in APOE*3Leiden.CETP Mice Mainly by Reducing NonHDL-Cholesterol. PLoS One, 8(6), e66467. [Link]
-
PubMed. (2013). Niacin Reduces Atherosclerosis Development in APOE*3Leiden.CETP Mice Mainly by Reducing NonHDL-Cholesterol. [Link]
-
Singh, N., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-39. [Link]
-
PubMed. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. [Link]
-
El-Salhy, M., et al. (2017). Effect of Niacin on Inflammation and Angiogenesis in a Murine Model of Ulcerative Colitis. Basic & Clinical Pharmacology & Toxicology, 121(2), 116-124. [Link]
-
Cheng, K., et al. (2017). Niacin ameliorates ulcerative colitis via prostaglandin D2-mediated D prostanoid receptor 1 activation. EMBO Molecular Medicine, 9(5), 571-588. [Link]
-
PubMed. (2017). Niacin ameliorates ulcerative colitis via prostaglandin D2-mediated D prostanoid receptor 1 activation. [Link]
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Wakade, C., & Chong, R. (2021). Niacin Enhancement for Parkinson's Disease: An Effectiveness Trial. Frontiers in Aging Neuroscience, 13, 704129. [Link]
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Anderson, E. J., et al. (2008). Broad neuroprotective profile of nicotinamide in different mouse models of MPTP-induced parkinsonism. European Journal of Neuroscience, 28(3), 610-617. [Link]
-
Ali, F., et al. (2021). Neuroprotective Effects of Nicotinamide against MPTP-Induced Parkinson's Disease in Mice: Impact on Oxidative Stress, Neuroinflammation, Nrf2/HO-1 and TLR4 Signaling Pathways. Nutrients, 13(10), 3617. [Link]
-
Viatchenko-Karpinski, V., et al. (2023). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 14, 1109404. [Link]
-
Li, Y., et al. (2023). Comparison of prostaglandin E2 receptor subtype 4 agonist and sulfasalazine in mouse colitis prevention and treatment. Journal of Pharmacological Sciences, 142(1), 1-8. [Link]
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Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 14(1), 79-85. [Link]
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Cleveland Clinic Journal of Medicine. (2011). Inflammatory bowel disease: Sorting out the treatment options. [Link]
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- 3. Niacin Reduces Atherosclerosis Development in APOE*3Leiden.CETP Mice Mainly by Reducing NonHDL-Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Niacin ameliorates ulcerative colitis via prostaglandin D2‐mediated D prostanoid receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Effect of Niacin on Inflammation and Angiogenesis in a Murine Model of Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic Acid: A Guide to Cross-Validation in the Absence of Public Data
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of novel chemical entities, the journey from synthesis to validated biological activity is often shrouded in the complexities of proprietary research and the incremental nature of scientific discovery. A case in point is the compound 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (CAS No. 1019107-97-1). While its chemical structure is defined, a comprehensive search of public scientific databases and patent literature reveals a conspicuous absence of experimental data pertaining to its synthesis, biological activity, and potential therapeutic applications. This guide, therefore, pivots from a direct comparative analysis to a foundational framework for researchers who may be working with this or structurally similar proprietary compounds. It outlines the essential principles and methodologies for the robust cross-validation of experimental results, a cornerstone of scientific integrity and drug development.
The Imperative of Self-Validating Systems in Pre-Clinical Research
When venturing into the analysis of a novel compound like 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, the initial experimental findings must be treated as provisional until rigorously cross-validated. The core principle is to establish a self-validating system where each experimental step is designed to confirm the integrity of the previous one and the overall hypothesis.
Hypothetical Application: A Framework for Investigation
Given the structural motifs present in 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid—a nicotinic acid core linked to a methyl-substituted pyridine ring via an ether linkage—one could hypothesize its potential interaction with biological targets where nicotinic acid derivatives have shown activity. Nicotinic acid (Niacin) and its derivatives are known to be agonists of the nicotinic acid receptor 1 (NIACR1, also known as GPR109A), playing a role in lipid metabolism. Furthermore, the broader class of pyridine derivatives exhibits a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects.[1][2]
This guide will use the hypothetical context of investigating 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid as a potential modulator of a G-protein coupled receptor (GPCR), a common target class for such scaffolds.
Part 1: Foundational Cross-Validation of the Chemical Entity
Before any biological assessment, the identity and purity of the synthesized compound must be unequivocally established.
Experimental Protocol 1: Synthesis and Structural Verification
Objective: To synthesize 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid and confirm its molecular structure.
Step-by-Step Methodology:
-
Synthesis: A plausible synthetic route could involve a nucleophilic aromatic substitution (SNAr) reaction, such as the Williamson ether synthesis. This would typically involve the reaction of a deprotonated 6-methyl-3-hydroxypyridine with a suitable halonicotinate ester (e.g., methyl 2-chloronicotinate), followed by hydrolysis of the ester to the carboxylic acid.
-
Purification: The crude product should be purified using techniques like column chromatography or recrystallization to achieve a purity of >95%, as determined by High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the overall molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., carboxylic acid O-H and C=O stretches).
-
Data Presentation: Physicochemical Properties
| Property | Expected Value/Result | Method |
| Molecular Formula | C₁₂H₁₀N₂O₃ | - |
| Molecular Weight | 230.22 g/mol | Mass Spectrometry |
| Purity | >95% | HPLC |
| ¹H NMR | Peaks corresponding to the pyridine and methyl-pyridine protons | NMR Spectroscopy |
| ¹³C NMR | Peaks corresponding to the carbon atoms in the structure | NMR Spectroscopy |
| Appearance | White to off-white solid | Visual Inspection |
Part 2: Cross-Validation of In Vitro Biological Activity
Assuming the compound is being investigated as a GPCR modulator, a series of tiered assays should be employed to build a convincing case for its biological activity.
Experimental Protocol 2: Primary Screening for GPCR Activation
Objective: To determine if 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid activates the target GPCR.
Causality: A primary screen provides the initial indication of a biological effect. A robust assay with a clear, measurable endpoint is crucial.
Step-by-Step Methodology:
-
Cell Line: Utilize a stable cell line overexpressing the target GPCR (e.g., HEK293-GPCR).
-
Assay Principle: A common method is to measure the downstream signaling of Gαi/o-coupled GPCRs by detecting changes in cyclic AMP (cAMP) levels.
-
Procedure:
-
Plate the cells in a suitable microplate.
-
Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
-
Include a known agonist as a positive control and vehicle (e.g., DMSO) as a negative control.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ (half-maximal effective concentration).
Experimental Protocol 3: Orthogonal Assay for Confirmation
Objective: To confirm the primary screening results using an independent assay that measures a different signaling event.
Causality: Confirmation with an orthogonal assay strengthens the evidence and reduces the likelihood of artifacts from the primary assay format. For GPCRs, measuring calcium mobilization or β-arrestin recruitment are common orthogonal approaches.
Step-by-Step Methodology (β-Arrestin Recruitment Assay):
-
Cell Line: Use a cell line co-expressing the target GPCR and a β-arrestin fusion protein (e.g., PathHunter® β-Arrestin).
-
Assay Principle: Upon GPCR activation, β-arrestin is recruited to the receptor, leading to the complementation of an enzyme fragment and the generation of a detectable signal (e.g., chemiluminescence).
-
Procedure: Follow the manufacturer's protocol for the specific assay system, which will be similar in principle to the cAMP assay in terms of cell plating and compound addition.
-
Data Analysis: Generate a concentration-response curve and calculate the EC₅₀.
Data Presentation: In Vitro Activity Profile
| Assay | Endpoint | EC₅₀ (μM) | Positive Control |
| Primary Screen (cAMP) | cAMP Inhibition | [Experimental Value] | [Known Agonist EC₅₀] |
| Orthogonal Assay (β-Arrestin) | β-Arrestin Recruitment | [Experimental Value] | [Known Agonist EC₅₀] |
Part 3: Comparative Analysis with an Alternative Compound
For a meaningful comparison, a structurally related compound with known activity or a commercially available modulator of the same target should be tested in parallel. For our hypothetical scenario, Nicotinic Acid would be an appropriate comparator.
Experimental Protocol 4: Head-to-Head Potency and Efficacy Comparison
Objective: To directly compare the potency and efficacy of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid with Nicotinic Acid.
Causality: A side-by-side comparison under identical experimental conditions is the only way to reliably assess the relative performance of two compounds.
Step-by-Step Methodology:
-
Assay: Perform the primary (e.g., cAMP) and orthogonal (e.g., β-arrestin) assays as described in Protocols 2 and 3.
-
Compound Addition: In the same experiment, include concentration-response curves for both 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid and Nicotinic Acid.
-
Data Analysis:
-
Calculate the EC₅₀ for both compounds from each assay.
-
Determine the Emax (maximal effect) for both compounds relative to a standard full agonist to assess efficacy.
-
Data Presentation: Comparative In Vitro Profile
| Compound | Assay | EC₅₀ (μM) | Emax (%) |
| 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid | cAMP | [Experimental Value] | [Experimental Value] |
| β-Arrestin | [Experimental Value] | [Experimental Value] | |
| Nicotinic Acid | cAMP | [Experimental Value] | [Experimental Value] |
| β-Arrestin | [Experimental Value] | [Experimental Value] |
Visualizing the Workflow and Rationale
To conceptualize the cross-validation process, the following diagrams illustrate the logical flow of experiments and the underlying principles.
Caption: The logical progression from a novel compound to reliable data through cross-validation.
Conclusion
While a direct comparative guide for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid cannot be provided due to the lack of public data, the principles and protocols outlined here offer a robust framework for any researcher working with this or other novel compounds. By adhering to a methodology of rigorous self-validation, from the initial synthesis to tiered biological assays and direct comparison with known alternatives, the scientific community can build a reliable foundation of knowledge for the advancement of drug discovery. Should experimental data for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid become publicly available, this guide can serve as a template for its comprehensive evaluation and comparison.
References
-
PubChem. Nicotinic acid. National Center for Biotechnology Information. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link] [2]3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Library of Medicine. [Link]
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A Comparative Guide to 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid and its Analogs in GPR109A Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of GPR109A Agonists
Nicotinic acid, commonly known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for decades. Its therapeutic effects are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1] Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in free fatty acids (FFA) and subsequently, a decrease in the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL), which ultimately lowers low-density lipoprotein (LDL) cholesterol.[1] Furthermore, GPR109A activation has demonstrated significant anti-inflammatory effects, making it a target of interest for conditions such as atherosclerosis and inflammatory skin disorders.[2][3]
Despite its efficacy, the clinical utility of nicotinic acid is often hampered by a significant side effect: cutaneous flushing. This vasodilation is mediated by the release of prostaglandin D2 (PGD2) from skin cells upon GPR109A activation.[4] Consequently, a major focus of medicinal chemistry efforts has been the development of novel GPR109A agonists with improved therapeutic windows, aiming to retain the beneficial anti-lipolytic and anti-inflammatory properties while minimizing the flushing effect.
This guide focuses on the potential advantages of a specific novel scaffold, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, by examining its structural features in the context of known GPR109A agonists.
Structural Analysis and Synthesis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
The core structure of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid combines a nicotinic acid moiety, essential for GPR109A activation, with a 6-methyl-pyridin-3-yloxy substituent at the 2-position. This 2-aryloxy substitution is a key feature that differentiates it from nicotinic acid and many of its simple derivatives.
Postulated Synthesis
While a specific synthetic route for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is not detailed in the available literature, a plausible approach can be inferred from established methods for synthesizing similar 2-aryloxynicotinic acids. A common strategy involves a nucleophilic aromatic substitution reaction, such as the Ullmann condensation, between a 2-halonicotinic acid derivative and the corresponding phenol.
A proposed synthetic pathway is outlined below:
Caption: Postulated synthesis of the target compound.
This method offers a straightforward approach to couple the two key pyridine rings through an ether linkage.
Comparative Analysis: Potential Advantages of the 2-(6-Methyl-pyridin-3-yloxy) Scaffold
The unique structural features of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid suggest several potential advantages over nicotinic acid and other GPR109A agonists. These are primarily based on established structure-activity relationships for this receptor class.
Enhanced Potency and Selectivity
The addition of a bulky, lipophilic aryloxy group at the 2-position of the nicotinic acid core can significantly influence ligand-receptor interactions. Molecular modeling studies of the GPR109A binding pocket have suggested that it can accommodate larger hydrophobic moieties, which can lead to enhanced binding affinity and potency.[5] The 6-methyl-pyridin-3-yloxy group may occupy a hydrophobic sub-pocket within the receptor, leading to a more favorable binding energy compared to the smaller nicotinic acid.
Furthermore, the specific electronic and steric properties of the substituted pyridine ring could contribute to improved selectivity for GPR109A over other related receptors, potentially reducing off-target effects.
Mitigation of Cutaneous Flushing
A key objective in the design of novel GPR109A agonists is the reduction of the flushing side effect. While the precise mechanisms are complex, it is hypothesized that biased agonism, where a ligand preferentially activates one downstream signaling pathway over another, could be a viable strategy. It is possible that the 2-aryloxy substituent of our target compound could induce a conformational change in the receptor that favors the Gi-mediated anti-lipolytic signaling pathway over the β-arrestin pathway, which is thought to be involved in the flushing response.
Improved Pharmacokinetic Profile
The pharmacokinetic properties of a drug candidate are critical for its clinical success. The introduction of the 6-methyl-pyridin-3-yloxy group is expected to increase the lipophilicity of the molecule compared to nicotinic acid. This could lead to improved oral bioavailability and a more favorable tissue distribution profile. However, increased lipophilicity can also impact metabolic stability and clearance, necessitating experimental evaluation.[6][7]
Table 1: Postulated Comparative Profile of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
| Feature | Nicotinic Acid | 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid (Hypothesized) | Rationale for Potential Advantage |
| Potency (GPR109A) | Moderate | Potentially Higher | Increased interaction with hydrophobic pockets of the receptor.[5] |
| Flushing Effect | High | Potentially Lower | Biased agonism favoring anti-lipolytic pathways. |
| Oral Bioavailability | Variable | Potentially Improved | Increased lipophilicity may enhance absorption.[6] |
| Selectivity | Moderate | Potentially Higher | Specific interactions of the substituent with the receptor binding site. |
Experimental Protocols for Validation
To validate the hypothesized advantages of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, a series of in vitro and in vivo experiments are necessary.
In Vitro GPR109A Activation Assays
The primary assessment of the compound's activity involves determining its potency and efficacy at the GPR109A receptor.
Experimental Workflow: GPR109A Functional Assay
Caption: Workflow for determining GPR109A agonist activity.
This assay measures the inhibition of forskolin-stimulated cAMP production, a hallmark of Gi-coupled receptor activation.
In Vitro Anti-Inflammatory Assays
The potential anti-inflammatory effects can be assessed by measuring the inhibition of pro-inflammatory cytokine release in a relevant cell model.
Experimental Protocol: Cytokine Release Assay
-
Cell Culture: Culture human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).
-
Cell Stimulation: Differentiate monocytes into macrophages using PMA.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
-
Data Analysis: Determine the IC50 value for the inhibition of cytokine release.
In Vivo Models for Efficacy and Side Effects
Animal models are crucial for evaluating the in vivo efficacy and the flushing side effect.
Table 2: In Vivo Experimental Models
| Model | Purpose | Experimental Outline | Key Endpoints |
| Rodent Dyslipidemia Model | To assess the lipid-lowering effects. | Administer the compound to hyperlipidemic rodents (e.g., high-fat diet-fed mice or rats). | Measurement of plasma triglycerides, total cholesterol, LDL-C, and HDL-C levels. |
| Mouse Ear Flushing Model | To evaluate the cutaneous flushing response. | Administer the compound to mice and visually score the ear reddening or measure blood flow using laser Doppler flowmetry. | Flushing score, change in ear blood flow. |
Conclusion
While direct experimental evidence for the advantages of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is currently lacking in the public domain, a thorough analysis of its structure in the context of known GPR109A agonists suggests a promising potential. The 2-aryloxy substituent may confer enhanced potency, selectivity, and a more favorable pharmacokinetic profile, along with a potentially reduced flushing effect. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypotheses. Further investigation into this and similar scaffolds is warranted to advance the development of next-generation GPR109A agonists with improved therapeutic profiles for the treatment of dyslipidemia and inflammatory diseases.
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Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters. 2007. [Link][9]
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Structures of GPR109A agonists presented herein with compound... ResearchGate. [Link][4]
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Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters. 2010. [Link][11]
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GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. 2014. [Link][1]
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. 2024. [Link][12]
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Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology. 2006. [Link][13]
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Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry. 2015. [Link][15]
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Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry and Behavior. 2008. [Link][16]
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GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. 2014. [Link][2]
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Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403. Expert Opinion on Therapeutic Patents. 2009. [Link][18]
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Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Research Journal of Pharmacy and Technology. 2017. [Link][6]
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Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity. 2014. [Link][3]
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A Comparative Guide to the Selectivity Profiling of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid and Related 2-Aryloxynicotinic Acid Derivatives
Introduction: Navigating the Selectivity Landscape of Novel Therapeutics
In the realm of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its selectivity. A molecule's ability to interact with its intended biological target while minimizing off-target engagement is a critical determinant of its safety and therapeutic window. This guide provides a comprehensive framework for the selectivity profiling of "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid," a representative member of the 2-aryloxynicotinic acid class of compounds. While specific experimental data for this exact molecule is not publicly available, this document will leverage established principles of selectivity profiling and data from structurally related nicotinic acid derivatives to present a robust, scientifically-grounded comparison guide.
Nicotinic acid and its derivatives are a versatile class of compounds with a rich history in medicine, demonstrating a wide array of biological activities.[1][2][3] Their therapeutic potential extends to various target families, including G-protein coupled receptors (GPCRs), kinases, and ion channels.[4][5][6][7] Understanding the selectivity profile of a novel nicotinic acid derivative is therefore paramount to elucidating its mechanism of action and predicting its clinical performance. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.
The 2-Aryloxynicotinic Acid Scaffold: A Privileged Structure with Diverse Biological Potential
The 2-aryloxynicotinic acid scaffold, characterized by an aryloxy group at the 2-position of a nicotinic acid core, represents a privileged structure in medicinal chemistry. The electronic and steric properties of the substituents on both the pyridine and the aryl rings can be systematically modified to tune the compound's affinity and selectivity for various biological targets. Structure-activity relationship (SAR) studies on analogous scaffolds have revealed that even minor structural modifications can significantly alter the target engagement profile.[8][9]
For "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid," the methyl group on the pyridine ring and the linkage to the second pyridine ring through an ether bond create a unique three-dimensional structure with specific hydrogen bonding and hydrophobic interaction potential. This structure may confer selectivity for certain target families, which we will explore through a proposed selectivity profiling cascade.
Comparative Selectivity Profiling: A Multi-faceted Approach
A thorough understanding of a compound's selectivity requires a multi-pronged approach, encompassing a range of in vitro assays against diverse target classes. The following sections outline a recommended profiling strategy, comparing the potential activity of our lead compound against key target families.
Kinase Profiling: Assessing Off-Target Kinase Inhibition
Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[10][11] Consequently, many small molecule drugs unintentionally inhibit one or more kinases, leading to off-target effects. A comprehensive kinome scan is an essential first step in selectivity profiling.
Comparative Rationale: While some nicotinamide derivatives have been intentionally designed as Aurora kinase inhibitors[4], it is crucial to assess the broader kinome-wide selectivity of "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid." Unintended kinase inhibition can lead to toxicities, and early identification of such liabilities is critical for lead optimization.
Data Presentation: Hypothetical Kinome Scan Results
To illustrate the desired output, the following table presents hypothetical data from a competitive binding assay screen against a panel of human kinases.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Notes |
| Primary Target X | 95% | 50 | Hypothetical Primary Target |
| Aurora A | 15% | >10,000 | Low potential for off-target activity. |
| Aurora B | 10% | >10,000 | Low potential for off-target activity. |
| VEGFR2 | 5% | >10,000 | Minimal interaction observed. |
| ABL1 | 8% | >10,000 | Minimal interaction observed. |
| SRC | 12% | >10,000 | Minimal interaction observed. |
| ... (additional 400+ kinases) | ... | ... | ... |
Experimental Protocol: Kinase-Glo® Luminescent Kinase Assay
This protocol describes a common method for assessing kinase inhibition.
-
Reagent Preparation: Prepare kinase buffer, kinase-enzyme solution, substrate solution, and ATP solution. The test compound is serially diluted in DMSO.
-
Assay Plate Preparation: Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Kinase Reaction: Initiate the reaction by adding 10 µL of a kinase/substrate/ATP mix to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection: Add 15 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely correlated with the amount of ATP remaining, and thus directly correlated with kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualization: Kinome Selectivity Profiling Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
GPCR and Ion Channel Profiling: Uncovering Broader Pharmacological Interactions
GPCRs and ion channels represent two of the largest and most important classes of drug targets. Unintended interactions with these targets can lead to a wide range of physiological effects. Nicotinic acid itself is an agonist for the GPCR GPR109A (also known as HCA2).[7] Therefore, screening "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" against a panel of GPCRs and ion channels is crucial.
Comparative Rationale: Given the structural similarity to nicotinic acid, it is plausible that our lead compound may interact with GPR109A or other related GPCRs. Furthermore, the pyridine moiety is a common feature in ligands for various ion channels, including nicotinic acetylcholine receptors (nAChRs).[6][12] A broad panel screen will help to identify any such interactions and differentiate the compound's profile from that of other nicotinic acid derivatives.
Data Presentation: Hypothetical GPCR and Ion Channel Screening Results
The following table shows hypothetical results from a primary screen at a single concentration, followed by dose-response curves for any identified "hits".
| Target | Assay Type | % Inhibition/Activation at 10 µM | IC50/EC50 (µM) |
| Primary Target X | Functional | 85% (Agonist) | 0.1 |
| GPR109A (HCA2) | Radioligand Binding | 12% | >100 |
| α4β2 nAChR | Radioligand Binding | 8% | >100 |
| hERG | Electrophysiology | <5% | >100 |
| 5-HT2A Receptor | Radioligand Binding | 3% | >100 |
| M1 Muscarinic Receptor | Radioligand Binding | 6% | >100 |
| ... (additional 100+ targets) | ... | ... | ... |
Experimental Protocol: Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay, a common method for assessing GPCR and ion channel interactions.
-
Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.
-
Assay Buffer: Prepare an appropriate binding buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Visualization: GPCR Signaling Pathways
Caption: A generalized G-protein coupled receptor signaling pathway.
In Vitro Safety Pharmacology Profiling: A Critical Step for De-risking
Early assessment of potential adverse drug reactions is a cornerstone of modern drug development.[5][12] In vitro safety pharmacology panels screen compounds against a broad range of targets known to be associated with adverse events.[8]
Comparative Rationale: Submitting "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" to a comprehensive safety panel allows for a direct comparison against a large database of known drugs and their clinical liabilities. This provides an early warning of potential cardiovascular, central nervous system, and other organ-specific toxicities.
Data Presentation: Summary of a Standard Safety Panel Screen
| Target Family | Key Targets | Result (% Inhibition at 10 µM) | Potential Implication |
| Cardiovascular | hERG, Nav1.5, Cav1.2 | <10% for all | Low risk of cardiac arrhythmias. |
| CNS | 5-HT Transporter, Dopamine Transporter, GABA-A Receptor | <15% for all | Low risk of CNS-related side effects. |
| GPCRs | Adrenergic, Dopaminergic, Muscarinic Receptors | <20% for all | Low potential for autonomic side effects. |
| Enzymes | COX-1, COX-2, PDE family | <10% for all | Low risk of NSAID-like or other common off-target effects. |
Conclusion: Synthesizing a Comprehensive Selectivity Profile
The selectivity profiling of a novel compound such as "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" is a data-driven process that requires a systematic and multi-faceted approach. By combining broad kinome scanning, GPCR and ion channel profiling, and comprehensive in vitro safety pharmacology assessments, researchers can build a detailed picture of a compound's biological interactions. This comparative guide, while using a hypothetical compound, provides a robust framework for designing and interpreting such studies. The ultimate goal is to select and advance drug candidates with the highest probability of success in the clinic, characterized by a well-defined mechanism of action and a favorable safety profile. The experimental and analytical strategies outlined herein are designed to achieve that objective with scientific rigor and efficiency.
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Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression. (2011). Journal of Medicinal Chemistry. [Link]
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Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. (2022). Molecules. [Link]
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A Comparative Guide to 2-(Aryloxy)-Nicotinic Acids: Synthesis, Bioactivity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid and its structural analogs. Due to the limited specific peer-reviewed data on the title compound, this document focuses on a comprehensive comparison with closely related 2-(aryloxy)-nicotinic acid derivatives for which experimental data is available. This approach allows for an insightful exploration of the synthesis, biological activities, and structure-activity relationships within this class of compounds, providing a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction: The 2-(Aryloxy)-Nicotinic Acid Scaffold
The 2-(aryloxy)-nicotinic acid scaffold is a key pharmacophore found in a variety of biologically active compounds. This structural motif, characterized by a nicotinic acid core linked to an aryl group via an ether bond at the 2-position, has been explored for a range of therapeutic applications. Nicotinic acid itself, also known as niacin or vitamin B3, and its derivatives have a long history in pharmacology. The introduction of an aryloxy group at the 2-position significantly modifies the molecule's steric and electronic properties, leading to a diverse range of biological activities.
This guide will delve into the synthetic methodologies for creating these compounds, compare their reported biological effects, and analyze the structure-activity relationships that govern their potency and selectivity.
Comparative Synthesis of 2-(Aryloxy)-Nicotinic Acid Derivatives
The synthesis of 2-(aryloxy)-nicotinic acid derivatives generally proceeds through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the displacement of a leaving group, most commonly a halogen, from the 2-position of a pyridine ring by a phenoxide or substituted phenoxide.
A common synthetic route starts from 2-chloronicotinic acid or its corresponding ester. The reaction with a desired phenol or pyridinol in the presence of a base affords the 2-(aryloxy)-nicotinic acid derivative.
Generalized Experimental Protocol: Synthesis of 2-(Aryloxy)-Nicotinic Acid Derivatives
This protocol is a generalized procedure based on methodologies reported for the synthesis of analogous compounds.
Materials:
-
2-Chloronicotinic acid or methyl 2-chloronicotinate
-
Substituted phenol or pyridinol (e.g., 6-methyl-3-hydroxypyridine)
-
Anhydrous potassium carbonate (K2CO3) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate (Na2SO4) for drying
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-chloronicotinic acid (1 equivalent) and the desired phenol or pyridinol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (typically ranging from 80 to 150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with HCl (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-(aryloxy)-nicotinic acid.
-
Characterization: Characterize the final product by NMR (1H, 13C) and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).
-
Base: Anhydrous potassium carbonate is a common choice of base to deprotonate the phenol, forming the more nucleophilic phenoxide in situ. The anhydrous condition is crucial to prevent side reactions.
-
Temperature: Heating is necessary to overcome the activation energy of the SNAr reaction, as the pyridine ring is electron-deficient but can still require energy for the substitution to occur efficiently.
-
Acidification: Acidification of the reaction mixture after completion protonates the carboxylate, rendering the final product less soluble in water and allowing for its extraction into an organic solvent.
Comparative Biological Activity and Performance
A study on a series of 2-phenoxynicotinic acid hydrazides revealed that these compounds exhibit moderate to high analgesic and anti-inflammatory activity.[1] The mechanism of action for some of these compounds was linked to the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-1 over COX-2.[1]
Other nicotinic acid derivatives have also been synthesized and evaluated as potential anti-inflammatory agents, showing significant activity in both in vitro and in vivo models.[2][3][4] Furthermore, various pyridine derivatives have been explored for a range of other therapeutic areas, including as antimalarial and anticancer agents, and as modulators of nicotinic acetylcholine receptors (nAChRs).[5][6][7][8]
The table below summarizes the biological activities of some representative 2-(aryloxy)-nicotinic acid analogs.
| Compound/Analog | Biological Activity | Key Findings | Reference |
| 2-Phenoxynicotinic acid hydrazides | Analgesic and Anti-inflammatory | Moderate to high activity; some compounds showed moderate to good COX-1 inhibition and weak COX-2 inhibition. | [1] |
| Other novel nicotinic acid derivatives | Anti-inflammatory | Exhibited significant anti-inflammatory activity in vitro and in vivo. | [2][3][4] |
| 2-((Pyridin-3-yloxy)methyl)piperazines | α7 nAChR Modulators | Potent and selective modulators with anti-inflammatory properties in a murine model of allergic lung inflammation. | [7][9] |
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-(aryloxy)-nicotinic acid derivatives is highly dependent on the nature and position of substituents on both the pyridine and the aryloxy rings.
-
Substituents on the Aryloxy Ring: The presence of electron-donating or electron-withdrawing groups on the phenyl ring of 2-phenoxynicotinic acid derivatives can significantly influence their anti-inflammatory activity. For instance, in the study of 2-phenoxynicotinic acid hydrazides, compounds with an unsubstituted phenyl or a 4-methoxy substituent on the terminal phenyl ring showed notable activity.[1]
-
Modifications of the Nicotinic Acid Moiety: Derivatization of the carboxylic acid group, for example, to form hydrazides, has been shown to be a successful strategy in developing potent anti-inflammatory agents.[1]
-
The Ether Linkage: The ether linkage is a critical component of the scaffold, providing a certain degree of conformational flexibility that can be important for binding to biological targets.
The diagram below illustrates the key structural features of the 2-(aryloxy)-nicotinic acid scaffold and highlights areas for modification in structure-activity relationship studies.
Caption: Key modification points for SAR studies on the 2-(aryloxy)-nicotinic acid scaffold.
Conclusion and Future Directions
The 2-(aryloxy)-nicotinic acid scaffold represents a promising starting point for the development of new therapeutic agents, particularly in the area of anti-inflammatory drugs. While direct experimental data on "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" is scarce, the available literature on analogous compounds provides a solid foundation for future research.
Future studies should focus on the synthesis and biological evaluation of a wider range of derivatives to build a more comprehensive understanding of the structure-activity relationships. In particular, the exploration of different substituents on both the pyridyl and the aryloxy rings could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The synthesis and characterization of "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid" would be a valuable contribution to this field, allowing for direct comparison with the existing body of knowledge on related compounds.
References
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Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(9), 509-518. [Link]
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]
- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 46(11), 5323-5329.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 945-952.
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Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(12), 2354-2357. [Link]
- Ether and Carbamate Derivatives of 3-quinuclidinol and 3- hydroxymethylquinuclidine: Synthesis and Evaluation as Nicotinic Ligands. Medicinal Chemistry, 12(4), 368-377.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
-
Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983. [Link]
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4586.
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2-(Pyridin-3-yloxy)pyridine-3-carboxylicacid. Chemsrc. [Link]
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Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983. [Link]
- Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Drug Development Research, 45(1), 1-14.
- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 29(1), 123.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 13(1), 76-93.
- Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
- Synthesis and Activity of 3-pyridylamine Ligands at Central Nicotinic Receptors. European Journal of Medicinal Chemistry, 35(11), 979-988.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10834.
- Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 24(22), 4085.
- Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. International Journal of Molecular Sciences, 26(23), 11875.
- Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-2217.
- Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 161, 39-43.
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A Comparative Guide to 2-(6-Methyl-pyridin-3-yloxy)-nicotinic Acid and Its Analogs in Modern Drug Discovery
This guide provides a comprehensive review and meta-analysis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, positioning it within the broader context of nicotinic acid derivatives. It is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison with functionally relevant alternatives and detailing the experimental data that underpins their therapeutic potential.
Introduction: The Enduring Versatility of the Nicotinic Acid Scaffold
Nicotinic acid, also known as niacin or Vitamin B3, is an essential human nutrient fundamental to cellular metabolism.[1][2][3] In pharmacological doses, it exerts profound effects on lipid metabolism, primarily by reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[3][4][5] This activity is largely mediated through the G protein-coupled receptor GPR109A.[4]
Beyond its established role in managing dyslipidemia, the pyridine-3-carboxylic acid core of nicotinic acid has proven to be a remarkably versatile scaffold in medicinal chemistry.[6] Its derivatives have been explored for a wide array of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective roles.[1][2][7] The compound at the center of this guide, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid , represents a modern iteration of this scaffold, featuring a diaryl ether linkage that is common in potent, targeted inhibitors. While specific data on this molecule is sparse, its structure allows us to infer its potential activities by comparing it to well-characterized analogs.
This guide will dissect the synthesis, potential mechanisms of action, and comparative efficacy of this compound class, providing the necessary experimental frameworks for its evaluation.
Synthesis and Physicochemical Profile
General Synthetic Strategy
The synthesis of 2-(pyridin-3-yloxy)-nicotinic acid derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction, such as an Ullmann condensation or a Buchwald-Hartwig coupling, to form the diaryl ether bond. A plausible route for the title compound is outlined below.
Workflow: Proposed Synthesis of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
Caption: Proposed two-step synthesis for the title compound.
Expertise in Action: The choice of an ester protecting group for the nicotinic acid (Step 1) is a critical decision. A methyl or ethyl ester is typically used as it is stable under the Ullmann coupling conditions but can be readily hydrolyzed in the final saponification step. The copper(I) iodide catalyst is a classic choice for such couplings, facilitating the formation of the C-O bond between the two heterocyclic rings.
Physicochemical Properties
A compound's physicochemical profile is a key determinant of its drug-like properties, influencing absorption, distribution, metabolism, and excretion (ADME).
| Property | Value (Predicted) | Significance for Drug Development |
| CAS Number | 1019107-97-1[8] | Unique chemical identifier for tracking and procurement. |
| Molecular Formula | C12H10N2O3 | Defines elemental composition and molar mass. |
| Molar Mass | 230.22 g/mol | Influences diffusion and transport properties. |
| LogP (Predicted) | ~1.5 - 2.5 | Indicates moderate lipophilicity, often correlated with good oral absorption and cell permeability. |
| pKa (Predicted) | ~4.0 (Carboxylic Acid) | The acidic nature impacts solubility and receptor interaction at physiological pH. |
Comparative Analysis: Mechanisms of Action & Performance
The introduction of the 6-methyl-pyridin-3-yloxy moiety at the 2-position of nicotinic acid dramatically alters its pharmacological profile compared to the parent molecule. This substitution pattern is seen in compounds designed to act as enzyme inhibitors or receptor modulators rather than broad metabolic agents. We will compare its potential with two distinct classes of nicotinic acid derivatives found in recent literature.
Comparator 1: VEGFR-2 Inhibitors for Oncology
Recent studies have identified novel nicotinic acid derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[7] For instance, compound 5c from a 2023 study demonstrated significant cytotoxic potential against multiple cancer cell lines.[7]
Mechanism of Action: VEGFR-2 is a receptor tyrosine kinase. Upon binding its ligand (VEGF-A), it dimerizes and autophosphorylates, initiating downstream signaling cascades (e.g., MAPK/ERK, PI3K/AKT) that promote endothelial cell proliferation, migration, and survival, leading to new blood vessel formation. Inhibitors like compound 5c act as ATP-competitive binders in the kinase domain, preventing this signaling cascade.
Signaling Pathway: VEGFR-2 Inhibition
Caption: VEGFR-2 signaling and point of inhibition.
Comparator 2: α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators
The pyridin-3-yloxy motif is also present in modulators of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel involved in cognitive function and inflammatory signaling.[9][10] A 2014 study reported a series of 2-((pyridin-3-yloxy)methyl)piperazines as potent α7 nAChR modulators with anti-inflammatory activity in a murine model of allergic lung inflammation.[10]
Mechanism of Action: The α7 nAChR is implicated in the "cholinergic anti-inflammatory pathway." Its activation on immune cells like macrophages can inhibit the production and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), thereby dampening the inflammatory response. Compounds acting as agonists or positive allosteric modulators at this receptor are of high therapeutic interest.
Performance Comparison
The potential of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid can be benchmarked against the performance of these known analogs. While direct experimental data for the title compound is unavailable, this table serves as a guide for the expected performance metrics and assay types required for its characterization.
| Parameter | Comparator 1: Compound 5c (VEGFR-2 Inhibitor)[7] | Comparator 2: Compound (R)-18 (α7 nAChR Agonist)[9][10] | 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid |
| Primary Target | VEGFR-2 Kinase | α7 Nicotinic Acetylcholine Receptor | To be determined |
| Potency (IC50 / EC50) | IC50 = 0.068 µM (VEGFR-2 inhibition) | EC50 = 1,400 nM (α7 nAChR activation) | Hypothesis: Potentially active in the nM to low µM range based on scaffold. |
| Cellular Activity | High cytotoxic potential against HCT-15 and PC-3 cancer cell lines.[7] | Significantly inhibits cellular infiltration in a murine model of lung inflammation.[10] | To be determined via cell-based assays (e.g., cytotoxicity, cytokine release). |
| Therapeutic Area | Oncology | Inflammatory Disorders (e.g., Asthma, IBD) | Potential in oncology, inflammation, or neurodegenerative disease. |
Essential Experimental Protocols
To validate the therapeutic potential of a novel compound like 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, a series of standardized, self-validating experiments are required.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)
This protocol determines the direct inhibitory effect of a compound on a target kinase.
Causality: This assay is crucial for establishing that the compound's biological effect (e.g., anti-proliferative) is a direct result of inhibiting the target enzyme, rather than off-target or cytotoxic effects.
Methodology:
-
Reagents & Setup:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP (spiked with 33P-ATP for radiometric detection or used in a luminescence-based system like Kinase-Glo®).
-
Assay buffer (containing MgCl2, MnCl2, DTT).
-
Test compound serially diluted in DMSO.
-
-
Procedure:
-
Add 10 µL of diluted test compound or control (e.g., Sorafenib) to a 96-well plate.
-
Add 20 µL of a master mix containing the kinase and substrate in assay buffer.
-
Pre-incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 20 µL of the ATP solution.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
-
Detection & Analysis:
-
Quantify substrate phosphorylation. For radiometric assays, wash the membrane and measure incorporated radioactivity using a scintillation counter. For luminescence assays, measure light output, which is inversely proportional to kinase activity (as it measures remaining ATP).
-
Plot the percentage of inhibition against the compound concentration (log scale).
-
Calculate the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability, proliferation, or cytotoxicity.
Causality: This experiment validates that the on-target inhibition observed in a biochemical assay translates into a functional cellular outcome (e.g., reduced cancer cell viability).
Methodology:
-
Cell Culture:
-
Plate cancer cells (e.g., HCT-116, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compound or vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot cell viability (%) against compound concentration (log scale) to determine the GI50 or IC50 value.
-
Discussion and Future Directions
The structural motif of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid places it at the intersection of several promising therapeutic avenues. The diaryl ether linkage is a privileged structure in kinase inhibition, suggesting that targets like VEGFR-2, EGFR, or other tyrosine kinases should be prioritized for initial screening. The presence of the nicotinic acid core, however, also leaves open the possibility of interaction with traditional niacin targets like GPR109A or novel interactions with receptors like α7 nAChR.
Future experimental steps should include:
-
Broad Kinase Screening: Profile the compound against a panel of several hundred kinases to identify primary targets and assess selectivity.
-
GPCR and Ion Channel Profiling: Evaluate activity at GPR109A and α7 nAChR to rule in or out these mechanisms.
-
In Vitro ADME Profiling: Assess metabolic stability in liver microsomes, plasma protein binding, and permeability to predict its pharmacokinetic behavior.
-
In Vivo Efficacy Studies: Once a primary mechanism and cellular activity are confirmed, testing in relevant animal models (e.g., tumor xenografts, models of inflammation) is the logical next step.
This systematic approach will elucidate the true therapeutic potential of this promising, yet uncharacterized, molecule.
References
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- Clark, R. B., et al. (2014). Discovery of Novel 2-((Pyridin-3-yloxy)methyl)piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983.
- Clark, R. B., et al. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966-83.
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Safety Operating Guide
Navigating the Safe Disposal of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical compounds is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are synthesized from established safety protocols for related chemical structures, namely pyridine and nicotinic acid derivatives, to provide a robust framework in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Assessment: Understanding the Risk Profile
2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is a complex molecule containing both a pyridine and a nicotinic acid moiety. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to hazard assessment is essential. We must infer its potential hazards from its constituent chemical groups.
-
Pyridine Moiety: Pyridine and its derivatives are often flammable liquids and are harmful if swallowed, inhaled, or in contact with skin.[1][2] They are also considered hazardous waste, and specific regulations govern their disposal.[2][3] Pyridine waste is often managed through incineration at high temperatures.[3]
-
Nicotinic Acid Moiety: Nicotinic acid (Niacin) is a crystalline powder that can cause serious eye irritation.[4][5][6] While generally less hazardous than pyridine, it is still crucial to avoid dust formation and contact with skin and eyes.[4][7]
Given this information, 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid should be handled as a hazardous substance with potential for irritation, toxicity, and environmental harm if not disposed of correctly.
Table 1: Inferred Hazard Profile
| Hazard Classification | Inferred Risk for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful |
| Skin Irritation/Corrosion | Irritant |
| Serious Eye Damage/Irritation | Serious Irritant |
| Environmental Hazards | Harmful to aquatic life |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid for any purpose, including disposal, the following minimum PPE must be worn:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to protect against potential splashes or dust particles.[7]
-
Hand Protection: Chemically resistant gloves, such as butyl rubber or nitrile rubber, should be worn. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[8]
-
Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7]
Spill Response Protocol: Immediate and Effective Action
In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE as outlined in the section above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1][8] For solid spills, carefully sweep up the material, avoiding the generation of dust.[7]
-
Collect the Waste: Place the absorbed material or swept-up solid into a clearly labeled, sealable, and compatible waste container.[8]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (check for compatibility), followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Waste Disposal Procedures: A Step-by-Step Guide
The proper disposal of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid is a critical final step in its lifecycle in the laboratory.
Operational Disposal Plan:
-
Waste Segregation: Never mix 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid waste with other waste streams. It must be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Container Selection: Use a sealable, airtight, and chemically compatible container for waste collection.[8] The container must be in good condition with no leaks or damage.
-
Labeling: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental waste management company. Provide them with all available information on the chemical's composition and potential hazards. Incineration is a common and effective method for the disposal of pyridine-containing compounds.[3] Do not discharge this chemical into drains or the environment.[1][4][7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
Caption: Decision workflow for the safe disposal of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The principles of careful handling, proper segregation, and professional disposal are the cornerstones of responsible chemical management.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]
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Penta Chemicals. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
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Carl ROTH. (n.d.). Pyridine - Safety Data Sheet. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]
-
Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE - Safety Data Sheet. Retrieved from [Link]
-
Laboratorium Discounter. (2023). Pyridine 99,75+% Extra pure - Safety Data Sheet. Retrieved from [Link]
-
HIMEDIA. (2024). Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested. Retrieved from [Link]
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- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Comprehensive Safety and Handling Guide for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid
This guide provides essential safety protocols and operational directives for the handling of 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid. As a compound combining structural features of both pyridine and nicotinic acid, a cautious approach is warranted, assuming potential hazards associated with both parent structures. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Triage
Due to the absence of specific toxicological data for 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid, a risk assessment must be predicated on the known hazards of its structural analogues, namely pyridine and nicotinic acid derivatives.
Anticipated Hazards:
-
Eye Irritation: Similar to nicotinic acid and other pyridine carboxylic acids, this compound is expected to cause serious eye irritation.[1][2][3][4][5][6]
-
Skin Irritation: May cause skin irritation upon direct contact.[1][5] Prolonged exposure could lead to more severe effects.
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the mucous membranes and upper respiratory tract.[1][5][7]
-
Ingestion: May be harmful if swallowed.
Incompatible Materials:
-
Strong Oxidizing Agents: May lead to vigorous reactions.
-
Strong Acids and Bases: Can cause decomposition or unwanted reactions.[8]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the cornerstone of safe handling. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[9] | Protects against splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Butyl rubber or PVA for pyridine-like structures).[8] | Nitrile gloves may offer limited protection and should be avoided for prolonged contact with pyridine derivatives.[8] Always check manufacturer compatibility data. |
| Body Protection | A fully-buttoned laboratory coat.[8][9] | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if handling fine powders outside of a fume hood.[9] | Minimizes the risk of inhaling airborne particles. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Standard workflow for handling 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid.
3.3. Spill Management
-
Small Spills: For minor spills within a fume hood, carefully sweep up the solid material, trying to minimize dust creation. Place the material in a sealed container for disposal. Decontaminate the area with a suitable solvent and then soap and water.
-
Large Spills: Evacuate the immediate area and prevent entry. Alert your institution's environmental health and safety (EHS) department. If safe to do so, and you are trained, cover the spill with an inert absorbent material.
3.4. Waste Disposal
-
Collection: All waste containing 2-(6-Methyl-pyridin-3-yloxy)-nicotinic acid must be collected in a clearly labeled, sealed, and compatible waste container. [8][10]2. Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste program. [10]Do not dispose of it down the drain or in regular trash. [4][11][12]
Emergency Procedures
Immediate and appropriate first aid can significantly mitigate the consequences of an accidental exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. [1][8]Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [1]Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. [1]If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. [10]Seek immediate medical attention. |
References
- Lab Alley. (2024).
- Sigma-Aldrich.
- Fisher Scientific.
- Cole-Parmer. (Undated). Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%.
- HIMEDIA. (2024). Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested.
- ChemScience. (2024). Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested.
- Thermo Fisher Scientific. (2009).
- Carl ROTH. (Undated).
- Carl ROTH. (2025).
- Loba Chemie. (2024).
- CAMEO Chemicals - NOAA.
- University of Washington. (Undated).
- Sigma-Aldrich. (2025).
- Loba Chemie. (2024).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (Undated).
- Sigma-Aldrich. (2024).
- Benchchem. (2025). Personal protective equipment for handling (ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid.
- Loba Chemie. (2023).
Sources
- 1. fishersci.es [fishersci.es]
- 2. himediadownloads.com [himediadownloads.com]
- 3. chemscience.com [chemscience.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. lobachemie.com [lobachemie.com]
- 7. NICOTINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. media.laballey.com [media.laballey.com]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
